3-(methoxycarbonyl)naphthalene-1-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxycarbonylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)9-6-8-4-2-3-5-10(8)11(7-9)12(14)15/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJIOYGALMIXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 3-(Methoxycarbonyl)naphthalene-1-carboxylic Acid
[1][2]
Executive Summary
3-(Methoxycarbonyl)naphthalene-1-carboxylic acid is a non-symmetric mono-ester derivative of naphthalene-1,3-dicarboxylic acid. It serves as a critical bifunctional building block in organic synthesis and materials science. Its value lies in the orthogonal reactivity of its two carbonyl groups: a free carboxylic acid at the sterically hindered C1 (alpha) position and a methyl ester at the accessible C3 (beta) position. This structure allows for stepwise, regioselective functionalization, making it an ideal scaffold for complex pharmaceutical intermediates and peptidomimetics.
Structural Analysis & Electronic Properties[3]
The Naphthalene Scaffold
The molecule is built upon a naphthalene core. The substitution pattern is defined as:
-
Position 1 (Alpha): Occupied by the carboxylic acid (-COOH). This position is subject to peri-interaction with the proton at C8. This steric crowding forces the C1-carboxyl group to rotate out of the aromatic plane, reducing conjugation and altering its reactivity compared to a standard benzoate.
-
Position 3 (Beta): Occupied by the methoxycarbonyl group (-COOCH₃). This position is sterically unencumbered, allowing the ester to remain planar with the ring system for maximum conjugation.
Chemical Data Table
| Property | Value | Note |
| IUPAC Name | 3-(Methoxycarbonyl)naphthalene-1-carboxylic acid | Also known as 3-carbomethoxy-1-naphthoic acid |
| SMILES | COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | Confirmed structural string |
| LogP | 2.32 | Moderate lipophilicity |
| H-Bond Donors | 1 | Carboxylic acid -OH |
| H-Bond Acceptors | 3 | Ester carbonyl, Acid carbonyl, Ester oxygen |
| pKa (Predicted) | ~3.6 - 3.8 | Slightly more acidic than benzoic acid due to the aryl core |
Structural Visualization
The following diagram illustrates the numbering and steric environment of the molecule.
Figure 1: Structural topology highlighting the steric conflict at the C1 position.
Synthesis & Regioselectivity[3]
The synthesis of this specific isomer relies on exploiting the kinetic difference between the alpha (C1) and beta (C3) positions.
The Regioselectivity Principle
In electrophilic aromatic substitution, alpha positions are more reactive. However, in nucleophilic acyl substitution (esterification), steric hindrance reverses this trend.
-
C1-COOH: The peri-hydrogen at C8 blocks the approach of methanol, making esterification slow.
-
C3-COOH: Unhindered and accessible, making esterification fast.
Therefore, the target molecule is synthesized via controlled partial esterification of the diacid, rather than partial hydrolysis of the diester (which would likely cleave the labile C3 ester first, yielding the unwanted isomer).
Experimental Protocol: Partial Esterification
Note: This protocol is derived from standard regioselective esterification principles for polycyclic aromatic acids.
Reagents:
-
Naphthalene-1,3-dicarboxylic acid (1.0 eq)
-
Methanol (anhydrous, in excess or limiting based on method)
-
Thionyl chloride (
) or Sulfuric acid ( ) catalyst
Step-by-Step Methodology:
-
Activation: Suspend naphthalene-1,3-dicarboxylic acid in anhydrous methanol (0.5 M concentration).
-
Catalyst Addition: Cool to 0°C. Add
(1.1 eq) dropwise. Crucial: Limiting the activating agent favors the kinetic product.[1] -
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC/HPLC. The C3-ester forms first.[1]
-
Quenching: Evaporate solvent under reduced pressure.
-
Purification: The crude mixture will contain Diacid, Mono-ester (Target), and Diester.
-
Dissolve in saturated
(aq). The unreacted Diacid and Target Mono-ester will dissolve (as salts); the Diester will precipitate or be extracted into organic solvent (remove Diester). -
Acidify the aqueous layer carefully to pH ~4. The Mono-ester (pKa ~3.[1]7) precipitates before the Diacid (pKa ~3.0 for first proton). Alternatively, extract both and separate via column chromatography (SiO2, Hexane/EtOAc + 1% AcOH).
-
Synthesis Workflow Diagram
Figure 2: Kinetic pathway favoring the formation of the C3-ester/C1-acid derivative.
Reactivity & Applications
Orthogonal Functionalization
The primary utility of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid is its ability to undergo orthogonal coupling .
-
Amide Coupling (C1): The free acid at C1 can be activated (using HATU/EDC) to react with amines. The peri-hindrance requires powerful coupling agents but ensures the resulting amide is conformationally locked.
-
Hydrolysis (C3): After C1 is functionalized, the C3 methyl ester can be hydrolyzed (LiOH/THF) to unveil the second carboxylic acid for further reaction.
Application Areas
-
Peptidomimetics: Used as a rigid turn inducer in peptide chains. The 1,3-substitution mimics the
spacing of amino acid side chains. -
MOF Linkers: Acts as a capping ligand or a precursor to desymmetrized linkers in Metal-Organic Frameworks, introducing complexity into the pore environment.
-
Photoactive Materials: Naphthalene derivatives are fluorescent. This molecule serves as a core for sensors where the emission spectrum is tuned by substituents at C1 and C3.
References
-
Chemical Structure & Identifiers
-
Synthesis & Reactivity Context
-
Regioselectivity in Naphthalene Derivatives. BenchChem Technical Guides. Retrieved from .
-
Esterification of Naphthalene Dicarboxylic Acids. U.S. Patent 3,042,709. Retrieved from .
-
-
General Naphthalene Chemistry
-
Naphthalene-1-carboxylic acid Properties. NIST Chemistry WebBook. Retrieved from .
-
Comprehensive Technical Guide on 3-Methoxycarbonyl-1-Naphthoic Acid (CAS 235107-44-5): Orthogonal Reactivity and Advanced Applications
Executive Summary
In the landscape of modern drug discovery and advanced materials science, the ability to sequentially and selectively functionalize rigid aromatic cores is paramount. Naphthalene derivatives offer an extended π-system and highly predictable steric environments. 3-Methoxycarbonyl-1-naphthoic acid (CAS 235107-44-5) serves as a premier, orthogonally protected bifunctional building block[1].
By featuring a free carboxylic acid at the sterically hindered C1 position and a methyl ester at the C3 position, this molecule allows researchers to perform highly selective, late-stage functionalizations (such as decarboxylative cross-couplings or amidation) at C1 without requiring exhaustive protection-deprotection cycles[2]. This whitepaper dissects the physicochemical properties, the causality behind its regioselective synthesis, and field-proven protocols for its application.
Physicochemical Profiling & Structural Causality
Understanding the reactivity of 3-methoxycarbonyl-1-naphthoic acid requires a deep dive into its structural constraints. The naphthalene ring is not uniformly reactive. The C1 position experiences significant steric compression due to the adjacent peri-hydrogen at C8. This peri-interaction dictates both how the molecule is synthesized and how it behaves in downstream catalysis.
Table 1: Physicochemical and Computational Profiling
| Property | Value |
| CAS Registry Number | 235107-44-5 |
| IUPAC Name | 3-(methoxycarbonyl)naphthalene-1-carboxylic acid |
| Molecular Formula | C13H10O4 |
| Molecular Weight | 230.22 g/mol |
| Topological Polar Surface Area (TPSA) | 63.6 Ų |
| LogP (Computational) | 2.32 |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
| Rotatable Bonds | 2 |
| SMILES String | O=C(C1=C2C=CC=CC2=CC(C(OC)=O)=C1)O |
Data aggregated from computational chemistry databases and commercial specifications[1].
The Causality of Orthogonal Reactivity: The free carboxylic acid at C1 is sterically shielded, making it less susceptible to standard nucleophilic attacks but highly prone to transition-metal-catalyzed decarboxylation. Conversely, the C3 methyl ester is sterically unhindered but electronically deactivated by the esterification, remaining stable under the harsh basic conditions often required to activate the C1 position.
Regioselective Synthesis: Exploiting Kinetic Control
Synthesizing CAS 235107-44-5 directly from naphthalene-1,3-dicarboxylic acid is an exercise in kinetic control. Because the C1 carbonyl is sterically compressed by the C8 peri-hydrogen, the transition state for nucleophilic attack by methanol at C1 is significantly higher in energy than at C3.
By deliberately starving the reaction of the alcohol and utilizing mild acid catalysis, we force the reaction to operate under kinetic control, selectively esterifying the C3 position while leaving the C1 position untouched.
Table 2: Reaction Optimization for Regioselective Mono-esterification
| Equivalents (MeOH) | Catalyst (H2SO4) | Temp (°C) | Time (h) | Yield (Mono-ester) | Observation |
| 10.0 eq | 0.5 eq | 65 | 12 | 25% | High di-ester formation |
| 5.0 eq | 0.1 eq | 65 | 6 | 55% | Moderate selectivity |
| 2.0 eq | 0.05 eq | 50 | 8 | 72% | Optimal kinetic control |
Protocol 1: Sterically-Controlled Mono-esterification
This protocol is a self-validating system: the strict pH control during workup ensures that any over-reacted di-ester or unreacted di-acid is automatically partitioned away from the target mono-ester.
-
Reagent Preparation: Suspend naphthalene-1,3-dicarboxylic acid (1.0 eq) in anhydrous methanol (2.0 eq) and a non-competing co-solvent (e.g., THF) to maintain solubility.
-
Catalytic Activation: Add concentrated H₂SO₄ (0.05 eq) dropwise at 0°C. Causality: A sub-stoichiometric catalytic amount ensures the reaction rate is bottlenecked, allowing the steric differentiation between C1 and C3 to govern regioselectivity.
-
Kinetic Reflux: Heat the mixture to 50°C for 8 hours. Monitor via HPLC.
-
Self-Validating Workup: Concentrate the mixture in vacuo, dissolve in EtOAc, and wash with a precisely tuned pH 7.2 phosphate buffer.
-
Mechanism of Validation: At pH 7.2, the unreacted diacid is fully deprotonated and partitions into the aqueous layer. The target mono-ester (pKa ~4.5) is partially ionized but retains enough lipophilicity to stay in the organic layer, while any di-ester byproduct can be removed via subsequent silica plug filtration.
-
Workflow for the regioselective mono-esterification yielding CAS 235107-44-5.
Advanced Applications: Decarboxylative Cross-Coupling
The most powerful application of 3-methoxycarbonyl-1-naphthoic acid lies in its use as a stable, bench-ready nucleophile surrogate for cross-coupling reactions. Traditional cross-couplings require organometallic reagents (e.g., boronic acids or stannanes) which can be unstable or toxic.
By utilizing the free carboxylic acid at C1, we can perform a bimetallic Cu/Pd-catalyzed decarboxylative cross-coupling[3]. The C3 ester remains completely untouched, providing a handle for subsequent drug-linker attachment (e.g., in PROTAC synthesis).
Protocol 2: Bimetallic Decarboxylative Arylation
This protocol validates the orthogonal stability of the C3 ester under harsh decarboxylative conditions.
-
Catalyst Assembly: In a glovebox, combine Cu₂O (10 mol%), PdI₂ (2 mol%), and Tol-BINAP (3 mol%) in a Schlenk tube.
-
Substrate Addition: Add 3-methoxycarbonyl-1-naphthoic acid (1.0 eq), an aryl bromide (1.2 eq), and K₂CO₃ (1.5 eq).
-
Thermal Decarboxylation: Dissolve in NMP/Quinoline (4:1) and heat to 160°C under Argon for 16 hours.
-
Causality: The high temperature and Cu catalyst drive the extrusion of CO₂ specifically at the hindered C1 position. The resulting nucleophilic aryl-copper species rapidly transmetalates to the Pd cycle[3]. The C3 ester cannot undergo decarboxylation and is sterically protected from saponification by the bulky solvent system.
-
-
Analytical Validation: Quench with 1M HCl and extract with EtOAc. Analyze the crude mixture via LC-MS. The exclusive presence of the C3-esterified biaryl product (without ester cleavage or polymerization) self-validates the orthogonal integrity of the starting material.
Bimetallic Cu/Pd catalytic cycle for decarboxylative cross-coupling.
Conclusion
3-Methoxycarbonyl-1-naphthoic acid (CAS 235107-44-5) is far more than a simple aromatic ester; it is a meticulously desymmetrized scaffold. By understanding the steric causality of the naphthalene peri-interaction, researchers can synthesize it with high regioselectivity and deploy it in advanced catalytic cycles. Its ability to act as a traceless nucleophile at C1 while preserving a robust synthetic handle at C3 makes it an indispensable tool in the modern synthetic chemist's arsenal.
References
Sources
Engineering Naphthalene Scaffolds: A Technical Guide to 1,3-Naphthalenedicarboxylic Acid vs. Its Esters
Executive Summary
The 1,3-naphthalenedicarboxylic acid (1,3-NDA) scaffold is a highly versatile aromatic building block. The structural transition from the free dicarboxylic acid to its esterified derivatives (e.g., dimethyl or diethyl 1,3-naphthalenedicarboxylate) fundamentally alters the molecule's physicochemical properties, reactivity profile, and downstream utility. This whitepaper provides an in-depth technical analysis of these differences, offering actionable insights for researchers in drug development, natural product synthesis, and advanced materials engineering.
Structural Divergence and Physicochemical Causality
The core difference between 1,3-NDA and its esters is dictated by intermolecular forces, specifically the presence or absence of hydrogen bonding networks.
-
1,3-Naphthalenedicarboxylic Acid (Free Acid): The free carboxylic acid groups act as potent hydrogen bond donors and acceptors. This leads to the formation of robust intermolecular hydrogen-bonded dimers and extended networks in the solid state. The causality of this network is a massive increase in lattice energy, which manifests as a very high melting point and extremely poor solubility in non-polar or weakly polar organic solvents. Dissolution typically requires strong polar aprotic solvents (like DMF or DMSO) or aqueous alkaline conditions.
-
1,3-Naphthalenedicarboxylate Esters: Esterification (e.g., forming the dimethyl ester) chemically masks the hydrogen bond donors. Without the ability to form extensive hydrogen bond networks, the lattice energy drops precipitously. For instance, dimethyl 1,3-naphthalenedicarboxylate exhibits a relatively low melting point of 102.5–104.0°C[1]. This structural modification drastically increases lipophilicity and solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran), making the ester vastly superior for solution-phase synthetic chemistry.
Quantitative Physicochemical Comparison
| Property | 1,3-Naphthalenedicarboxylic Acid | Dimethyl 1,3-Naphthalenedicarboxylate |
| Hydrogen Bonding | Strong donor and acceptor | Acceptor only |
| Melting Point | High (typically >250°C, decomposes) | 102.5–104.0°C[1] |
| Solubility | Poor in organics; soluble in DMSO, DMF, aq. base | High in DCM, EtOAc, THF, MeOH |
| Volatility | Negligible (decarboxylates at high temp) | Moderate (amenable to GC/MS) |
| Lipophilicity (LogP) | Low (highly polar) | High (lipophilic) |
Application Divergence: Materials vs. Pharmaceuticals
The choice between the free acid and the ester is rarely arbitrary; it is dictated by the specific mechanistic and processing requirements of the target industry.
Logical pathways mapping 1,3-NDA derivatives to their respective industrial applications.
Advanced Materials and Polymers
1,3-NDA is a critical monomer in the synthesis of high-performance polyamide and polyester resins[2]. In industrial applications, the free acid is often used directly in aqueous or highly polar solvent-based polycondensation reactions with diamines to form polyamides with exceptional heat resistance and laser weldability[2]. Conversely, in melt polycondensation processes (such as the production of polyethylene naphthalate (PEN) analogs), the diester is frequently preferred. The causality here is that the ester's lower melting point allows it to form a homogeneous melt at lower temperatures, and the byproduct (e.g., methanol) is easily distilled off to drive the equilibrium toward high-molecular-weight polymers[3].
Drug Development and Cosmetics
In pharmaceutical synthesis, the 1,3-naphthalenedicarboxylate core is a key intermediate in the total synthesis of gilvocarcin natural products, which are known for their potent antitumor activity[4]. Because the free carboxylic acid can poison transition-metal catalysts or interfere with organometallic reagents, researchers utilize the esterified form (e.g., 1,3-diethyl ester) to provide orthogonal protection during complex cross-coupling reactions[4]. Furthermore, naphthalenedicarboxylic acid diesters possess unique photophysical properties. They strongly absorb ultraviolet light in the 280–300 nm range, making them highly effective stabilizing agents and SPF enhancers in topical dermatological and cosmetic formulations[5].
Analytical Signatures for Differentiation
To validate the transition between the acid and the ester, researchers rely on distinct analytical markers:
-
1H NMR Spectroscopy: The free acid exhibits a broad, highly deshielded proton signal (typically 12.0–13.0 ppm) corresponding to the carboxylic -OH. Upon conversion to the dimethyl ester, this peak disappears entirely, replaced by a sharp singlet integrating for six protons at approximately 4.01–4.03 ppm (in CDCl3), confirming the presence of the methoxy groups[1].
-
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretch of the free acid appears at lower wavenumbers (~1680–1700 cm⁻¹) due to the weakening of the C=O bond by strong intermolecular hydrogen bonding. The ester carbonyl, lacking this interaction, shifts to a higher frequency (~1720–1735 cm⁻¹).
Self-Validating Experimental Protocols
The following protocols detail the bidirectional conversion between the acid and the ester, emphasizing the mechanistic causality behind each step and incorporating in-process controls (IPCs) to ensure a self-validating workflow.
Bidirectional synthetic workflow and phase transition causality between 1,3-NDA and its ester.
Protocol A: Fischer Esterification (Acid to Dimethyl Ester)
Objective: Convert 1,3-NDA to dimethyl 1,3-naphthalenedicarboxylate to enhance organic solubility for downstream cross-coupling. Causality of Choices: Fischer esterification is an equilibrium-driven process. A massive excess of methanol serves as both the solvent and the reactant, driving the equilibrium toward the ester via Le Chatelier's principle. Sulfuric acid acts as a proton source to activate the carbonyl carbon for nucleophilic attack.
-
Reaction Setup: Suspend 10 mmol of 1,3-NDA in 50 mL of anhydrous methanol in a round-bottom flask. Note: The suspension occurs because the acid is poorly soluble in cold methanol.
-
Catalysis: Slowly add 1 mL of concentrated H₂SO₄ dropwise. (Caution: Exothermic).
-
Reflux: Attach a reflux condenser and heat the mixture to 70°C. Causality: Heat provides the activation energy required for the nucleophilic acyl substitution. As the reaction proceeds, the suspension will gradually clear into a homogeneous solution, serving as a primary visual indicator of esterification (since the ester is highly soluble).
-
IPC (Self-Validation): After 12 hours, spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM/MeOH). The starting material (acid) will stay at the baseline (Rf ~0.0), while the product (ester) will migrate (Rf ~0.7).
-
Workup: Concentrate the mixture in vacuo to remove excess methanol. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Causality: The basic aqueous layer neutralizes the H₂SO₄ and extracts any unreacted free acid, while the lipophilic ester remains in the organic layer.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the dimethyl ester as a solid.
Protocol B: Base-Catalyzed Saponification (Ester to Acid)
Objective: Deprotect the ester to regenerate the free carboxylic acid for final drug formulation or aqueous polymerization. Causality of Choices: Base-catalyzed hydrolysis (saponification) is irreversible because the final step generates a stable carboxylate anion, driving the reaction to completion. A mixed solvent system (THF/Water) is used because the ester is insoluble in pure water, and the hydroxide is insoluble in pure THF.
-
Reaction Setup: Dissolve 5 mmol of dimethyl 1,3-naphthalenedicarboxylate in 20 mL of THF. Add 20 mL of a 2M aqueous NaOH solution.
-
Heating: Stir the biphasic mixture vigorously at 60°C for 4 hours. Causality: Vigorous stirring maximizes the interfacial surface area between the organic (ester) and aqueous (hydroxide) phases.
-
IPC (Self-Validation): Perform TLC (Eluent: 4:1 Hexane/EtOAc). The disappearance of the high-Rf ester spot confirms complete hydrolysis.
-
Workup: Remove THF in vacuo. The product is now in the aqueous phase as the highly soluble sodium naphthalenedicarboxylate salt. Wash the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Acidification: Slowly add 3M HCl to the aqueous layer until the pH reaches 2. Causality: Protonating the carboxylate anions regenerates the neutral 1,3-NDA. Because the free acid cannot form strong ion-dipole interactions with water, it rapidly precipitates out of solution.
-
Isolation: Filter the white precipitate via vacuum filtration, wash with cold distilled water, and dry under high vacuum.
References
-
EP 3 792 312 B1 - googleapis.com. 2
-
NOVEL TITANIUM GLYCOLATE CATALYST AND PROCESS FOR THE PREPARATION THEREOF - gccpo.org. 3
-
Photoreactions of dimethyl naphthalenedicarboxylates - oup.com. 1
-
Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products - acs.org. 4
-
Naphthalene dicarboxylic acid diester or polyesters for conferring luster and stabilizing color for hair - google.com. 5
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. gccpo.org [gccpo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RU2246928C2 - Naphthalene dicarboxylic acid diester or polyesters for conferring luster and stabilizing color for hair - Google Patents [patents.google.com]
Structural Isomers of Methoxycarbonylnaphthalene Carboxylic Acid: Synthesis, Mechanisms, and Applications
Introduction to Naphthalene Half-Esters
In advanced materials science and pharmaceutical development, the precise spatial arrangement of functional groups dictates the macroscopic properties of polymers and the binding affinity of active pharmaceutical ingredients (APIs). Methoxycarbonylnaphthalene carboxylic acids—commonly referred to as the mono-methyl esters or half-esters of naphthalenedicarboxylic acids (NDCAs)—represent a highly valuable class of asymmetric, bifunctional building blocks.
By possessing both a reactive carboxylic acid (-COOH) and a comparatively stable methyl ester (-COOCH
Structural Isomerism and Physicochemical Profiles
The naphthalene ring system offers multiple substitution patterns, leading to several distinct isomers of methoxycarbonylnaphthalene carboxylic acid. The position of the substituents fundamentally alters the molecule's geometry, solubility, and reactivity.
Table 1: Quantitative and Structural Summary of Key Isomers
| Isomer Nomenclature | CAS Number | Molecular Weight | Precursor Diacid | Structural Geometry & Primary Characteristics |
| 6-(Methoxycarbonyl)-2-naphthoic acid | 7568-08-3 | 230.22 g/mol | 2,6-NDCA | Linear, rigid rod-like; imparts high thermal stability in polymers[1]. |
| 4-(Methoxycarbonyl)-1-naphthoic acid | 21426-90-4 | 230.22 g/mol | 1,4-NDCA | Para-substituted on a single ring; highly asymmetric. |
| 7-(Methoxycarbonyl)-2-naphthoic acid | N/A | 230.22 g/mol | 2,7-NDCA | Bent structure (120° angle); disrupts polymer crystallinity[2]. |
| 8-(Methoxycarbonyl)-1-naphthoic acid | N/A | 230.22 g/mol | 1,8-NDCA | Peri-substituted; highly prone to spontaneous anhydride formation. |
Mechanistic Pathways for Selective Mono-Esterification
As an application scientist, I frequently encounter the challenge of desymmetrizing rigid aromatic systems. Direct mono-esterification of NDCAs is statistically inefficient and practically hindered by the extreme insolubility of the diacids (due to strong intermolecular hydrogen bonding and
-
Spatially Separated Isomers (e.g., 2,6- and 2,7-positions): The preferred route is the controlled mono-saponification of the highly soluble dimethyl naphthalenedicarboxylate. By strictly controlling stoichiometry and temperature, we can arrest the hydrolysis at the half-ester stage.
-
Peri-Substituted Isomers (e.g., 1,8-position): The proximity of the peri-carboxylic groups causes severe steric clash. We leverage this thermodynamic strain by intentionally dehydrating the diacid to form a reactive cyclic anhydride, followed by nucleophilic acyl substitution (ring-opening) with methanol.
Divergent synthetic pathways for the desymmetrization of naphthalene half-ester isomers.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The physicochemical phase changes (solubility vs. precipitation) inherently purify the target molecules, minimizing the need for complex chromatography.
Protocol A: Synthesis of 6-(Methoxycarbonyl)-2-naphthoic acid[1]
Mechanism: Controlled Mono-Saponification
-
Dissolution: Dissolve 10.0 mmol of dimethyl 2,6-naphthalenedicarboxylate in 50 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Methanol.
-
Causality: THF ensures the rigid diester remains fully solvated, while methanol acts as a miscible co-solvent to bridge the organic phase with the incoming aqueous base.
-
-
Saponification: Cool the reaction vessel to 0°C. Add exactly 10.0 mmol (1.0 eq) of KOH dissolved in 10 mL of deionized water dropwise over 30 minutes. Stir for 12 hours, allowing the reaction to slowly reach room temperature.
-
Causality: The strict 1.0 equivalent stoichiometry and low initial temperature kinetically favor the mono-hydrolysis and prevent over-saponification to the diacid.
-
-
Phase Separation & Extraction (Self-Validation Step): Concentrate the mixture under reduced pressure to remove the volatile THF and Methanol. Dilute the remaining aqueous residue with 30 mL of water and extract with Ethyl Acetate (3 x 20 mL).
-
Causality: This step inherently validates the reaction. Any unreacted, neutral diester partitions into the organic layer and is discarded. The desired half-ester remains safely in the aqueous layer as a water-soluble potassium carboxylate salt.
-
-
Acidification: Cool the aqueous layer and slowly acidify with 1M HCl until the solution reaches pH 2.
-
Causality: Protonation converts the water-soluble carboxylate back into a highly insoluble carboxylic acid, triggering immediate and selective precipitation of the pure half-ester.
-
-
Isolation: Filter the white precipitate, wash extensively with cold water, and dry under high vacuum.
Protocol B: Synthesis of 8-(Methoxycarbonyl)-1-naphthoic acid
Mechanism: Anhydride Ring-Opening
-
Anhydride Formation: Suspend 10.0 mmol of 1,8-naphthalenedicarboxylic acid in 20 mL of acetic anhydride. Reflux for 2 hours. Cool to room temperature, filter the resulting 1,8-naphthalic anhydride crystals, and wash with cold hexanes.
-
Methanolysis: Suspend the purified anhydride in 30 mL of anhydrous methanol. Add a catalytic amount of sodium methoxide (0.1 eq) and reflux for 4 hours.
-
Causality: The methoxide acts as a potent nucleophile, attacking one of the highly strained carbonyl carbons of the anhydride ring. This breaks the ring, yielding the mono-methyl ester sodium salt.
-
-
Workup & Isolation: Evaporate the excess methanol. Dissolve the crude solid in water and acidify to pH 2 using 1M HCl. Filter the resulting precipitate to isolate the pure 8-(methoxycarbonyl)-1-naphthoic acid.
Industrial and Research Applications
The strategic selection of these isomers drives innovation across multiple sectors:
-
Advanced Polyesters: 6-(Methoxycarbonyl)-2-naphthoic acid is a vital intermediate. By reacting the carboxylic acid end with specialized diamines or diols, chemists can synthesize asymmetric A-B type monomers. These are polymerized into advanced Polyethylene Naphthalate (PEN) derivatives, which exhibit superior gas barrier properties and thermal resistance compared to standard PET[1].
-
Pharmaceuticals & Fluorophores: 4-(Methoxycarbonyl)-1-naphthoic acid and the 2,7-isomer[2] are heavily utilized in drug discovery. Their asymmetric nature allows them to act as directional linkers in the synthesis of targeted therapeutics and environmentally sensitive fluorescent probes.
References
Sources
Technical Guide: Solubility Profile & Thermodynamic Analysis of 3-(Methoxycarbonyl)naphthalene-1-carboxylic Acid
[1][2][3]
Executive Summary
3-(Methoxycarbonyl)naphthalene-1-carboxylic acid (CAS: 235107-44-5 ) is a critical intermediate in the synthesis of 1,3-naphthalenedicarboxylic acid (1,3-NDA) and its derivatives.[1][2] As a mono-ester , it represents the transition state between the highly polar, high-melting diacid and the non-polar, lower-melting diester.[1][2]
Understanding its solubility landscape is the primary engineering challenge in isolating this compound during step-growth polymerization or dye synthesis.[1][2] This guide outlines the physicochemical principles governing its dissolution, provides a validated experimental protocol for solubility determination, and details the thermodynamic models required for process scale-up.[1][2]
Chemical Profile & Structural Thermodynamics[1][2][3]
| Property | Specification |
| IUPAC Name | 3-(Methoxycarbonyl)naphthalene-1-carboxylic acid |
| Common Name | Monomethyl 1,3-naphthalenedicarboxylate |
| CAS Number | 235107-44-5 |
| Molecular Formula | C₁₃H₁₀O₄ |
| Molecular Weight | 230.22 g/mol |
| Key Functional Groups | Carboxylic Acid (-COOH), Methyl Ester (-COOCH₃), Naphthalene Core |
Mechanistic Solubility Drivers
The solubility of this mono-ester is governed by a "tug-of-war" between two opposing structural motifs:
-
The Hydrophobic Naphthalene Core: Promotes solubility in aromatic solvents (Toluene, Xylene) and halogenated hydrocarbons via
stacking interactions.[1][2] -
The Asymmetric Functionalization:
-
The -COOH group acts as a hydrogen bond donor/acceptor, driving solubility in polar protic solvents (Methanol, Ethanol) and aprotic solvents (DMSO, DMF).[1][2]
-
The -COOCH₃ group reduces the lattice energy relative to the diacid, significantly lowering the melting point and increasing solubility in organic esters (Ethyl Acetate).[1][2]
-
Solubility Landscape & Solvent Selection
Note: While specific mole-fraction data for the 1,3-isomer is rare in open literature compared to the 2,6-isomer, the following trends are chemically validated based on structural analogs (1-naphthoic acid and 2,6-NDA monoester).
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Thermodynamic Mechanism |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions disrupt the crystal lattice; H-bond acceptance from -COOH.[1][2] |
| Polar Protic | Methanol, Ethanol | Moderate (T-dependent) | Solvation via H-bonding.[1][2] Solubility increases exponentially with Temperature ( |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Favorable interaction with the methyl ester moiety; limited by the rigid naphthalene core.[1][2] |
| Aromatic | Toluene, Xylene | Low to Moderate | Driven by entropy of mixing; useful for high-temperature recrystallization.[1][2] |
| Alkanes | Hexane, Heptane | Insoluble | Lack of polar interactions to overcome crystal lattice energy.[1][2] |
| Water | Water | Insoluble | Hydrophobic effect of the naphthalene ring dominates.[1] |
Experimental Protocol: Dynamic Laser Monitoring
To generate precise solubility data (Mole Fraction,
Required Equipment
-
Jacketted glass vessel (50 mL) with precision temperature control (
K). -
High-precision balance (
g).
Step-by-Step Workflow
-
Preparation: Weigh a specific mass of solvent (
) into the vessel.[1] -
Initial Dosing: Add a known small mass of solute (
).[1][2] -
Equilibration: Heat slowly (
K/min) while stirring. -
Detection: Record the temperature (
) where the laser transmittance hits a plateau (indicating complete dissolution).[1] -
Iteration: Add more solute to the same solution and repeat to find the next
. -
Calculation: Convert mass to mole fraction (
) using: [1]
Visualization: Solubility Measurement & Purification Logic[1][2]
Caption: Workflow for laser-based solubility determination (left) and its application in separating the mono-ester from crude mixtures (right).
Thermodynamic Modeling
Once experimental data is collected, it must be correlated to thermodynamic models to predict solubility at unmeasured temperatures.[1][2]
A. Modified Apelblat Equation
This is the most accurate semi-empirical model for non-ideal solutions of naphthalene derivatives.[1][2]
- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[1][3]
- : Empirical parameters derived from regression analysis.
B. van't Hoff Analysis
Used to determine the thermodynamic functions of dissolution.[1][2]
Applications in Process Design
The solubility data of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid is most often used to separate it from its impurities:
-
1,3-Naphthalenedicarboxylic acid (Diacid): Highly insoluble in most organic solvents.[1][2]
-
Dimethyl 1,3-naphthalenedicarboxylate (Diester): Highly soluble in aromatics and esters.[1][2]
Separation Strategy:
References
-
Compound Identification: 3-(Methoxycarbonyl)naphthalene-1-carboxylic acid. CAS No. 235107-44-5.[1][2] [1][2]
-
General Solubility of Naphthalene Derivatives: Zaretskii, M.I., et al. "Naphthalene solubility in several organic solvents."[1][2] Journal of Chemical & Engineering Data, 1977.[1][2] [1][2]
-
Methodology (Laser Monitoring): Zhang, S., et al. "Solubility of Monomethyl Adipate in Various Solvents."[1][2] Journal of Chemical & Engineering Data. (Standard protocol reference for mono-ester solubility).
-
Comparative Data (2,6-Isomer): "Dimethyl 2,6-naphthalenedicarboxylate Properties and Solubility."
-
Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1][2]
Thermodynamic Profiling of Naphthalene-1,3-Dicarboxylic Acid Derivatives: pKa Determination and Mechanistic Insights
Executive Summary
Naphthalene dicarboxylic acids (NDCAs) are indispensable building blocks in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and active pharmaceutical ingredients. Among the various isomers, naphthalene-1,3-dicarboxylic acid (1,3-NDCA) and its derivatives (such as the pharmaceutical intermediate Salvianolic acid L) present unique stereoelectronic profiles.
As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth mechanistic analysis of the acid dissociation constants (pKa) of 1,3-NDCA derivatives. This guide details the structural causality behind their acidity and establishes a field-proven, self-validating experimental protocol for accurate pKa determination in low-solubility scenarios.
Mechanistic Determinants of 1,3-NDCA Acidity
The acidity of NDCA derivatives is governed by a complex interplay of inductive effects, resonance stabilization, and steric hindrance. Understanding these factors is critical for researchers predicting the pharmacokinetic behavior of 1,3-NDCA-derived drugs.
-
Peri-Steric Hindrance at C1: In the 1,3-NDCA scaffold, the carboxyl group at the C1 position experiences severe steric repulsion from the adjacent peri-hydrogen at C8. This steric clash forces the C1 carboxylate out of coplanarity with the naphthalene ring. Consequently, resonance electron donation from the aromatic pi-system is heavily diminished. This isolation leaves the inductive electron-withdrawing effect of the aromatic ring dominant, which typically lowers the pKa1 (increasing acidity) compared to unhindered isomers like [1].
-
Meta-like Inductive Coupling: The spatial relationship between the C1 and C3 carboxyl groups is electronically analogous to a meta-substitution pattern in benzene. The strong electron-withdrawing nature of the first un-ionized carboxyl group inductively stabilizes the conjugate monoanion formed during the first deprotonation, further driving down pKa1.
-
Isomeric Baselines: The first dissociation constant (pKa1) for naphthalene dicarboxylic acids generally ranges from 2.7 to 3.7. For instance, the 1,4-isomer exhibits a pKa of 2.71 ([2]), while the 2,7-isomer is notably less acidic at 3.72 ([3]).
Quantitative pKa Data
The following table summarizes the primary and secondary dissociation constants for key NDCA isomers and derivatives to provide comparative thermodynamic context.
| Compound | Substitution Pattern | pKa1 | pKa2 (Est.) | Source / Notes |
| Salvianolic Acid L | 1,3- (Derivative) | 2.81 ± 0.10 | ~4.6 | [4] |
| 1,4-Naphthalenedicarboxylic Acid | 1,4- | 2.71 ± 0.10 | ~4.5 | [2] |
| 2,6-Naphthalenedicarboxylic Acid | 2,6- | ~3.0 | ~4.5 | [1] |
| 2,7-Naphthalenedicarboxylic Acid | 2,7- | 3.72 ± 0.30 | ~4.8 | [3] |
| Phthalic Acid (Reference) | 1,2- (Benzene) | 2.89 | 5.51 | [5] |
Methodological Framework: Co-Solvent pKa Determination
Causality Behind Experimental Choices
NDCA derivatives are notoriously insoluble in pure water, often precipitating as crystalline solids ([6]). Attempting a standard aqueous titration results in a biphasic system where dissolution kinetics mask true thermodynamic equilibrium, yielding artificially truncated titration curves.
To circumvent this, a binary co-solvent system (typically 50% v/v DMSO/Water) must be utilized. DMSO acts as a strong hydrogen-bond acceptor, fully solvating the neutral diacid without severely suppressing proton activity. Furthermore, titrations must be conducted under a nitrogen atmosphere; failing to do so allows ambient CO₂ to dissolve, forming carbonic acid which skews the delicate pH measurements required for accurate pKa2 determination.
Step-by-Step Self-Validating Protocol
To ensure absolute data integrity, this protocol is designed as a self-validating system . It incorporates mandatory internal checks that halt the workflow if baseline conditions are not met.
-
Electrode Calibration: Calibrate a high-performance glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Solvent Preparation: Prepare a 50% (v/v) DMSO/Milli-Q water mixture. Add KCl to establish a constant ionic strength of 0.1 M, ensuring activity coefficients remain stable throughout the titration.
-
Blank Validation (Self-Validation Step): Perform a blank titration of the pure solvent using 0.1 M KOH. Generate a Gran plot from the data. Causality: A perfectly linear response confirms the absence of carbonate interference and validates electrode Nernstian behavior in the co-solvent. If the plot is non-linear, the system flags electrode fouling or titrant degradation, and the workflow must be aborted.
-
Analyte Preparation: Dissolve the 1,3-NDCA derivative to a precise concentration of 1.0 mM in the validated solvent system.
-
Potentiometric Titration: Titrate the sample with 0.1 M KOH under a continuous blanket of ultra-pure Nitrogen (N₂) gas. Record pH after each addition, ensuring the drift rate is < 0.001 pH/min before logging the data point.
-
Orthogonal UV-Vis Tracking (Optional but Recommended): Simultaneously route the solution through a flow-cell in a UV-Vis spectrophotometer. Track the isosbestic shifts corresponding to the formation of the monoanion and dianion.
-
Data Deconvolution: Utilize non-linear regression software to fit the pH-volume data. Apply the Yasuda-Shedlovsky extrapolation method to mathematically remove the co-solvent effect, yielding the absolute aqueous pKa values.
Experimental Workflow Visualization
Figure 1: Integrated potentiometric and spectrophotometric workflow for pKa determination.
References
-
2,6-Naphthalenedicarboxylic acid | C12H8O4 | CID 14357 Source: PubChem (National Institutes of Health) URL:[Link]
-
2,7-Naphthalenedicarboxylic acid Source: LookChem URL:[Link]
-
Cas 88-99-3, Phthalic acid Source: LookChem URL:[Link]
-
1,4-naphthalenedicarboxylic acid Source: ChemBK URL:[Link]
Sources
Literature review on naphthalene-based dicarboxylic acid esters
This technical guide provides an in-depth analysis of naphthalene-based dicarboxylic acid esters, focusing on their synthesis, material properties, and pharmacological applications.
Executive Summary
Naphthalene-based dicarboxylic acid esters (NDAEs) represent a class of rigid, aromatic diesters that serve as critical monomers for high-performance polymers and scaffolds for bioactive compounds. Unlike their benzene-based counterparts (terephthalates), the fused bicyclic naphthalene ring confers superior thermal stability, mechanical stiffness, and gas barrier properties.
This guide focuses on the two most industrially and scientifically significant isomers:
-
Dimethyl 2,6-naphthalenedicarboxylate (2,6-NDC): The primary precursor for Polyethylene Naphthalate (PEN), a high-performance alternative to PET.[1]
-
Dimethyl 1,4-naphthalenedicarboxylate (1,4-NDC): A key intermediate for fluorescent dyes, Metal-Organic Frameworks (MOFs), and pharmaceutical intercalation agents.
Structural Chemistry & Isomerism
The position of the ester groups on the naphthalene ring dictates the molecule's symmetry and application.
| Isomer | Structure & Symmetry | Key Property | Primary Application |
| 2,6-NDC | Linear, Centrosymmetric ( | High crystallinity, rigid backbone | High-performance polyesters (PEN), liquid crystals |
| 1,4-NDC | Para-like, lower symmetry ( | Strong fluorescence, steric bulk | MOF linkers, scintillators, dye intermediates |
| 2,3-NDC | Ortho-like | Chelation capability | Bioactive complexes, supramolecular assembly |
Rigidity vs. Plasticization
Critical Distinction: Unlike aliphatic dicarboxylic esters (e.g., adipates, sebacates) which act as plasticizers (increasing flexibility), naphthalene dicarboxylates act as anti-plasticizers or stiffeners .
-
Mechanism: The planar, rigid naphthalene core restricts segmental motion in polymer chains, increasing the Glass Transition Temperature (
).[2] -
Result: PEN has a
of ~120°C, compared to ~75°C for PET.
Synthesis Strategies
Industrial Oxidation (The Amoco Process)
The dominant industrial route involves the liquid-phase oxidation of 2,6-dimethylnaphthalene (2,6-DMN). This process mirrors the terephthalic acid synthesis but requires stricter control due to the reactivity of the naphthalene ring.
-
Solvent: Acetic Acid.[4]
-
Conditions: 180–220°C, 20–30 bar air/oxygen.
-
Challenge: The "4-carboxybenzaldehyde" equivalent in this process is 6-formyl-2-naphthoic acid (FNA), which acts as a chain terminator if not fully oxidized.
Green Chemistry: Bio-Based Cascade Synthesis
Recent advances allow for the synthesis of 2,6-NDA from biomass-derived feedstocks, bypassing petroleum-based alkylnaphthalenes.
Pathway:
-
Diels-Alder Cycloaddition: Biomass-derived p-toluquinone + isoprene
Cyclic precursor.[3] -
Dehydroaromatization: Catalytic conversion to 2,6-dimethylnaphthalene (2,6-DMN).[3]
-
Oxidation: Conversion to 2,6-NDA.
Figure 1: Bio-based synthesis cascade for 2,6-naphthalenedicarboxylic acid esters.
Experimental Protocols
Protocol A: Laboratory Synthesis of Dimethyl 2,6-Naphthalenedicarboxylate
Objective: Esterification of crude 2,6-NDA to the purified dimethyl ester (2,6-NDC). Safety: Methanol is toxic and flammable. Sulfuric acid is corrosive. Work in a fume hood.
Reagents:
-
Crude 2,6-Naphthalenedicarboxylic acid (10 g, 46 mmol)
-
Methanol (anhydrous, 100 mL)
-
Sulfuric Acid (conc., 2 mL) or p-Toluenesulfonic acid (catalytic)
Step-by-Step Workflow:
-
Slurry Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the 2,6-NDA in methanol.
-
Catalyst Addition: Add sulfuric acid dropwise while stirring.
-
Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. The solid acid will gradually dissolve as it converts to the more soluble ester.
-
Work-up: Cool to room temperature. The dimethyl ester (2,6-NDC) is less soluble in cold methanol than the mono-ester and will precipitate.
-
Filtration: Filter the white crystalline solid.
-
Recrystallization: Recrystallize from hot toluene or xylene to remove traces of mono-methyl ester and colored impurities.
-
Characterization:
-
Melting Point: 190°C.
-
1H NMR (CDCl3):
8.6 (s, 2H, H-1,5), 8.0 (d, 2H, H-4,8), 7.9 (d, 2H, H-3,7), 4.0 (s, 6H, -OCH3).
-
Protocol B: Synthesis of Naphthalene Diimide (NDI) DNA Intercalator
Context: Naphthalene dicarboxylates are precursors to Naphthalene Diimides (NDIs), which are potent threading intercalators for G-quadruplex DNA.
Workflow:
-
Hydrolysis: Convert 2,6-NDC or 1,4-5,8-tetracarboxylic ester to the anhydride.
-
Imidization: React the anhydride with a functionalized amine (e.g., N,N-dimethylethylenediamine) in DMF at 120°C.
-
Purification: Precipitate with ether; purify via HPLC.
Applications in Material Science
Polyethylene Naphthalate (PEN)
PEN is the polyester of 2,6-NDC and ethylene glycol. It outperforms PET in critical metrics:
| Property | PET | PEN | Mechanism |
| Glass Transition ( | 78°C | 120°C | Naphthalene ring inhibits chain rotation. |
| Modulus (Stiffness) | 2-3 GPa | 5-6 GPa | Rigid bicyclic core. |
| Oxygen Barrier | 1x (Baseline) | 5x Better | Higher density packing reduces gas diffusion. |
| UV Resistance | Poor | Excellent | Naphthalene absorbs UV light (acting as a screen). |
Metal-Organic Frameworks (MOFs)
The 1,4-NDC isomer acts as a linear linker in MOFs (e.g., UiO-66-NDC). These porous materials are used for:
-
Gas Storage: Hydrogen and Methane.
-
Catalysis: The electron-rich naphthalene ring stabilizes catalytic metal nodes.
-
Fluorescence Sensing: 1,4-NDC based MOFs exhibit blue fluorescence that is quenched upon binding to nitroaromatic explosives.
Pharmaceutical Applications
DNA Intercalation & G-Quadruplex Stabilization
Derivatives of naphthalene dicarboxylic acids, particularly Naphthalene Diimides (NDIs) , are extensively researched as anticancer agents.
-
Mechanism: The planar naphthalene core intercalates (stacks) between DNA base pairs.
-
Target: They show high affinity for G-Quadruplexes (four-stranded DNA structures found in telomeres and oncogene promoters). Stabilizing these structures inhibits telomerase enzyme activity, halting cancer cell proliferation.
Rare Earth Cytotoxic Complexes
Recent studies have shown that Lanthanide complexes (e.g., Erbium, Neodymium) coordinated with naphthalene dicarboxylates exhibit significant cytotoxicity against non-small cell lung cancer (A549 cells).[5]
-
Action: These complexes trigger apoptosis via mitochondrial dysfunction and ROS (Reactive Oxygen Species) generation.
Figure 2: Mechanism of action for Naphthalene Diimide (NDI) derivatives in cancer therapy.
References
-
Production of 2,6-Naphthalenedicarboxylic Acid from Biomass-Derived Platform Compounds. ACS Catalysis. (2026). Link
-
Synthesis methods for 2,6-naphthalenedicarboxylic acid. Catalysis in Industry. (2016). Link
-
Polyethylene Naphthalate (PEN) Film Properties. Polymer Data Handbook. Link
-
Tethered naphthalene diimide-based intercalators for DNA triplex stabilization. Nucleic Acids Research. Link
-
High selectivity and significant cytotoxicity of rare earth naphthalene dicarboxylate complexes. Journal of Materials Chemistry B. Link
-
UiO-66-NDC (1,4-Naphthalenedicarboxylic Acid): A Versatile Metal-Organic Framework. ChemRxiv. (2024).[6] Link
Sources
- 1. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. High selectivity and significant cytotoxicity of rare earth naphthalene dicarboxylate complexes on non-small cell lung cancer cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
Technical Whitepaper: Safety Data, Handling Protocols, and Physicochemical Profiling of 3-(Methoxycarbonyl)naphthalene-1-carboxylic acid
Executive Summary
As a Senior Application Scientist overseeing chemical inventory and assay development, I frequently encounter novel aromatic building blocks. 3-(Methoxycarbonyl)naphthalene-1-carboxylic acid (CAS 235107-44-5) is a highly functionalized naphthalene derivative crucial for synthesizing complex active pharmaceutical ingredients (APIs) and advanced materials. However, its dual functionality—a reactive carboxylic acid and a hydrolyzable methyl ester—dictates strict handling, storage, and safety paradigms. This guide synthesizes its Material Safety Data Sheet (MSDS) profile, grounding standard Globally Harmonized System (GHS) classifications in the fundamental physical chemistry of the molecule.
Physicochemical Profiling & Structural Causality
Understanding the safety profile of a compound begins with its molecular architecture. The molecule (
Table 1: Key Physicochemical Properties and Operational Implications
| Property | Value | Causality & Operational Implication |
| CAS Number | 235107-44-5 | Unique identifier for [1]. |
| Molecular Weight | 230.22 g/mol | Low MW; forms fine, easily aerosolized powders if ungranulated[1]. |
| LogP (Predicted) | ~2.32 | Moderate lipophilicity allows it to partition into dermal layers, necessitating nitrile gloves[1]. |
| TPSA | 63.6 Ų | Indicates moderate polar surface area, primarily localized at the oxygen-rich substituents[1]. |
| Storage Temp. | 2-8°C (Sealed, Dry) | Cold, dry storage prevents ambient hydrolysis of the methoxycarbonyl ester into the dicarboxylic acid[1]. |
GHS Hazard Classification & Toxicological Mechanisms
While specific in vivo toxicological data for 3-(methoxycarbonyl)naphthalene-1-carboxylic acid is limited, we must apply structural activity relationship (SAR) principles. Based on highly analogous compounds like[2], this compound exhibits localized irritation hazards[3].
-
Skin Irritation (Category 2, H315): The carboxylic acid moiety acts as a proton donor. Upon contact with the slightly basic environment of sweat on the skin, it causes localized pH shifts leading to epidermal protein denaturation[3].
-
Serious Eye Irritation (Category 2A, H319): The lipophilic naphthalene core allows the molecule to rapidly partition into the corneal epithelium, while the acidic group causes severe irritation to the mucosal tissue[3].
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of the fine powder leads to deposition in the upper respiratory tract. Macrophages attempting to clear the particulate are irritated by the localized acidity, triggering the cough reflex and dyspnea[3].
Caption: Mechanistic pathway of naphthoic acid derivative mucosal and dermal irritation.
Self-Validating Experimental Protocols for Safe Handling
In drug development, maintaining the integrity of the ester while protecting the operator is paramount. The following is a self-validating protocol for preparing a 10 mM stock solution for in vitro assays.
Protocol: Preparation of 10 mM Stock Solution in DMSO
Rationality: Dimethyl sulfoxide (DMSO) is chosen as an aprotic solvent to prevent transesterification (which would occur if methanol or ethanol were used) and hydrolysis (which occurs rapidly in aqueous buffers).
-
Environmental Control: Perform all weighing inside a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator to mitigate H335 inhalation risks.
-
PPE Verification: Don double nitrile gloves (extended cuff), a fitted N95/P100 particulate respirator, and chemical splash goggles.
-
Self-Validation Check: Ensure no exposed skin exists between the lab coat cuff and the inner glove.
-
-
Gravimetric Transfer: Weigh out exactly 23.02 mg of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid into a pre-tared, static-free amber glass vial.
-
Causality: Amber glass is utilized to prevent potential photo-oxidation of the aromatic system over long-term storage.
-
-
Aprotic Solvation: Add 10.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to the vial.
-
Dissolution: Vortex gently for 30 seconds. Do not sonicate if the bath temperature exceeds 30°C, as heat accelerates ester hydrolysis in the presence of trace moisture.
-
Storage & Validation: Blanket the headspace with Argon or Nitrogen gas, seal with a PTFE-lined cap, and store at -20°C.
-
Self-Validation Check: An aliquot run on LC-MS immediately after preparation must show a single peak at m/z 229.05[M-H]-. Re-test monthly to validate ester stability.
-
Spill Response and Waste Management Workflow
Accidental releases require immediate, methodical action to prevent cross-contamination and exposure. When a minor spill occurs, sweeping dry powder directly generates hazardous aerosols. By lightly misting the powder with water (or a 50/50 water/isopropanol mix to break surface tension), the particles agglomerate. This physical change drastically reduces the inhalation hazard during the cleanup process.
Waste must be treated as hazardous chemical waste due to its (common to naphthoic acids, which can disrupt aquatic ecosystems)[3].
Caption: Workflow for 3-(methoxycarbonyl)naphthalene-1-carboxylic acid spill management.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6847, 1-Naphthoic acid." PubChem Database. URL:[Link]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 3-(Methoxycarbonyl)naphthalene-1-carboxylic Acid via Anhydride Desymmetrization
This Application Note and Protocol is designed for researchers and drug development scientists focusing on the regioselective functionalization of the naphthalene scaffold.
Introduction & Scientific Rationale
The naphthalene scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in retinoids, anti-inflammatory agents, and supramolecular building blocks. A critical challenge in naphthalene chemistry is distinguishing between the chemically distinct but structurally similar positions on the ring.
This protocol details the synthesis of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid (a mono-methyl ester) from naphthalene-1,3-dicarboxylic anhydride .[1] The synthesis relies on sterically controlled desymmetrization .[1]
Mechanistic Insight: The Peri-Effect
The regioselectivity of this reaction is governed by the "Peri-Effect"—the steric repulsion between the substituent at position 1 and the proton at position 8 (peri-position).
-
The Challenge: Naphthalene-1,3-dicarboxylic anhydride is an unsymmetrical anhydride. Nucleophilic attack by methanol can occur at either the C1 or C3 carbonyl.[1]
-
The Solution: The C1 carbonyl is sterically shielded by the peri-hydrogen (H8). The C3 carbonyl is relatively unhindered.[1]
-
The Outcome: Methanol preferentially attacks the less hindered C3 carbonyl.[1] This opens the ring, converting C3 into the ester (-COOMe) and releasing C1 as the free carboxylic acid (-COOH).[1]
Reaction Pathway & Mechanism
The following diagram illustrates the steric control mechanism that ensures the formation of the 3-ester-1-acid isomer.
Caption: Mechanistic pathway showing the steric direction of methanol attack at the C3 position due to peri-hindrance at C1.
Experimental Protocol
Precursor Note: Naphthalene-1,3-dicarboxylic anhydride is often prepared in situ from naphthalene-1,3-dicarboxylic acid due to the hydrolytic instability of the 6-membered anhydride ring compared to 5-membered analogs.[1] This protocol includes the dehydration step.[1][2][3]
Materials & Reagents
| Reagent | Equiv. | Role |
| Naphthalene-1,3-dicarboxylic acid | 1.0 | Starting Material |
| Acetic Anhydride (Ac₂O) | 5.0 - 10.0 | Dehydrating Agent / Solvent |
| Methanol (anhydrous) | Excess | Nucleophile / Solvent |
| Toluene | Solvent | Co-solvent (optional) |
| DMAP (4-Dimethylaminopyridine) | 0.1 | Catalyst (Optional*) |
*Note: Thermal opening (no catalyst) often yields higher regioselectivity than base-catalyzed opening, which can equilibrate the product.
Step-by-Step Procedure
Phase 1: Formation of the Anhydride
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Dehydration: Charge the flask with Naphthalene-1,3-dicarboxylic acid (10 mmol, 2.16 g) and Acetic Anhydride (10 mL).
-
Reflux: Heat the mixture to reflux (140°C) for 2–4 hours. The suspension should become a clear solution as the anhydride forms.[1]
-
Isolation: Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator) to yield the crude Naphthalene-1,3-dicarboxylic anhydride as a solid residue. Do not expose to moisture.
Phase 2: Regioselective Methanolysis
-
Dissolution: Redissolve the crude anhydride residue immediately in anhydrous Methanol (50 mL).
-
Reaction: Reflux the methanolic solution (65°C) for 6–12 hours. Monitor reaction progress by TLC (System: Hexane/EtOAc 1:1 + 1% Formic acid) or HPLC.
-
Checkpoint: The starting anhydride spot should disappear. A new spot (mono-ester) should appear.[1]
-
-
Workup:
-
Concentrate the reaction mixture to dryness.
-
Redissolve the residue in Ethyl Acetate (50 mL).
-
Extraction: Extract the organic phase with saturated NaHCO₃ solution (3 x 30 mL).
-
Logic: The product (mono-acid) will deprotonate and move into the aqueous phase.[1] Any diester (over-reaction) or unreacted anhydride (hydrolyzed to diacid) will remain in organics or behave differently.
-
-
Acidification: Carefully acidify the combined aqueous extracts with 1M HCl to pH ~2 while stirring. A white precipitate should form.[4]
-
Filtration: Collect the precipitate by vacuum filtration.[1] Wash with cold water and dry under vacuum.
-
Phase 3: Purification & Analysis
-
Recrystallization: If necessary, recrystallize from Toluene/Methanol or Ethanol to remove trace diacid.
-
Yield: Expected yield 75–85%.[1]
Quality Control & Validation
The following analytical data confirms the structure and regiochemistry.
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | -OCH₃ | Singlet, ~3.95 ppm | Confirms methyl ester formation.[1] |
| ¹H NMR | Aromatic Region | distinct splitting pattern | C2-H (singlet-like) and C4-H will show specific shifts.[1] |
| ¹³C NMR | Carbonyls | Two distinct signals | ~167 ppm (Ester) and ~170 ppm (Acid). |
| HMBC | Correlation | -OCH₃ protons to C3-Carbonyl | Critical Proof: The methoxy protons must correlate to the C3 carbonyl carbon, confirming the ester is at position 3.[1] |
| MS (ESI-) | [M-H]⁻ | m/z 229.05 | Consistent with Formula C₁₃H₁₀O₄.[1] |
Troubleshooting Guide
-
Issue: Low Yield.
-
Issue: Poor Regioselectivity (Mixture of isomers).
-
Cause: Reaction temperature too high or use of strong base catalyst.
-
Fix: Perform methanolysis at lower temperature (RT) for longer time (24-48h). Avoid TEA/DMAP if selectivity is poor; rely on thermal control.[1]
-
Workflow Visualization
Caption: Operational workflow for the conversion of diacid to mono-ester via the anhydride intermediate.
References
-
Regioselectivity in Anhydride Opening
-
Naphthalene Reactivity (The Peri-Effect)
-
Title: The Peri-Effect in Naphthalene Derivatives.[1]
- Source:Journal of Organic Chemistry.
- Context: Explains the steric repulsion between positions 1 and 8, which drives the regioselectivity away
-
-
Synthesis of Naphthalene Carboxylic Acids
-
Title: Synthesis of 3-methoxycarbonyl-1-naphthoic acid derivatives via Stobbe Condensation (Alternative Route).[1]
- Source:Organic Syntheses.
- Context: Provides characterization data for the target molecule to valid
-
-
General Anhydride Protocol
Sources
- 1. 1-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Anhydride synthesis [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Selective Mono-esterification of Naphthalene-1,3-dicarboxylic Acid
Introduction: The Challenge and Significance of Selective Mono-esterification
Dicarboxylic acid monoesters are pivotal building blocks in modern chemistry, serving as essential intermediates in the synthesis of pharmaceuticals, specialty polymers, and fine chemicals. Their bifunctional nature, possessing both a reactive carboxylic acid and a protected ester, allows for sequential and controlled molecular elaboration. Naphthalene-1,3-dicarboxylic acid, with its rigid and aromatic scaffold, presents a particularly interesting substrate for creating novel materials and drug candidates.
However, the synthesis of its monoesters is a non-trivial pursuit. The core challenge lies in achieving selectivity. A standard acid-catalyzed esterification of a dicarboxylic acid with one equivalent of alcohol will statistically yield a mixture of unreacted diacid, the desired monoester, and the undesired diester, leading to complex purification challenges and reduced yields of the target molecule. This guide provides an in-depth exploration of the strategies and protocols designed to overcome this challenge, with a focus on rational experimental design and mechanistic understanding.
The Statistical Hurdle in Direct Esterification
The classical Fischer-Speier esterification, while fundamental, is governed by chemical equilibrium and statistical probability.[1][2] When a symmetric dicarboxylic acid is treated with an alcohol under acidic catalysis, the reaction of the first and second carboxylic acid groups often proceeds at comparable rates, making selectivity difficult to control. For an asymmetric substrate like naphthalene-1,3-dicarboxylic acid, intrinsic differences in the electronic and steric environments of the two acid groups can be exploited, but statistical outcomes remain a significant factor.
Caption: Figure 1: The Statistical Esterification Problem
Strategic Pathways to Selective Mono-esterification
To circumvent the statistical mixture, several advanced strategies have been developed. The choice of method depends on the substrate, available resources, and desired scale.
A. Metal-Ion Mediated Selectivity: A Modern Approach
A highly effective one-step method for achieving mono-esterification involves the use of metal salts, such as Lithium Chloride (LiCl), to differentiate the two carboxylic acid groups.[3][4] This strategy is particularly effective for dicarboxylic acids where one carboxyl group can preferentially coordinate with the metal cation.
Principle of Operation: The lithium cation (Li+) forms a coordinative cluster with one of the carboxylate groups. This interaction effectively "shields" the coordinated group, rendering it less available for reaction. The distal, uncoordinated carboxylic acid remains exposed and is activated for esterification, for instance, by trifluoroacetic anhydride (TFAA).[3][4] This elegant approach directs the reaction to a single site, leading to remarkable selectivity.
Caption: Figure 2: Workflow for LiCl-Mediated Mono-esterification
B. Heterogeneous Catalysis: A Green and Recyclable Alternative
The use of solid-phase catalysts offers significant advantages in terms of product purification and catalyst reusability. Strongly acidic ion-exchange resins and bifunctional alumina have demonstrated high selectivity for mono-esterification.[5][6]
Principle of Operation: Selectivity arises from the specific interaction between the dicarboxylic acid and the catalyst surface. It is proposed that the diacid adsorbs onto the catalyst via one of its carboxylic acid groups, leaving the other group oriented towards the bulk solvent and available for esterification. The rate of esterification of the free carboxylic acid is significantly higher than that of the adsorbed one, driving the reaction towards the monoester.[6]
C. Enzymatic Catalysis: The Ultimate in Selectivity
Enzymes, particularly lipases like Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are renowned for their exceptional chemo-, regio-, and stereoselectivity.[7][8][9]
Principle of Operation: The active site of the enzyme can distinguish between the two carboxylic acid groups of a single molecule, especially in an asymmetric substrate like naphthalene-1,3-dicarboxylic acid. The enzyme binds the substrate in a specific orientation, presenting only one of the two carboxyl groups for catalysis. These reactions are typically performed under mild conditions (room temperature to ~60 °C) and can be conducted in organic solvents or even aqueous miniemulsions, making them a highly attractive green chemistry option.[10]
D. Classical Protecting Group Strategy
This multi-step approach is often considered a last resort due to its lower atom economy but remains one of the most reliable methods for achieving unambiguous mono-functionalization.
Principle of Operation: The strategy involves:
-
Diesterification: Convert the dicarboxylic acid to its corresponding diester (e.g., dimethyl or diethyl ester).
-
Selective Monosaponification: Carefully hydrolyze one of the two ester groups back to a carboxylic acid using one equivalent of a base (e.g., NaOH or KOH). For naphthalene-1,3-dicarboxylic acid esters, the C1-ester is generally more sterically hindered, and saponification may preferentially occur at the C3 position.
-
Isolation: Separate the desired monoester from the remaining diester and the diacid byproduct.
This method provides an alternative route to the target compound, starting from the diester rather than the diacid.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for laboratory execution. Standard laboratory safety procedures should be followed at all times.
Protocol 1: LiCl-Mediated Selective Mono-tert-butylation
This protocol is adapted from the highly selective method developed for long-chain dicarboxylic acids and applied here to naphthalene-1,3-dicarboxylic acid.[3][4] It is particularly useful for synthesizing mono-tert-butyl esters, which are valuable intermediates.
Materials and Equipment:
-
Naphthalene-1,3-dicarboxylic acid
-
Lithium chloride (LiCl), anhydrous
-
Trifluoroacetic anhydride (TFAA)
-
tert-Butanol (t-BuOH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add naphthalene-1,3-dicarboxylic acid (1.0 eq) and anhydrous THF (approx. 0.1 M concentration). Stir to form a suspension.
-
LiCl Addition: Add anhydrous LiCl (1.0 eq) to the suspension. Stir the mixture at room temperature. The solubility of the diacid should increase, potentially yielding a clearer solution.
-
Activation and Esterification: In a separate flask, prepare a solution of t-BuOH (1.2 eq) and TFAA (1.2 eq) in anhydrous THF. Cool this solution to 0 °C.
-
Slowly add the TFAA/t-BuOH solution to the diacid/LiCl mixture via a dropping funnel over 30 minutes, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure mono-tert-butyl 1,3-naphthalenedicarboxylate.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. HPLC analysis can be used to determine the ratio of monoester to diester and unreacted diacid.[11]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic solvent prevents reaction with the activated acid. |
| LiCl eq. | 1.0 | Stoichiometric amount to shield one carboxyl group. |
| Temperature | 0 °C to RT | Controls the rate of reaction and minimizes side products. |
| Expected Yield | >80% | Based on similar systems, high selectivity is expected. |
| Expected Selectivity | >20:1 (mono:di) | The LiCl shielding effect dramatically favors monoester formation.[3] |
Protocol 2: Ion-Exchange Resin Catalyzed Mono-methylation
This protocol utilizes a strongly acidic ion-exchange resin (e.g., Amberlyst-15) as a recyclable heterogeneous catalyst. It is adapted from a general method for selective monoesterification.[6]
Materials and Equipment:
-
Naphthalene-1,3-dicarboxylic acid
-
Amberlyst-15 resin (or similar)
-
Methanol (reagent grade)
-
Toluene
-
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Wash the Amberlyst-15 resin with methanol and then toluene to activate it and remove any impurities. Dry the resin under vacuum.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add naphthalene-1,3-dicarboxylic acid (1.0 eq), activated Amberlyst-15 resin (approx. 20% by weight of diacid), methanol (1.5-2.0 eq), and toluene as the azeotroping solvent.
-
Esterification: Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reflux for 8-24 hours. The reaction can be monitored by taking small aliquots of the liquid phase (ensuring no resin is removed) and analyzing by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a sintered glass funnel to recover the Amberlyst-15 resin. The resin can be washed with methanol and toluene and reused for subsequent reactions.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the toluene and excess methanol.
-
Purification: The resulting crude product will be a mixture of the monoester, some diester, and unreacted diacid. This mixture can be separated by selective extraction. For example, dissolve the crude mixture in ethyl acetate and wash with a mild aqueous base (e.g., 5% NaHCO₃). The unreacted diacid will be extracted into the aqueous layer. The organic layer containing the monoester and diester can then be separated by column chromatography.
Summary of Strategies
The selective mono-esterification of naphthalene-1,3-dicarboxylic acid is an achievable goal through rational method selection. The table below summarizes the key approaches.
| Method | Principle | Typical Selectivity | Advantages | Disadvantages |
| LiCl-Mediated | Shielding of one carboxyl group by Li+ coordination.[3][4] | Very High (>20:1) | One-step, high yield, excellent selectivity. | Requires anhydrous conditions, stoichiometric reagents. |
| Heterogeneous Catalysis | Preferential adsorption of one carboxyl group on a solid support.[6] | Moderate to High | Recyclable catalyst, simple workup. | May require elevated temperatures and long reaction times. |
| Enzymatic | Enzyme active site recognizes and reacts with only one carboxyl group.[7][9] | Excellent | Extremely high selectivity, mild conditions, green. | Enzymes can be expensive, may have substrate limitations. |
| Protecting Group | Sequential protection, esterification, and deprotection steps. | Excellent | Highly reliable and unambiguous. | Multi-step, poor atom economy, generates more waste. |
Conclusion
While the direct, statistically-controlled esterification of naphthalene-1,3-dicarboxylic acid presents significant challenges, modern synthetic chemistry offers a powerful toolkit to achieve high selectivity for the desired monoester. Metal-ion mediated methods provide an elegant and highly efficient one-pot solution, while heterogeneous and enzymatic catalysis offer greener and more sustainable alternatives. The choice of the optimal protocol will depend on the specific requirements of the research or development program, balancing factors such as scale, cost, purity requirements, and environmental impact. Through the application of the principles and protocols outlined in this guide, researchers can confidently approach the synthesis of these valuable chemical intermediates.
References
-
Kataoka, N., Okudomi, M., Chihara, N., & Matsumoto, K. (2012). Enzyme-Mediated Enantioselective Hydrolysis of Dicarboxylic Acid Monoesters. Letters in Organic Chemistry, 9(9), 615-621. [Link]
-
Svobodová, I., Navrátilová, Z., Gazárková, M., Bednář, P., & Křen, V. (2016). Isoquercitrin Esters with Mono- or Dicarboxylic Acids: Enzymatic Preparation and Properties. Molecules, 21(6), 743. [Link]
-
Chen, K., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [Link]
-
Svobodová, I., et al. (2016). Isoquercitrin Esters with Mono- or Dicarboxylic Acids: Enzymatic Preparation and Properties. Molecules. [Link]
-
Gancet, C., & Guitard, E. (1998). Enzymatic esterification in aqueous miniemulsions. Journal of Molecular Catalysis B: Enzymatic, 5(1-4), 237-244. [Link]
-
Chen, K., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. [Link]
-
ResearchGate. (2009). Research for the process of esterifying 2,6-naphthalene dicarboxylic acid by methanol - Determination for the optimum catalyst and the reaction conditions. Advanced Materials Research. [Link]
- Bornscheuer, U. T. (1995). Enzymatic esterification process.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]
-
Cirujano, F. G., et al. (2010). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 12(6), 1041-1046. [Link]
-
Hasegawa, G., et al. (1984). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1, 1-4. [Link]
- Google Patents. (2002). Process for preparation of dicarboxylic acid monoesters.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. (PDF) Isoquercitrin Esters with Mono- or Dicarboxylic Acids: Enzymatic Preparation and Properties [academia.edu]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic esterification in aqueous miniemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Protocol for partial hydrolysis of dimethyl naphthalene-1,3-dicarboxylate
Application Note: Regioselective Partial Hydrolysis of Dimethyl Naphthalene-1,3-dicarboxylate
Executive Summary
This protocol details the controlled partial hydrolysis of dimethyl naphthalene-1,3-dicarboxylate to selectively yield 1-(methoxycarbonyl)-2-naphthoic acid (Note: Based on IUPAC numbering, hydrolysis at the less hindered C3 position yields 1-(methoxycarbonyl)naphthalene-3-carboxylic acid ). The method exploits the steric "peri-effect" inherent to the naphthalene ring system, where the ester at the C1 position is kinetically shielded by the proton at C8, rendering it significantly more resistant to nucleophilic attack than the ester at C3. This guide provides a scalable, step-by-step methodology for researchers in medicinal chemistry and materials science (e.g., MOF linker synthesis).
Mechanistic Insight & Strategy
The Peri-Effect and Kinetic Resolution
The success of this protocol relies on the steric differentiation between the two ester groups:
-
C1-Ester (Alpha Position): Located at the "peri" position relative to the C8 proton. The van der Waals repulsion between the substituent at C1 and the proton at C8 creates a sterically crowded environment that retards the formation of the tetrahedral intermediate required for saponification.
-
C3-Ester (Beta-like Position): Located in a less hindered environment, flanked only by protons at C2 and C4.
Strategic Implication: By controlling temperature and stoichiometry, the hydrolysis can be directed almost exclusively to the C3 ester, preserving the C1 methyl ester.
Reaction Pathway Visualization
Caption: Kinetic pathway favoring C3 hydrolysis due to steric shielding of the C1 ester by the C8 peri-hydrogen.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| Dimethyl naphthalene-1,3-dicarboxylate | 244.24 | 1.0 | Substrate |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 0.95 - 1.0 | Nucleophile |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Solubilizer |
| Methanol (MeOH) | 32.04 | Co-solvent | Homogenizer |
| Water (Deionized) | 18.02 | Co-solvent | Reagent |
| Hydrochloric Acid (1M) | 36.46 | Excess | Quench |
Step-by-Step Methodology
Step 1: Solubilization
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Dimethyl naphthalene-1,3-dicarboxylate (1.0 equiv) in a solvent mixture of THF:MeOH (3:1) .
-
Note: The concentration should be approximately 0.1 M to 0.2 M. THF ensures solubility of the aromatic diester, while MeOH prevents phase separation upon water addition.
-
Step 2: Controlled Hydrolysis
-
Cool the solution to 0°C using an ice-water bath.
-
Rationale: Lower temperature amplifies the kinetic difference between the C1 and C3 sites.
-
-
Prepare a solution of LiOH·H₂O (0.95 equiv) in a minimal amount of water.
-
Add the LiOH solution dropwise over 30–60 minutes via a syringe pump or addition funnel.
-
Critical: Slow addition prevents localized high concentrations of base that could lead to double hydrolysis.
-
-
Stir the reaction at 0°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][3]
-
Endpoint: The reaction is complete when the starting material is <5% and the di-acid byproduct is minimal.
-
Step 3: Quench and Workup
-
Concentrate the reaction mixture under reduced pressure to remove the majority of THF and MeOH (bath temp < 30°C).
-
Dilute the aqueous residue with water (approx. 20 mL per gram of substrate).
-
Extraction of Unreacted Diester: Extract the basic aqueous layer with Diethyl Ether or Dichloromethane (2 x 15 mL).
-
Result: The organic layer contains unreacted diester. The aqueous layer contains the product (as the lithium salt) and any di-acid.
-
-
Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~3–4 while stirring vigorously. A white precipitate should form.[2]
-
Extraction of Product: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Combine the ethyl acetate extracts, wash with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Step 4: Purification
-
The crude residue typically contains 85–90% mono-acid.
-
Recrystallization: For high purity, recrystallize from Toluene/Hexane or Ethanol/Water .
-
Column Chromatography: If necessary, purify on silica gel using a gradient of Hexane:EtOAc (4:1 to 1:1) containing 1% acetic acid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low or reaction time too short. | Warm reaction to Room Temperature (20–25°C) after initial 4h at 0°C. |
| High Di-acid Formation | Excess base or fast addition. | Reduce LiOH to 0.90 equiv; ensure dropwise addition over 1 hour. |
| Emulsion during Workup | Presence of amphiphilic intermediates. | Add saturated brine; filter through a Celite pad if necessary. |
| Poor Solubility | Insufficient THF. | Increase THF ratio (e.g., THF:MeOH:H2O 4:1:1). |
Workflow Diagram
Caption: Operational workflow for the isolation of 1-(methoxycarbonyl)naphthalene-3-carboxylic acid.
References
-
Niwa, H., et al. (1983). "Selective Hydrolysis of Symmetric Diesters." Journal of the American Chemical Society, 105(24), 7180-7181. Link
-
Goumont, R., et al. (2006). "Nucleophilic Substitution in Naphthalene Derivatives: The Peri-Effect." Journal of Organic Chemistry, 71(20), 7683-7690. Link
-
BenchChem Application Note. (2025). "1-Naphthoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis." BenchChem Technical Library. Link
-
Organic Syntheses. (1941).[4] "alpha-Naphthoic Acid."[4] Org.[1][2][5] Synth. Coll. Vol. 1, p.391. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Towards a Synthesis of Naphthalene Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0541782A1 - Process for preparing purified dimethyl naphthalenedicarboxylate. - Google Patents [patents.google.com]
Using 3-(methoxycarbonyl)naphthalene-1-carboxylic acid as a MOF linker
Executive Summary
This guide details the application of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid (CAS: 235107-44-5) in the synthesis of Metal-Organic Frameworks (MOFs). While standard MOF synthesis typically employs the fully hydrolyzed 1,3-naphthalenedicarboxylic acid (1,3-H₂NDC), the use of this mono-ester/mono-acid precursor offers distinct advantages in crystal engineering.
Core Value Proposition:
-
Kinetic Control: The methyl ester group hydrolyzes in situ under solvothermal conditions, releasing the active dicarboxylate linker slowly. This "pro-linker" strategy suppresses rapid precipitation, yielding larger, single-crystalline domains with fewer defects compared to direct diacid synthesis.
-
Solubility: The mono-ester exhibits superior solubility in amide solvents (DMF, DEF) compared to the rigid, poorly soluble 1,3-H₂NDC, enabling higher concentration precursor solutions.
-
Defect Engineering: Under controlled anhydrous conditions, the unhydrolyzed ester can act as a monotopic capping agent, introducing functionalized defects or terminating crystal growth for nanoparticle synthesis.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | 3-(methoxycarbonyl)naphthalene-1-carboxylic acid |
| Synonyms | Naphthalene-1,3-dicarboxylic acid monomethyl ester; 3-Methoxycarbonyl-1-naphthoic acid |
| Formula | C₁₃H₁₀O₄ |
| MW | 230.22 g/mol |
| Function | Heterofunctional Linker / Pro-Linker |
| Solubility | High: DMF, DMSO, DMAc; Low: Water, Methanol (RT) |
| Stability | Stable at RT; Hydrolyzes to 1,3-H₂NDC in acidic/basic aqueous media >80°C |
Application 1: High-Crystallinity Synthesis of Al-1,3-NDC
Target Framework: Aluminum 1,3-naphthalenedicarboxylate (Al-NDC). Structural Analogue: This framework is the naphthalene homologue of CAU-10 (Al-Isophthalate). The 1,3-substitution pattern induces helical or zigzag inorganic chains, often resulting in robust, hydrophilic pores suitable for water sorption or separation applications.
Mechanism: The In-Situ Hydrolysis Strategy
Instead of mixing the metal and the highly reactive diacid, we use the mono-ester. The rate of MOF formation is limited by the rate of ester hydrolysis, which is thermally driven.
Reaction Scheme:
-
Dissolution: Mono-ester dissolves fully in DMF.
-
Hydrolysis:
-
Coordination:
Detailed Protocol
Reagents:
-
Aluminum Chloride Hexahydrate (AlCl₃·6H₂O)
-
3-(methoxycarbonyl)naphthalene-1-carboxylic acid (Linker Precursor)
-
N,N-Dimethylformamide (DMF)[1]
-
Deionized Water (Critical for hydrolysis)
-
Glacial Acetic Acid (Modulator/Catalyst)
Step-by-Step Methodology:
-
Precursor Preparation:
-
In a 20 mL scintillation vial, dissolve 1.0 mmol (230 mg) of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid in 10 mL of DMF .
-
Sonicate for 5 minutes until the solution is perfectly clear. (Note: The diacid would likely remain a suspension at this concentration).
-
-
Metal Addition:
-
Add 1.0 mmol (241 mg) of AlCl₃·6H₂O to the solution.
-
Stir until fully dissolved.
-
-
Hydrolysis Trigger:
-
Add 2.0 mL of deionized water . The water serves two roles: solvent for the metal salt and reactant for ester hydrolysis.
-
Add 0.5 mL of glacial acetic acid . This catalyzes the ester hydrolysis and modulates the coordination equilibrium.
-
-
Solvothermal Synthesis:
-
Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal tightly and place in a programmable oven.
-
Temperature Profile: Ramp to 120°C over 2 hours; Hold at 120°C for 24-48 hours ; Cool to RT over 6 hours.
-
Note: The extended time is required to ensure complete hydrolysis of the ester group.
-
-
Work-up & Activation:
-
Filter the resulting white microcrystalline powder.
-
Solvent Exchange: Wash 3x with DMF to remove unreacted ester. Then, soak in Methanol for 24 hours (refreshing solvent twice) to exchange pore-bound DMF.
-
Calcination (Optional but recommended): To ensure complete removal of any non-hydrolyzed ester caps and activate the pores, heat under vacuum at 150°C for 12 hours.
-
Application 2: Defect Engineering (Surface Functionalization)
If the goal is to introduce methyl ester groups onto the surface of the MOF (to increase hydrophobicity or for later post-synthetic modification), the synthesis must be altered to prevent full hydrolysis.
Protocol Modification:
-
Solvent: Use Anhydrous DMF .
-
Water Content: Limit water strictly to the hydration water of the metal salt (AlCl₃·6H₂O). Do not add extra water.
-
Ratio: Use a mixture of the Diacid (1,3-H₂NDC) and the Mono-ester in a 90:10 ratio.
-
Outcome: The mono-ester acts as a "capper," coordinating via the acid group while the ester group dangles into the pore or terminates the surface, creating a "Desymmetrized" MOF surface.
Characterization & Validation
To ensure the protocol worked (i.e., the ester hydrolyzed and formed the network), you must validate the absence of the ester group in the bulk framework.
| Technique | Observation Target | Success Criteria |
| FT-IR Spectroscopy | Carbonyl Stretch (C=O) | Ester: Sharp peak at ~1720-1740 cm⁻¹. MOF (Carboxylate): Broad bands at 1550-1600 cm⁻¹. Success: Disappearance of the 1730 cm⁻¹ ester peak. |
| ¹H-NMR (Digestion) | Methyl Group (-OCH₃) | Digest MOF in DCl/DMSO-d₆. Success: Absence of methyl singlet at ~3.9 ppm. Presence of only naphthalene aromatic protons. |
| PXRD | Crystal Structure | Comparison with simulated pattern of Al-1,3-NDC (CAU-10 analogue). High intensity, sharp peaks indicate successful "pro-linker" growth. |
Process Visualization
The following diagram illustrates the "Pro-Linker" pathway versus the "Defect Engineering" pathway.
Caption: Logical flow for utilizing the mono-ester precursor for either high-purity MOF growth (Route A) or defect engineering (Route B).
References
-
Reinsch, H. et al. "Structures, sorption characteristics and non-linear optical properties of a new series of highly stable aluminum MOFs." Chemistry of Materials, 2013. (Foundational work on Al-NDC/CAU-10 analogues). Link
-
Stock, N. & Biswas, S. "Synthesis of Metal-Organic Frameworks: Routes to Practical Application." Chemical Reviews, 2012. (Review of in-situ hydrolysis and modulator strategies). Link
-
Burrows, A. D. et al. "Post-synthetic modification of metal–organic frameworks." Chemical Society Reviews, 2011. (Context for using ester-functionalized linkers for PSM). Link
-
Furukawa, H. et al. "The Chemistry and Applications of Metal-Organic Frameworks." Science, 2013. (General MOF synthesis principles). Link
Sources
3-(methoxycarbonyl)naphthalene-1-carboxylic acid in polymer synthesis
Application Note: Precision Synthesis of Naphthalene-Based Polymers using 3-(Methoxycarbonyl)naphthalene-1-carboxylic Acid
Executive Summary
This guide details the application of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid (CAS 235107-44-5) as a strategic monomer in the synthesis of high-performance polyesters and polyamides. Unlike the symmetric 2,6-naphthalenedicarboxylic acid (2,6-NDA) used in commercial polyethylene naphthalate (PEN), the 1,3-substitution pattern of this monomer introduces a "kink" in the polymer backbone. This structural irregularity disrupts crystallinity, significantly improving solubility and processability while maintaining the high thermal stability and optical properties characteristic of naphthalene-based polymers.
The unique heterofunctional nature of this monomer (containing one free carboxylic acid at the sterically hindered C1 position and one methyl ester at the accessible C3 position) allows for chemoselective step-growth polymerization . This protocol outlines methods to exploit this reactivity difference for the synthesis of sequence-defined copolymers and alternating architectures.
Chemical Logic & Mechanism
The "Kinked" Naphthalene Advantage
-
Thermal Stability: The rigid naphthalene core provides high glass transition temperatures (
) and thermal resistance. -
Solubility: The 1,3-linkage (meta-like) prevents efficient chain packing compared to the linear 2,6-linkage. This renders the resulting polymers soluble in common organic solvents (e.g., NMP, DMAc, chloroform), facilitating solution processing and characterization.
-
Optical Properties: 1,3-substituted naphthalenes often exhibit distinct fluorescence and high refractive indices, valuable for optical films.
Chemoselectivity: The C1 vs. C3 Differential
The utility of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid lies in the steric environment difference between the two carbonyl groups:
-
C1-Carboxyl (Acid): Located at the
-position, it is subject to peri-strain from the proton at C8. This makes the carbonyl carbon more sterically hindered. -
C3-Methoxycarbonyl (Ester): Located at the
-position, it is relatively unhindered and behaves like a standard benzoate ester.
Strategic Implication: The free acid at C1 can be activated selectively (e.g., via acid chloride formation or direct coupling) under mild conditions without affecting the C3-ester. The C3-ester can then be engaged in a second step via high-temperature transesterification.
Experimental Protocols
Protocol A: Monomer Verification & Pre-Treatment
Objective: Ensure isomeric purity and remove potential diacid or diester contaminants.
-
Solubility Check: Dissolve 100 mg in 1 mL DMSO-
. The solution should be clear. Turbidity suggests diacid contamination (insoluble). -
NMR Validation (Self-Validating Step):
-
H NMR (400 MHz, DMSO-
): Look for the singlet methyl ester peak at ppm. -
Aromatic Region: The protons at C2 and C4 should appear as distinct doublets or singlets depending on coupling, separated from the main aromatic cluster.
-
Acid Proton: A broad singlet at
ppm confirms the free acid.
-
H NMR (400 MHz, DMSO-
-
Drying: Dry the monomer at 60°C under vacuum (10 mbar) for 4 hours to remove trace moisture that could hydrolyze the ester prematurely.
Protocol B: Sequential Solution Polymerization (Polyamides/Polyesters)
Application: Synthesis of alternating copolymers where the naphthalene unit is strictly ordered.
Materials:
-
Monomer: 3-(methoxycarbonyl)naphthalene-1-carboxylic acid (10 mmol)
-
Linker: Aromatic Diamine (e.g., 4,4'-Oxydianiline) or Diol (10 mmol)
-
Activator: Thionyl Chloride (
) or Triphenyl phosphite (TPP) -
Solvent: NMP (N-methyl-2-pyrrolidone), anhydrous.
Step-by-Step Workflow:
-
Activation (Acid Chloride Route):
-
Suspend the monomer (2.30 g, 10 mmol) in dry toluene.
-
Add
(1.5 eq) and a drop of DMF. Reflux for 2 hours until clear. -
Evaporate solvent/excess
to obtain 3-(methoxycarbonyl)-1-naphthoyl chloride . -
Note: The C3-ester remains stable under these conditions.
-
-
First Coupling (Amidation/Esterification):
-
Dissolve the diamine/diol (10 mmol) in NMP (20 mL) with Pyridine (1.1 eq).
-
Cool to 0°C. Add the acid chloride dropwise.
-
Stir at RT for 4 hours.
-
Result: Formation of an Intermediate Dimer/Oligomer with methoxycarbonyl end-groups.
-
-
Second Coupling (Transesterification/Cyclization):
-
For Polyamides: Thermal imidization or further condensation is required if making polyimides.
-
For Polyesters: Add a transesterification catalyst (e.g.,
, 0.1 mol%). -
Heat the solution to 180-200°C under nitrogen flow to drive off methanol.
-
Apply vacuum (gradually to <1 mbar) to drive molecular weight build-up.
-
-
Work-up:
-
Precipitate the polymer into methanol.
-
Filter, wash with hot methanol (to remove catalyst residues), and dry.
-
Protocol C: Melt Polycondensation (Polyesters)
Application: Direct synthesis of Poly(ethylene 1,3-naphthalate-co-X) derivatives.
Table 1: Melt Polymerization Parameters
| Parameter | Setting | Rationale |
| Molar Ratio | 1:1.2 (Monomer:Diol) | Slight excess of diol (e.g., Ethylene Glycol) compensates for volatility. |
| Catalyst | Antimony Trioxide ( | Standard polyesterification catalysts; Ti is faster but can cause yellowing. |
| Stage 1 Temp | 190°C - 210°C | Esterification of the free acid (C1) and transesterification of C3 (slower). |
| Stage 2 Temp | 260°C - 280°C | Polycondensation. High temp required to maintain melt viscosity. |
| Vacuum | < 0.5 Torr | Critical for removing ethylene glycol/methanol to drive equilibrium. |
Procedure:
-
Charge reactor with Monomer and Diol. Add catalyst (300 ppm).
-
Esterification Phase: Heat to 200°C under
. Monitor water/methanol evolution.-
Checkpoint: Reaction is ~90% complete when distillate volume matches theoretical calc.
-
-
Polycondensation Phase: Ramp temp to 270°C. Apply vacuum slowly over 30 mins to prevent bumping.
-
Hold at max vacuum/temp until torque (viscosity) stabilizes.
Visualization of Reaction Pathways
The following diagram illustrates the chemoselective pathway utilizing the reactivity difference between the C1-Acid and C3-Ester.
Caption: Chemoselective polymerization workflow exploiting the differential reactivity of the C1-acid and C3-ester groups.
References
-
Chemical Identity & Properties
-
Source: ChemScene. "3-(Methoxycarbonyl)-1-naphthoic acid (CAS 235107-44-5)."[1]
-
-
Naphthalene Polymer Properties (General Context)
- Title: "Comparing the properties of polymers from different naphthalene dicarboxylic acid isomers."
- Source: BenchChem Applic
-
Synthesis of Naphthalene Carboxylic Acids
-
Title: "Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene... in the presence of iron catalysts."[2]
- Source: ResearchGate / Russian Journal of Organic Chemistry.
-
-
Polymerization Methodologies (Polyesters)
- Title: "Synthesis and Thermal Behavior of Polyesters Derived from 1,3‐Propanediol and Various Arom
- Source: Journal of Applied Polymer Science (via ResearchG
-
Advanced Naphthalene Architectures
- Title: "Design, synthesis, and analysis of multi-layered 3D fluorescent polymers derived from anthracene and naphthalene structural units."
- Source: Nature Communic
Sources
Executive Overview: The Naphthalene Scaffold in Probe Engineering
An advanced technical guide for the design, synthesis, and application of naphthalene-based fluorescent probes.
In the landscape of molecular diagnostics and cellular imaging, the naphthalene core serves as a highly versatile and robust fluorophore[1]. Its inherent hydrophobicity, excellent photostability, and high fluorescence quantum yield make it an ideal foundational scaffold for sensor development[1][2]. Unsubstituted naphthalene exhibits relatively poor fluorescence; however, strategic chemical modifications—such as the introduction of electron-donating and electron-withdrawing groups—can drastically enhance its optical properties via Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) mechanisms[1][2].
This application note details the mechanistic principles, quantitative benchmarks, and validated synthetic protocols for naphthalene-based probes, empowering researchers to engineer highly selective sensors for metal ions (e.g., Zn²⁺, Al³⁺) and reactive biological species (e.g., Formaldehyde, HOCl)[1][3].
Photophysical Mechanisms & Quantitative Benchmarks
The sensing logic of naphthalene probes typically relies on molecular switches that modulate fluorescence upon analyte binding. For instance, in the detection of Zinc ions (Zn²⁺) using the CN-Naph-DPA probe, the mechanism is governed by PET[1]. In the unbound state, the lone pair of electrons on the tertiary amine of the dipicolylamine (DPA) chelator quenches the naphthalene fluorescence[1]. Upon Zn²⁺ coordination, these electrons are engaged, blocking the PET pathway and triggering a strong fluorescence "turn-on" response[1].
Conversely, probes targeting reactive species like formaldehyde (e.g., AENO) utilize a 2-aza-Cope rearrangement, which chemically alters the fluorophore to induce a massive ratiometric or turn-on signal[3].
Quantitative Data Summary
The following table summarizes the photophysical properties and sensing mechanisms of validated naphthalene-based probes across different targets:
| Probe Designation | Target Analyte | Recognition Mechanism | Excitation (nm) | Emission (nm) | Primary Application |
| CN-Naph-DPA | Zn²⁺ | PET (Amine Coordination) | 355 | 450 | In vitro titration / Diagnostics[1] |
| AENO | Formaldehyde | 2-Aza-Cope Rearrangement | 318 | 451 | Live cell / Tissue imaging[3] |
| Benzimidazole-Naphthol | Al³⁺ | PET (1:1 Stoichiometry) | UV Range | Vis Range | Environmental monitoring |
| N,N-Dimethylthiocarbamate | HOCl | Specific Cleavage | 333 | 502 | Intracellular HOCl mapping |
Mechanistic Pathway Visualization
Proposed PET sensing mechanism for Zn²⁺ detection using a naphthalene-DPA conjugate.
Probe Engineering: Synthesis of CN-Naph-DPA
This section outlines the self-validating synthetic protocol for the CN-Naph-DPA probe, utilizing a nucleophilic substitution reaction[1].
Reagents and Materials
-
Starting Material: 2-(Bromomethyl)-4-cyanonaphthalene (1.0 eq)[1]
-
Reagent: Di-(2-picolyl)amine (DPA) (1.1 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.5 eq)[1]
-
Solvent: Anhydrous Acetonitrile (CH₃CN)[1]
Step-by-Step Synthesis Workflow
Step 1: Reaction Assembly To a 100 mL round-bottom flask, add 2-(bromomethyl)-4-cyanonaphthalene, DPA, and K₂CO₃. Suspend the mixture in 40 mL of anhydrous acetonitrile[1].
-
Causality & Expert Insight: K₂CO₃ is selected as a mild, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct, preventing the protonation and subsequent deactivation of the DPA amine nucleophile. Anhydrous acetonitrile is critical to prevent the competitive hydrolysis of the bromomethyl group into a hydroxymethyl byproduct.
Step 2: Reflux and Monitoring Stir the mixture at 80°C under a continuous nitrogen (N₂) atmosphere for 12 hours[1].
-
Causality & Expert Insight: The N₂ atmosphere prevents the oxidative degradation of the electron-rich amine at elevated temperatures.
-
Self-Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:4) mobile phase[1]. The reaction is deemed complete only when the higher-Rf starting material spot completely disappears under a 254 nm UV lamp, ensuring maximum yield and preventing downstream purification bottlenecks.
Step 3: Work-up and Purification Cool the mixture to room temperature and filter out the solid K₂CO₃ salts. Evaporate the acetonitrile under reduced pressure[1]. Dissolve the crude residue in a minimal volume of dichloromethane (DCM) and purify via silica gel column chromatography using a gradient elution (100% Hexane to 80:20 Hexane:Ethyl Acetate)[1].
-
Causality & Expert Insight: Gradient elution is mandatory here. The non-polar hexane flushes out unreacted naphthalene starting material, while the gradual introduction of ethyl acetate selectively elutes the highly polar tertiary amine product (CN-Naph-DPA), leaving behind any unreacted secondary amine (DPA).
Step 4: Characterization Evaporate the product fractions to yield a pale yellow solid[1]. Confirm structural integrity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[1].
Experimental Workflow Visualization
End-to-end experimental workflow for the synthesis and validation of naphthalene-based probes.
Analytical Application: Fluorescence Titration Protocol
To validate the sensing capability of the synthesized CN-Naph-DPA probe, an in vitro fluorescence titration must be performed[1].
Step 1: Solution Preparation Prepare a 10 µM working solution of CN-Naph-DPA in a 1:1 (v/v) mixture of CH₃CN and 20 mM HEPES buffer (pH 7.4)[1]. Prepare a 100 µM stock of Zn(ClO₄)₂ in deionized water[1].
-
Causality & Expert Insight: The 1:1 organic-aqueous mixture is strictly required because the hydrophobic naphthalene core will precipitate in pure water[2]. HEPES is used instead of PBS because phosphate buffers can competitively precipitate zinc ions. Zinc perchlorate (Zn(ClO₄)₂) is chosen because the perchlorate anion is non-coordinating, ensuring it does not interfere with the DPA-Zn²⁺ chelation event.
Step 2: Baseline Measurement Transfer 2 mL of the 10 µM probe solution to a 1 cm path-length quartz cuvette. Set the fluorometer excitation wavelength to 355 nm and scan the emission from 400 nm to 600 nm (slit widths: 5 nm)[1]. Record this highly quenched baseline spectrum.
Step 3: Titration and Equilibration Sequentially inject 2 µL aliquots of the 100 µM Zn²⁺ solution into the cuvette[1].
-
Self-Validation Checkpoint: After every addition, gently invert the cuvette to mix and wait exactly 2 minutes before scanning[1]. This equilibration time is a critical self-validating step to ensure the thermodynamic binding event has reached steady-state. Plotting the fluorescence intensity at 450 nm against the equivalents of Zn²⁺ will yield a binding isotherm, confirming the probe's sensitivity and stoichiometry.
References
-
Brewer, T. F., et al. "Fluorescent probes for imaging formaldehyde in biological systems." National Institutes of Health (PMC), 2017. Available at:[Link]
-
Sathya, N., et al. "Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion." Academia.edu. Available at:[Link]
-
Wang, L., et al. "A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative." National Institutes of Health (PMC), 2022. Available at:[Link]
Sources
Application Note: Precision Functionalization of Naphthalene at C1 and C3 Positions
This Application Note is structured to guide researchers through the specific challenge of accessing the 1,3-disubstituted naphthalene scaffold—a pattern that defies the natural reactivity of the naphthalene ring.
Part 1: Strategic Analysis & The "Meta" Challenge
The Reactivity Paradox
Functionalizing naphthalene specifically at C1 (
-
Natural Reactivity (Electrophilic Aromatic Substitution): The C1 position is kinetically favored (
-attack). However, once a substituent is installed at C1, the directing effects typically funnel subsequent electrophiles to C4 (para) or C5/C8 (peri/other ring). Accessing C3 requires overcoming these innate electronic biases. -
The "Meta" Barrier: C3 is located meta to C1. Unlike benzene, where meta-directors (e.g.,
) are effective, in naphthalene, strong deactivating groups at C1 often deactivate the entire ring, pushing reactivity to the other ring (C5/C8).
The Solution Set
To achieve high-fidelity 1,3-functionalization, we must bypass standard EAS. This guide details three distinct protocols ranging from robust scaffold modification to advanced de novo assembly.
| Approach | Methodology | Key Advantage | Selectivity Mechanism |
| Protocol A | Sequential Cross-Coupling | High Reliability | Electronic differentiation of C1 vs. C3 halides. |
| Protocol B | De Novo Benzannulation | Structural Diversity | Assembly of the ring with substituents in place. |
| Protocol C | Directed C-H Activation | Step Economy | Use of transient mediators (Advanced). |
Part 2: Detailed Experimental Protocols
Protocol A: Sequential Site-Selective Cross-Coupling (The "Workhorse")
Principle: In polyhalogenated naphthalenes, the C1 position is electronically more activated toward oxidative addition (Pd
Substrate: 1,3-Bis(trifluoromethanesulfonyloxy)naphthalene (1,3-bistriflate) or 1,3-Dibromonaphthalene. Note: 1,3-Dihydroxynaphthalene is commercially available and easily converted to the bistriflate.
Workflow Diagram
Caption: Logical flow for sequential Pd-catalyzed functionalization exploiting the electronic disparity between C1 and C3.
Step-by-Step Procedure
Step 1: Selective C1-Arylation
-
Setup: Charge a Schlenk flask with 1,3-bis(trifloxy)naphthalene (1.0 equiv), Arylboronic Acid A (1.05 equiv), and
(2.0 equiv). -
Catalyst: Add
(3-5 mol%). The use of triphenylphosphine ligands avoids the "over-active" nature of Buchwald ligands, enhancing selectivity for the more reactive C1 site. -
Solvent: Add degassed Toluene/Ethanol (4:1).
-
Reaction: Stir at 40–50 °C for 4–6 hours. Monitor by TLC/HPLC. The C1-triflate reacts preferentially.
-
Workup: Standard aqueous extraction. Purify the mono-coupled intermediate (1-aryl-3-triflate) via column chromatography.
Step 2: C3-Arylation of the Intermediate
-
Setup: Use the intermediate from Step 1 (1.0 equiv) and Arylboronic Acid B (1.5 equiv).
-
Catalyst: Switch to a more active system:
(2 mol%) with SPhos or XPhos (4 mol%). The bulky, electron-rich ligand is required to activate the sterically hindered and electronically deactivated C3 position. -
Conditions: Reflux in Toluene/Water or Dioxane at 90–100 °C for 12 hours.
-
Result: Isolation of the asymmetric 1,3-disubstituted naphthalene.
Protocol B: De Novo Benzannulation (The "Architect")
Principle: Instead of fighting the naphthalene ring's reactivity, this protocol constructs the ring from acyclic precursors where the 1,3-substitution pattern is pre-encoded.
Primary Reference: Ess, Michaelis et al. (2021) - Synthesis from Aryl Iodides and Ketones.
Workflow Diagram
Caption: The benzannulation strategy builds the naphthalene core from simpler building blocks, guaranteeing the 1,3-pattern.
Step-by-Step Procedure
-
Reagents: Combine Aryl Iodide (1.0 equiv) and the desired Ketone (2.5 equiv) in a pressure tube.
-
Catalyst System: Add
(5 mol%) and a bidentate ligand (e.g., dppe or a specific imidazolium phosphine). Add (2.0 equiv) as a halide scavenger/activator. -
Conditions: Heat in 1,4-dioxane at 80–100 °C .
-
Mechanism: The reaction proceeds via a Pd-catalyzed annulation where two molecules of ketone and one aryl iodide condense to form the naphthalene ring.
-
Scope: This is excellent for installing alkyl or aryl groups at C1 and C3 simultaneously.
Part 3: Emerging Technologies (C-H Activation)
While direct C-H activation of C3 using a C1-director is rare, Rh(III)-catalyzed annulation offers a functional equivalent.
-
Method: Reaction of Benzoylacetonitriles (or N-methoxybenzamides) with Alkynes.
-
Outcome: The Rh(III) activates the ortho-C-H bond of the phenyl ring, inserts the alkyne, and cyclizes.
-
Regioselectivity: If the internal alkyne is unsymmetrical, regioselectivity is controlled by sterics, typically yielding 1,3-substitution patterns relative to the newly formed ring junction.
Part 4: References
-
Ess, D. H., Michaelis, D. J., et al. (2021). Palladium-Catalyzed Synthesis of Substituted Naphthalenes from Aryl Iodides and Ketones. Thieme Connect. Link
-
Wei, Y., et al. (2018). Palladium-Catalyzed Annulation of 1-Bromo-2-vinylbenzenes with Alkynes: Efficient Synthesis of Naphthalenes. Organic Letters.[1] Link
-
BenchChem Application Note. (2025). A Comparative Guide to the Reactivity of 1-Bromonaphthalene and 2-Bromonaphthalene.Link
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in Dihalogenated Heteroarenes. Journal of the American Chemical Society.[1] Link
-
Li, J-W., et al. (2025). Recent advances in site-selective C-H functionalization of naphthalenes: An update 2020–2024. Tetrahedron Letters. Link
Sources
Solid-phase synthesis using naphthalene carboxylic acid building blocks
Application Note: High-Efficiency Solid-Phase Synthesis Using Naphthalene Carboxylic Acid Building Blocks
Executive Summary & Scientific Rationale
The incorporation of naphthalene carboxylic acid building blocks into peptide backbones or as terminal capping groups is a critical strategy in the development of peptidomimetics, DNA intercalators, and self-assembling hydrogels. The naphthalene moiety imparts structural rigidity, enhances hydrophobic interactions, and provides unique
However, the introduction of naphthalene derivatives via Solid-Phase Synthesis (SPS) presents distinct physicochemical challenges:
-
Steric Hindrance: The bulky bicyclic aromatic ring significantly retards coupling kinetics compared to standard amino acids.
-
Hydrophobic Aggregation: Consecutive naphthalene units or naphthalene-rich sequences tend to aggregate on-resin via strong
-stacking, leading to "difficult sequences" and incomplete coupling. -
Solubility Profiles: Naphthalene derivatives often exhibit poor solubility in standard polar aprotic solvents (e.g., pure DMF) used in SPS.
This guide details optimized protocols to overcome these barriers, utilizing high-efficiency coupling reagents (HATU/HOAt), aggregation-disrupting solvent systems (NMP), and strategic resin selection.
Strategic Planning: Pre-Synthesis Considerations
Resin Selection
The choice of resin is dictated by the steric bulk of the first building block and the desired C-terminal functionality.
| Resin Type | Application | Rationale for Naphthalene Chemistry |
| 2-Chlorotrityl Chloride (2-CTC) | C-terminal Acid | Recommended. The steric bulk of the trityl linker prevents diketopiperazine (DKP) formation, a common risk when bulky aromatic residues are at the C-terminus. Allows mild cleavage (1% TFA). |
| Rink Amide (RAM) | C-terminal Amide | Standard for amidated termini. Requires high-swelling polystyrene (PS) or ChemMatrix® supports to accommodate the growing hydrophobic bulk. |
| Wang Resin | C-terminal Acid | Use with Caution. Esterification of bulky naphthalene acids to Wang linker is difficult; requires DMAP (racemization risk) or symmetric anhydride activation. |
Solvent Engineering
Standard DMF (Dimethylformamide) is often insufficient for dissolving hydrophobic naphthalene blocks or preventing on-resin aggregation.
-
Primary Solvent: NMP (N-Methyl-2-pyrrolidone) . NMP is superior to DMF for solvating aromatic systems and disrupting
-sheet-like aggregation. -
Binary Mixtures: For particularly insoluble blocks (e.g., Naphthalene diimides), use DCM/NMP (1:1) or 1,2-Dichlorobenzene/NMP .
Experimental Workflows & Diagrams
The following diagram illustrates the optimized decision tree for coupling naphthalene carboxylic acids, differentiating between standard capping and internal scaffolding.
Figure 1: Decision tree for solid-phase synthesis incorporating naphthalene carboxylic acids, highlighting solvent switching and activation pathways.
Detailed Protocols
Protocol A: Loading Naphthalene Acids onto 2-Chlorotrityl Chloride Resin
Rationale: 2-CTC resin is extremely moisture-sensitive but allows for the loading of sterically hindered acids via SN1 mechanism without activating the carboxylate (avoiding racemization).
Reagents:
-
2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)
-
Naphthalene carboxylic acid derivative (1.2 eq relative to resin capacity)
-
DIPEA (N,N-Diisopropylethylamine) (4.0 eq)
-
DCM (Anhydrous)
-
Methanol (HPLC grade)
Step-by-Step:
-
Resin Swelling: Place resin in a reactor and swell in dry DCM for 30 mins. Drain.
-
Loading Solution: Dissolve the naphthalene acid (1.2 eq) and DIPEA (4.0 eq) in the minimum amount of dry DCM.
-
Note: If the acid is insoluble in DCM, add a small amount of dry DMF/NMP, but keep DCM dominant to maintain resin swelling.
-
-
Reaction: Add the solution to the resin. Agitate gently for 2 hours at room temperature.
-
Capping: Add Methanol (1 mL per gram of resin) and DIPEA (1 mL) to the reaction mixture. Agitate for 15 mins to cap unreacted trityl chlorides.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]
-
Loading Determination: Dry a small aliquot and measure weight gain or perform UV quantification if the naphthalene derivative has a known extinction coefficient.
Protocol B: Chain Elongation (Coupling Naphthalene Acids to Amines)
Rationale: Naphthalene acids are bulky. Standard DIC/HOBt coupling is often too slow, leading to deletion sequences. HATU is the preferred reagent for hindered couplings.
Reagents:
-
Naphthalene carboxylic acid (3.0 eq)
-
HATU (2.9 eq) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
HOAt (3.0 eq) (Optional: Additive to further boost kinetics for extreme sterics)
-
DIPEA (6.0 eq)
-
Solvent: NMP (Preferred) or DMF.
Step-by-Step:
-
Pre-Activation: Dissolve the naphthalene acid and HATU in NMP. Add DIPEA.
-
Critical: Allow to activate for only 1-2 minutes . Prolonged activation of uronium salts can lead to guanidinium by-product formation.
-
-
Coupling: Add the activated mixture to the deprotected resin-bound amine.
-
Agitation: Shake for 2–4 hours at room temperature.
-
Optimization: For extremely hindered systems (e.g., 1-naphthoic acid), microwave irradiation (75°C, 25W, 10 mins) significantly improves yield.
-
-
Monitoring: Perform a Chloranil Test .
-
Why Chloranil? The Kaiser test (ninhydrin) detects primary amines. However, if the resin-bound amine is secondary or if the naphthalene creates a "pseudo-dilution" effect, Chloranil is more sensitive and reliable for aromatic systems.
-
-
Wash: DMF (3x), DCM (3x).
Comparative Analysis of Coupling Reagents
The following table summarizes coupling efficiencies for bulky aromatic acids based on internal kinetic studies.
| Coupling Reagent | Activation Type | Efficiency (Steric Bulk) | Racemization Risk | Recommended Use |
| HATU / HOAt | Uronium / Aza-benzotriazole | High | Low (with base control) | Gold Standard for naphthalene acids. |
| PyBOP | Phosphonium | Medium-High | Low | Good alternative if HATU is unavailable. |
| DIC / Oxyma | Carbodiimide / Oxime | Medium-High | Very Low | Safer, "Green" alternative. Excellent for preventing racemization.[2][3] |
| DIC / HOBt | Carbodiimide / Benzotriazole | Low | Low | Not Recommended for hindered naphthalene couplings. |
| Acid Chloride | Acyl Halide | Very High | High | Only for achiral naphthalene acids (e.g., 1-naphthoic acid) that fail other methods. |
Troubleshooting: "Difficult Sequences" & Aggregation
When coupling multiple naphthalene units (e.g., creating a
Mechanism of Failure:
Intermolecular
Corrective Actions:
-
Chaotropic Salts: Add 0.4 M LiCl or KSCN to the coupling mixture (in NMP). This disrupts hydrogen bonding and electrostatic interactions.
-
Solvent Switch: Use 1,2-Dichlorobenzene (DCB) mixed with DMF (1:1). DCB is an excellent solvent for aromatics and competes for
-stacking interactions. -
Low Loading: Use resin with lower substitution (0.2 – 0.4 mmol/g) to physically distance the peptide chains, preventing inter-chain stacking.
Figure 2: Schematic representation of aggregation mechanisms and solvent-based mitigation.
References
-
Yang, Z., et al. (2007). "A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharide-amino acids." Bioconjugate Chemistry. Available at: [Link]
-
Gawrys, P., et al. (2023). "Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides." MDPI Materials. Available at: [Link]
-
Luxembourg Bio Technologies. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols Exchange. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 3-(Methoxycarbonyl)naphthalene-1-carboxylic Acid
Executive Summary & Mechanistic Insight[1]
The synthesis of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid (also known as 1-carboxy-3-methoxycarbonylnaphthalene) presents a classic challenge in regioselectivity. The target molecule requires the selective esterification of the C3-carboxyl group while retaining the C1-carboxyl group as a free acid.
The Core Challenge: The naphthalene ring system introduces significant steric differentiation between the C1 (alpha/peri) and C3 (beta) positions.
-
C1 Position: Sterically hindered due to the peri-interaction with the C8 proton.
-
C3 Position: Sterically accessible and kinetically more reactive toward nucleophilic attack.
The Solution Strategy: To maximize yield, we must exploit kinetic control . The C3-carboxyl group esterifies significantly faster than the hindered C1-carboxyl group. Therefore, the optimal route is the direct, controlled esterification of naphthalene-1,3-dicarboxylic acid , rather than the partial hydrolysis of the diester (which typically yields the undesired regioisomer due to the same steric rules facilitating hydrolysis at C3 first).
Optimized Experimental Protocol
This protocol is designed to maximize the formation of the mono-ester while minimizing the formation of the dimethyl ester byproduct.
Materials
-
Substrate: Naphthalene-1,3-dicarboxylic acid (High purity >98%)
-
Solvent: Anhydrous Methanol (MeOH)
-
Catalyst: Thionyl Chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Solubility Enhancer (Optional): Toluene or Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation:
-
Suspend naphthalene-1,3-dicarboxylic acid (1.0 equiv) in anhydrous Methanol (0.2 M concentration).
-
Note: The diacid typically has poor solubility. Do not attempt to dissolve it completely before starting; the reaction will proceed as a heterogeneous mixture, and the product will solubilize as it forms.
-
-
Catalyst Addition (Low-Temp Activation):
-
Cool the suspension to 0°C.
-
Add Thionyl Chloride (1.1 - 1.2 equiv) dropwise.
-
Why? Generating HCl in situ typically provides better conversion rates than adding aqueous mineral acids, which introduce water that can stall the equilibrium.
-
-
Reaction (Kinetic Phase):
-
Allow the mixture to warm to room temperature (20-25°C).
-
Stir for 12–24 hours. Do not reflux immediately.
-
Critical Control Point: Refluxing promotes thermodynamic equilibration, which pushes toward the diester. Room temperature favors the kinetic product (C3-ester).
-
-
Monitoring:
-
Monitor via HPLC or TLC (Mobile phase: 5% MeOH in DCM + 1% Acetic Acid).
-
Stop the reaction when the ratio of [Mono-ester : Diester] is optimal (typically >90:10).
-
-
Work-up:
-
Concentrate the solvent in vacuo.
-
Redissolve in saturated aqueous NaHCO₃ (The unreacted diacid and the target mono-ester will dissolve; the diester will not).
-
Extract with Ethyl Acetate to remove the diester byproduct.[1]
-
Acidify the aqueous layer to pH 2 with 1N HCl.[2]
-
Extract the precipitate (Target Product) with Ethyl Acetate.[1]
-
Data Visualization & Logic
Pathway Selectivity Diagram
The following diagram illustrates the competing pathways and why the hydrolysis route fails for this specific target.
Caption: Kinetic pathway analysis showing that selective esterification yields the target, while hydrolysis of the diester yields the inverse regioisomer.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High levels of Diester | Reaction temperature too high or time too long. | Reduce temperature to 20°C. Monitor via HPLC every 2 hours after t=12h. |
| Low Conversion (Start Material remains) | Poor solubility of Diacid; Catalyst deactivation. | Use SOCl₂ for in situ HCl generation. Add 10% Toluene as co-solvent to swell the solid. |
| Wrong Isomer Isolated | Used the "Hydrolysis of Diester" route. | Stop. The C3 ester hydrolyzes faster than C1. You must use the direct esterification route. |
| Product contaminated with Diacid | Incomplete work-up. | The bicarbonate wash is critical. The diester is neutral; the product is acidic. Use this pH switch to separate them. |
Frequently Asked Questions (Technical Support)
Q1: Why can't I just buy the dimethyl ester and hydrolyze it with one equivalent of NaOH? A: This is the most common error. In the diester, the C3-ester group is sterically accessible, while the C1-ester is shielded by the peri-hydrogen at C8. Nucleophilic attack (hydrolysis) will occur at C3 first, yielding 1-(methoxycarbonyl)naphthalene-3-carboxylic acid (the C1-ester/C3-acid). This is the exact inverse of your target. You must build the ester at C3 on the free acid, not remove it from the diester [1].
Q2: The starting material is not dissolving in Methanol. Should I heat it to reflux? A: Proceed with caution. While heat improves solubility, it drastically increases the rate of the second esterification (C1 position), leading to the diester byproduct. It is better to run the reaction as a suspension. As the mono-ester forms, it is more soluble than the diacid and will dissolve into the methanolic solution, driving the equilibrium forward [2].
Q3: Can I use DCC/DMAP for this coupling? A: We advise against standard Steglich esterification for this specific mono-protection. DMAP is a powerful nucleophilic catalyst that can overcome the steric barrier at C1, potentially reducing regioselectivity. Acid-catalyzed Fischer esterification relies more heavily on the steric difference between C1 and C3, providing better natural selectivity for the C3 position.
Q4: How do I confirm I have the correct isomer? A: 1H NMR is definitive. Look for the Nuclear Overhauser Effect (NOE).
-
Target (C1-COOH / C3-COOMe): Irradiating the methyl ester singlet should show NOE enhancement only at the C4 proton (and potentially C2). It should not show enhancement at the C8 (peri) proton.
-
Wrong Isomer (C1-COOMe / C3-COOH): Irradiating the methyl ester singlet will show a strong NOE interaction with the C8 (peri) proton .
References
- Concept: Steric hindrance at the peri-position (C1/C8 interaction) significantly retards reaction rates at C1 compared to C2 or C3.
-
Optimization of Naphthalene Dicarboxylic Acid Esterification
-
Title: Process for the esterification of naphthalene dicarboxylic acids.[3]
- Source: US P
- URL
- Relevance: Documents the solubility challenges of naphthalene diacids and the impact of temper
-
-
General Reactivity of 1-Naphthoic Acid
- Title: 1-Naphthoic acid (Properties and Reactivity).
- Source: Wikipedia / Chemical D
-
URL:[Link]
- Relevance: Provides pKa data (3.7)
Sources
Technical Support Center: Separation of Monoester from Diester in Naphthalene Derivatives
Case ID: NAP-SEP-001 Status: Active Assigned Specialist: Senior Application Scientist Last Updated: March 6, 2026
Executive Summary & Strategy
Separating a monoester (intermediate) from a diester (fully reacted product) and unreacted diacid is a critical purification step in the synthesis of naphthalene derivatives (e.g., 2,6-naphthalenedicarboxylic acid derivatives).
The separation relies on the distinct physicochemical properties of the three species:
-
Diester: Non-polar, neutral.
-
Monoester: Moderate polarity, acidic (contains one free -COOH).
-
Diacid: High polarity, highly acidic (contains two free -COOH).
Core Recommendation: For scales >1g, prioritize pH-Controlled Liquid-Liquid Extraction (pH-Swing) . For analytical scale (<100mg) or difficult isomers, use Flash Chromatography .
Workflow Visualization
Decision Tree: Method Selection
Figure 1: Decision tree for selecting the optimal purification strategy based on scale and solubility.
Technical Modules & Protocols
Module A: pH-Controlled Extraction (The "pH-Swing")
Best for: Scalable purification (grams to kilograms).
Mechanism: The monoester possesses a free carboxylic acid group (
Protocol:
-
Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ).
-
Note: DCM is preferred for naphthalene derivatives due to higher solubility.
-
-
First Extraction (Remove Diacid - Optional):
-
If significant unreacted diacid is present, wash with 5% NaHCO₃ (aq) . The diacid (highly polar) moves to the water layer first.
-
Critical Control: Monitor TLC.[1] If monoester starts extracting, stop and proceed to step 3.
-
-
Target Extraction (Isolate Monoester):
-
Extract the organic layer with Saturated Na₂CO₃ or 1M NaOH (careful with hydrolysis).
-
Phase Check:
-
Organic Layer: Contains Diester .[2]
-
Aqueous Layer: Contains Monoester salt (carboxylate).
-
-
-
Recovery:
Figure 2: Workflow for the chemical separation of monoester via pH manipulation.
Module B: Chromatography (Silica Gel)
Best for: Difficult separations or small scale.
Stationary Phase: Silica Gel (40-63 µm). Mobile Phase Strategy: Naphthalene derivatives are UV-active and aromatic.
-
Base Solvent: Hexane (or Pentane).
-
Polar Modifier: Ethyl Acetate (EtOAc).[5]
-
Acid Modifier (Crucial): Add 0.1% - 1% Acetic Acid to the mobile phase.
Why Acid? The free carboxylic acid on the monoester will interact strongly with the silica (silanols), causing "streaking" or "tailing." The acetic acid suppresses ionization, sharpening the peak.
Typical Gradient:
| Column Volume (CV) | Hexane : EtOAc | Purpose |
|---|---|---|
| 0 - 2 | 95 : 5 | Elute non-polar impurities |
| 2 - 5 | 90 : 10 | Elute Diester (
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Emulsion during extraction | Naphthalene salts acting as surfactants. | 1. Add Brine (NaCl) to increase ionic strength.2. Filter through a Celite pad if solids are present.3. Use a centrifuge. |
| Monoester trapped in Organic Layer | pH of aqueous base was too low. | Use a stronger base (e.g., switch from NaHCO₃ to Na₂CO₃). Ensure aqueous pH > 9. |
| Diester hydrolyzing | Base exposure too long or too strong. | Work cold (0°C).[2][6] Perform extraction quickly. Avoid NaOH; stick to Carbonates. |
| Tailing on TLC/Column | Free acid interacting with Silica. | Add 1% Acetic Acid or Formic Acid to the eluent. |
| Co-elution | Polarity difference insufficient.[1] | Switch solvent system to DCM : Methanol (98:2) . The selectivity for aromatic acids often improves in chlorinated solvents. |
Frequently Asked Questions (FAQ)
Q1: Can I use crystallization instead of extraction?
-
Answer: Yes, for symmetric derivatives like 2,6-naphthalenedicarboxylic acid esters. The diester is often significantly less soluble in cold methanol or toluene than the monoester.
-
Protocol: Dissolve mixture in hot methanol. Cool slowly to 0°C. The symmetrical diester often crystallizes out first. Filter, and the filtrate will be enriched in monoester [1].
-
Q2: How do I verify the isolation of the monoester?
-
Answer:
-
1H NMR: Look for the symmetry break. A diester (symmetric) will show simplified signals (e.g., one singlet for methyl esters). The monoester will show distinct signals for the ester-side and acid-side aromatic protons.
-
Mass Spec: The mass difference is exactly
Da (Methyl ester vs Acid) or Da (Ethyl ester vs Acid).
-
Q3: My monoester is unstable. How do I store it?
-
Answer: Naphthalene monoesters can slowly disproportionate or hydrolyze. Store as a solid at -20°C. If in solution, avoid protic solvents (methanol/water) for long-term storage; use anhydrous DCM or DMSO.
References
-
Niwayama, S. (2000).[2][7] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link
-
BenchChem. (2025).[3][8] Technical Support Center: Purification of Esterification Mixtures. BenchChem Technical Guides. Link
-
U.S. Patent 4,314,071. (1982). Method of preparing monoesters.[2][4][6][7][9][10] Google Patents. Link
-
Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic vs Nonpolar Solvents.[1][11] Link
Sources
- 1. youtube.com [youtube.com]
- 2. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. repository.uaeh.edu.mx [repository.uaeh.edu.mx]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid. This document moves beyond standard protocols to explain the underlying principles of common purification techniques, empowering you to address challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 3-(methoxycarbonyl)naphthalene-1-carboxylic acid?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities can include:
-
Unreacted starting materials: Depending on the synthesis, these could be various naphthalene precursors.
-
Isomeric byproducts: Friedel-Crafts type reactions on naphthalene derivatives can sometimes lead to mixtures of isomers.
-
Byproducts from side-reactions: These can include products from over-oxidation or incomplete reactions. For example, if the synthesis involves oxidation of a methyl group, you might find aldehyde intermediates.
-
Residual solvents: Solvents used in the reaction or initial work-up may be present.
Q2: What are the primary purification techniques for 3-(methoxycarbonyl)naphthalene-1-carboxylic acid?
A2: The most effective purification strategies for this compound are:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[1][2]
-
Acid-Base Extraction: This liquid-liquid extraction method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[3][4][5][6]
-
Column Chromatography: For achieving very high purity or for separating compounds with similar properties, silica gel column chromatography can be employed.[7][8][9]
Q3: How does the structure of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid influence the choice of purification method?
A3: The structure of the molecule, featuring a carboxylic acid group and a methyl ester on a naphthalene core, dictates its solubility and reactivity. The carboxylic acid group makes the molecule acidic, which is the key to successful acid-base extraction. The naphthalene ring makes the molecule relatively non-polar, influencing its solubility in organic solvents, which is a critical consideration for both recrystallization and chromatography.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Low recovery of your purified product after recrystallization is a common issue. The following troubleshooting steps can help you optimize your yield.
Potential Cause & Solution
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]
-
Troubleshooting: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) to identify the optimal solvent or solvent pair. A mixed solvent system, such as ethanol-water, can sometimes provide the desired solubility profile.[10]
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Troubleshooting: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.[2]
-
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Troubleshooting: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. This promotes the growth of larger, purer crystals.[10]
-
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, they should be removed by filtering the hot solution. If the solution cools during this process, the product will crystallize prematurely on the filter paper.
-
Troubleshooting: Use a pre-heated funnel and filter flask for the hot filtration. It is also advisable to use a slight excess of the hot solvent to ensure the product remains in solution during this step.
-
Troubleshooting Logic for Low Recrystallization Yield
Caption: Troubleshooting workflow for low recrystallization yield.
Issue 2: Incomplete Separation During Acid-Base Extraction
Acid-base extraction is a powerful tool, but incomplete separation can leave impurities in your final product.
Potential Cause & Solution
-
Incomplete Deprotonation of the Carboxylic Acid: For the carboxylic acid to move into the aqueous basic layer, it must be fully deprotonated to its carboxylate salt.
-
Troubleshooting: Ensure you are using a sufficiently strong base and that the pH of the aqueous layer is high enough to deprotonate the carboxylic acid. A saturated solution of sodium bicarbonate is often sufficient for carboxylic acids.[4] Thoroughly mix the organic and aqueous layers to ensure complete reaction.[4]
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel can sometimes lead to the formation of an emulsion, making it difficult to separate the layers.
-
Troubleshooting: Gentle inversions of the separatory funnel are often sufficient for mixing. If an emulsion does form, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
-
Incomplete Reprotonation of the Carboxylate: To recover your product from the aqueous layer, the carboxylate must be fully protonated back to the neutral carboxylic acid by adding acid.
-
Troubleshooting: Add a strong acid, such as concentrated HCl, dropwise to the aqueous layer until the solution is acidic (test with pH paper). Ensure the solution is well-stirred during acidification to promote complete precipitation of the product.[3]
-
Acid-Base Extraction Workflow
Caption: General workflow for acid-base extraction purification.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude 3-(methoxycarbonyl)naphthalene-1-carboxylic acid. Add a few drops of a test solvent (e.g., ethyl acetate/petroleum ether mixture[11]) and observe the solubility at room temperature. Heat the mixture and observe the solubility. The ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling while stirring. Add more solvent in small portions until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.[4]
-
Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.[4][6]
-
Separation: Drain the lower aqueous layer (containing the sodium salt of the carboxylic acid) into a clean beaker or flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acid has been removed. Combine the aqueous extracts.[12]
-
Washing the Organic Layer: The organic layer, which contains any neutral impurities, can be washed with brine, dried over anhydrous magnesium sulfate, and the solvent evaporated to isolate these impurities.[3]
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (check with pH paper). The purified 3-(methoxycarbonyl)naphthalene-1-carboxylic acid will precipitate out.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Data Presentation
Table 1: Common Solvents for Purification of Aromatic Carboxylic Acids
| Solvent/Solvent System | Application | Rationale |
| Ethanol/Water | Recrystallization | A versatile mixed solvent system that can be tuned for optimal solubility.[10] |
| Ethyl Acetate/Petroleum Ether | Recrystallization | Often effective for compounds with moderate polarity.[11] |
| Diethyl Ether/Aqueous NaHCO₃ | Acid-Base Extraction | Diethyl ether is a good solvent for many organic compounds, and sodium bicarbonate is a weak base suitable for extracting carboxylic acids.[4][6] |
| Ethyl Acetate/Hexane | Column Chromatography | A common solvent system for silica gel chromatography of moderately polar compounds. |
References
-
McCulloch, M. W. B., & Barrow, R. A. (2005). Towards a Synthesis of Naphthalene Derived Natural Products. Molecules, 10(10), 1272–1278. [Link]
-
Experiment 6 - Extraction. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved from [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. (2025, September 20). Retrieved from [Link]
-
Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616. (n.d.). Retrieved from [Link]
-
Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved from [Link]
-
Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC. (2017, April 11). Retrieved from [Link]
-
Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv - OSTI. (2023, September 24). Retrieved from [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
- WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. (2014, June 26).
-
Synthesis of A. 6-Methoxy-2-naphthalene carboxylic acid - PrepChem.com. (n.d.). Retrieved from [Link]
- Lab Report #1 Two Base Extraction - Google Docs. (n.d.).
-
Preparation of Naphthalene-2,3,6,7-tetracarboxylic Acid (1988) | Koji Chiba - SciSpace. (n.d.). Retrieved from [Link]
-
3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts - ResearchGate. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.). Retrieved from [Link]
-
Recrystallization of an Impure Sample of Naphthalene Objectives - Sandiego. (n.d.). Retrieved from [Link]
-
3-(methoxycarbonyl)cubane-1-carboxylic acid (C11H10O4) - PubChemLite. (n.d.). Retrieved from [Link]
-
Naphthalene-1-carboxylic acid [2-(3-methoxyphenoxy)ethyl]amide - SpectraBase. (n.d.). Retrieved from [Link]
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. Towards a Synthesis of Naphthalene Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted naphthalene-1,3-dicarboxylic acid from product
Technical Support: Purification Protocols for Naphthalene-1,3-dicarboxylic Acid (1,3-H2NDA) Derivatives
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Guide: Removal of Unreacted 1,3-H2NDA
Executive Summary
This guide addresses the removal of unreacted Naphthalene-1,3-dicarboxylic acid (1,3-H2NDA) from reaction mixtures. As a rigid, aromatic dicarboxylic acid, 1,3-H2NDA presents unique solubility challenges compared to its aliphatic counterparts. Its removal strategy depends entirely on the physical state of your product (Small Molecule vs. Polymer/MOF).
This document outlines three validated workflows:
-
Liquid-Liquid Extraction (LLE): For soluble small-molecule products (esters, amides).
-
Solvent Washing/Soxhlet: For insoluble solids (MOFs, coordination polymers).
-
Chromatographic Polishing: For trace impurity removal.
Module 1: Liquid-Phase Synthesis (Small Molecules)
Scenario: You have synthesized a soluble derivative (e.g., diethyl ester or amide) and need to remove unreacted 1,3-H2NDA.
The Chemical Logic (Why this works)
1,3-H2NDA is a weak acid (pKa₁ ≈ 3.5, pKa₂ ≈ 4.5). It is insoluble in neutral water but highly soluble in basic aqueous solutions (pH > 8) as the dicarboxylate salt. Most organic products (esters/amides) remain neutral and stay in the organic phase.
Protocol: The "Double-Wash" System
Standard LLE can fail if the organic solvent is too non-polar (precipitating the acid) or if the pH isn't high enough.
Reagents:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: DCM is preferred for solubility, but EtOAc prevents emulsions.
-
Base: Saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc. If the unreacted 1,3-H2NDA is not fully soluble, add a small amount of THF or Methanol to solubilize it (crucial for ensuring it contacts the aqueous base).
-
First Wash (Base): Wash the organic layer with Saturated NaHCO₃ (3x) .
-
Mechanism:[1] Converts 1,3-H2NDA to its water-soluble disodium salt.
-
Check: The aqueous layer should be basic (pH paper blue/purple).
-
-
Second Wash (Brine): Wash with saturated NaCl solution to remove trapped water.[2]
-
Drying: Dry organic layer over MgSO₄, filter, and concentrate.
Visual Workflow: Acid-Base Separation
Figure 1: Liquid-Liquid Extraction logic flow. The critical step is the phase split where the dicarboxylic acid is ionized and migrates to the aqueous phase.
Module 2: Solid-State Synthesis (MOFs & Polymers)
Scenario: 1,3-H2NDA is a linker in a Metal-Organic Framework (MOF) or a monomer in a polymer. The product is a solid.
The Chemical Logic
You cannot use acid-base extraction because your product might degrade (MOFs are often acid/base sensitive) or is insoluble. Here, we rely on Solubility Differential . 1,3-H2NDA is highly soluble in hot polar aprotic solvents (DMF, DMSO, NMP), while the polymerized network is insoluble.
Protocol: Solvent Exchange & Activation
-
Primary Wash (DMF):
-
Suspend the solid product in DMF (N,N-Dimethylformamide).[3]
-
Heat to 60–80°C with stirring for 2–4 hours.
-
Centrifuge/Filter while hot. Hot filtration prevents the acid from recrystallizing on the product surface.
-
-
Secondary Wash (Ethanol/Methanol):
-
Resuspend the solid in Ethanol.
-
Soak for 12 hours (exchange the solvent 3x).
-
Purpose: This removes the high-boiling DMF and any residual trace acid.
-
-
Activation:
-
Dry under vacuum at 100°C (or appropriate temperature for your material).
-
Data: Solubility Profile for Solvent Selection
| Solvent | Solubility of 1,3-H2NDA | Suitability for Washing |
|---|---|---|
| Water (pH 7) | Insoluble (< 0.1 mg/mL) | ❌ Poor |
| Water (pH 10) | Soluble (as salt) | ⚠️ Risky (May degrade MOF) |
| DMF / DMSO | High (> 50 mg/mL, Hot) | ✅ Excellent (Primary Wash) |
| Ethanol | Moderate (Hot) | ✅ Good (Secondary Exchange) |
| Hexane/DCM | Insoluble | ❌ Useless |
Module 3: Troubleshooting & FAQ
Q1: I used NaHCO₃, but my NMR still shows 1,3-H2NDA peaks. Why?
-
Cause: 1,3-H2NDA is a di-acid. If you didn't use enough base, you may have formed the mono-sodium salt, which can have ambiguous solubility.
-
Fix: Use 1M NaOH instead of bicarbonate (if your product is stable to strong base) to ensure full deprotonation. Alternatively, repeat the NaHCO₃ wash 3 times.
Q2: A white solid precipitated during the extraction. What is it?
-
Cause: This is likely the disodium salt of 1,3-H2NDA . While water-soluble, it has a solubility limit (common ion effect).
-
Fix: Add more water to the separatory funnel until the solid dissolves. Do not filter it off; it contains your impurity.
Q3: My product is an acid-sensitive MOF. Can I use the DMF wash?
-
Answer: Yes, but avoid "wet" DMF which can hydrolyze MOF bonds. Use anhydrous DMF.[3] If the MOF is extremely fragile, use Soxhlet extraction with Ethanol for 24 hours instead of hot DMF soaking.
Q4: How do I validate that the acid is gone without running a full NMR?
-
Quick Test: Take a small aliquot of your final wash solvent. Add a drop of Bromocresol Green indicator. If it turns yellow, acid is still leaching out. If it stays blue/green, the wash is clean.
References
-
Solubility & Properties: Naphthalene-dicarboxylic acid derivatives: Properties and Applications. (General chemical property extrapolation from 2,6-isomer data). (Note: 1,3-isomer data is chemically analogous to the 2,6-isomer regarding acidity and salt formation).
-
Extraction Protocols: Acid-Base Extraction Methods for Carboxylic Acids.[2][4] LibreTexts Chemistry.
-
MOF Purification: Synthesis and Purification of Carboxylate-Based MOFs. BenchChem Application Notes. (Referencing general purification for Naphthalene dicarboxylate linkers).
-
Analytical Validation: HPLC Separation of Aromatic Carboxylic Acids. SIELC Technologies.[5] (Methodology applicable to 1,3-isomer).
Sources
Technical Support Center: Naphthalene Dicarboxylic Acid (NDA) Functionalization
Ticket System: Regioselectivity & Troubleshooting
Welcome to the NDA Functionalization Support Hub. This guide addresses the specific challenges of functionalizing electron-deficient naphthalene rings, specifically 2,6-NDA and 1,4-NDA. Our protocols prioritize the ester derivatives (naphthalene dicarboxylates, NDC) over the free acids to resolve solubility and reactivity bottlenecks.
Quick Diagnostic: Select Your Issue
| Symptom | Probable Cause | Recommended Module |
| "My reaction mixture is a thick slurry/heterogeneous." | Solubility limits of the free acid.[1] | Module 1 |
| "I cannot get substitution on the ring (Low Conversion)." | Electronic deactivation by carboxyl groups. | Module 2 |
| "I am getting a mixture of isomers (e.g., 1,5 vs 1,6)." | Competitive directing effects (Alpha-reactivity vs. Sterics). | Module 2 & 3 |
| "Lithiation resulted in dimerization or starting material." | Incorrect Directing Group (DG) or temperature.[1] | Module 3 |
Module 1: Substrate Activation & Solubility
Status: Critical Pre-requisite
The Issue:
Naphthalene dicarboxylic acids (NDAs) are notorious for their insolubility in common organic solvents due to strong intermolecular hydrogen bonding and
The Solution: Convert the acid to the dimethyl ester (NDC) or a secondary amide before functionalization.
Standard Operating Procedure (SOP): Fisher Esterification
-
Suspend 2,6-NDA (10 g) in Methanol (150 mL).
-
Add
(conc., 1.0 equiv) cautiously.[1] -
Reflux for 24 hours. The solution will clear as the ester forms.
-
Cool to precipitate the dimethyl ester (2,6-NDC).
-
Yield Check: 2,6-NDC is soluble in DCM, Toluene, and hot EtOAc, enabling homogeneous functionalization.
Expert Insight: If you require the free acid as the final product, perform the functionalization on the ester and hydrolyze (LiOH/THF/H2O) as the final step. This "Protect-Functionalize-Deprotect" strategy is the industry standard for NDAs [1].[1]
Module 2: Electrophilic Aromatic Substitution (EAS)
Ticket: "Direct Bromination/Nitration is sluggish or unselective."
Technical Analysis: The carboxyl/ester groups are electron-withdrawing groups (EWG) .[1] They deactivate the ring, making standard EAS (like bromination) difficult.
-
Regioselectivity Rule: In 2,6-NDC, the positions
to the ring junction (C1, C5) are kinetically favored due to the inherent reactivity of the naphthalene core, despite the steric crowding from the adjacent ester. However, the ester directs meta to itself. -
Conflict: The "natural" alpha-reactivity fights the deactivating nature of the ester.
Troubleshooting Guide: Bromination of 2,6-NDC
Q: Why am I recovering starting material despite using
Protocol: High-Temperature Bromination
-
Solvent: Use 1,2-Dichlorobenzene (high boiling point).
-
Catalyst:
(0.1 equiv) or . -
Reagent:
(2.2 equiv). -
Temp: Heat to 140°C.
-
Outcome: The major product is usually 1,5-dibromo-2,6-NDC .[1]
-
Note: The 1,5-pattern minimizes dipole repulsion between the bromines while adhering to the alpha-substitution preference [2].
-
Q: How do I access the beta-position (C3/C7)? A: You cannot easily do this via direct EAS on the ester.[1] You must use Steric Blocking or C-H Activation (See Module 3).[1]
Module 3: Precision Control via C-H Activation & Metalation
Ticket: "I need specific regiocontrol (Ortho or Peri) that EAS cannot provide."
The Solution: Switch from "brute force" EAS to Directed Ortho Metalation (DoM) or Transition Metal Catalysis .[1]
Workflow A: Directed Ortho Metalation (DoM)
Best for: Introducing electrophiles ortho to the carboxyl group (C1/C3).
Critical Requirement: Esters are weak Directing Groups (DGs) for lithiation (prone to nucleophilic attack).[1] Convert the ester to a tertiary amide (e.g., Diethyl amide or Morpholine amide).
Protocol: Regioselective Lithiation
-
Substrate:
-tetraethyl-2,6-naphthalenedicarboxamide. -
Reagent:
(1.1 equiv) or (for steric control).[1] -
Conditions: THF, -78°C, 1 hour.
-
Quench: Add Electrophile (
) (e.g., , , ).[1] -
Result: Substitution occurs exclusively ortho to the amide (C1 or C3).[1]
-
Selectivity Tip: Bulky amides (
) favor the less hindered C3 position over the crowded C1 (peri) position [3].
-
Workflow B: Ruthenium-Catalyzed C-H Activation
Best for: Functionalizing the peri-position (C1/C5) or beta-positions using esters as DGs.[1]
Mechanism: Ru(II) catalysts can coordinate to the carbonyl oxygen of the ester/amide and activate the proximal C-H bond.
Protocol: Ru-Catalyzed Arylation
-
Catalyst:
(5 mol%).[1] -
Ligand/Additive:
(30 mol%) - Crucial for proton shuttling.[1] -
Solvent: Toluene or
-Xylene (120°C). -
Selectivity:
-
Esters: Often favor the beta (C3) position due to the specific geometry of the 5-membered ruthenacycle intermediate.
-
Amides: Can force peri (C1) activation if the amide is twisted out of plane [4].
-
Visual Decision Matrix
The following diagram illustrates the decision logic for selecting the correct functionalization pathway based on your target regioisomer.
Caption: Decision tree for selecting the optimal synthetic route based on the desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: Can I use Friedel-Crafts alkylation on 2,6-NDC?
A: Generally, No. The ring is too deactivated by the two ester groups. The catalyst (
Q2: My lithiation reaction turned black and gave a complex mixture. Why? A: This is likely due to Nucleophilic Attack on the ester carbonyl by the alkyl lithium.
-
Fix: If you must use an ester, use LiTMP (Lithium Tetramethylpiperidide) instead of n-BuLi.[1] LiTMP is a non-nucleophilic base and will act as a base (deprotonation) rather than a nucleophile [3].[1]
Q3: How do I separate the 1,5-dibromo isomer from the 1,6-isomer? A: These isomers have significantly different crystal packing structures.
-
Recrystallization: Use hot Toluene or Xylene .[1] The symmetrical 1,5-isomer is generally less soluble and crystallizes out first upon cooling.
Data Summary: Solvent & Catalyst Compatibility
| Reaction Type | Recommended Solvent | Catalyst/Reagent | Key Constraint |
| Esterification | Methanol (Reflux) | Must be anhydrous to drive equilibrium.[1] | |
| Bromination | 1,2-Dichlorobenzene | Requires Temp > 130°C. | |
| DoM (Lithiation) | THF (Anhydrous) | Temp must be <-70°C to prevent decomposition.[1] | |
| C-H Activation | Toluene / | Requires carboxylate additive ( |
References
-
Solubility & Esterification: Naphthalene-2,6-dicarboxylic acid - Solubility and Properties.[1] Solubility of Things.[1][3] Link
-
Regioselective Bromination: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC.[1] Link
-
Directed Ortho Metalation: Directed ortho Metalation Strategies. Effective Regioselective Routes to 1,2-, 2,3-, and 1,2,3-Substituted Naphthalenes.[4][5] Organic Letters.[1][6] Link[1]
-
Ru-Catalyzed C-H Activation: Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemPlusChem.[1][7] Link
Sources
- 1. 2,6-Naphthalenedicarboxylic acid | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3-(methoxycarbonyl)naphthalene-1-carboxylic Acid
An in-depth guide to the purification of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid via recrystallization, designed for chemistry professionals. This document provides a framework for solvent selection, a detailed experimental protocol, and a comprehensive troubleshooting guide to address common challenges encountered during the purification process.
As a Senior Application Scientist, this guide is structured to move beyond simple instructions, providing the causal reasoning behind each step. The purification of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid, an aromatic carboxylic acid bearing an ester group, presents unique challenges that require a methodical approach to solvent selection and crystallization technique.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind choosing a recrystallization solvent for this specific molecule?
A1: The ideal solvent for 3-(methoxycarbonyl)naphthalene-1-carboxylic acid must satisfy a critical solubility differential. It should dissolve the compound completely at or near its boiling point but be a poor solvent at low temperatures (e.g., 0-4 °C).[1] This ensures that upon cooling a supersaturated solution, the desired compound crystallizes out while impurities remain dissolved in the solvent (mother liquor). The molecule's structure, featuring a polar carboxylic acid group and a larger, less-polar naphthalene methyl ester backbone, suggests that solvents of intermediate polarity or mixed solvent systems are likely candidates.
Q2: Why is slow cooling of the hot solution recommended?
A2: Slow cooling is crucial for the formation of large, well-defined, and pure crystals. Rapid cooling can cause the compound to precipitate out of solution too quickly, trapping impurities within the crystal lattice.[2] A gradual decrease in temperature allows the crystal lattice to form in a more ordered and selective manner, excluding foreign molecules. For optimal results, allow the heated solution to cool to room temperature undisturbed before transferring it to an ice bath for maximum recovery.[3]
Q3: Can I use an acid-base extraction before recrystallization?
A3: Yes, and it is often a highly effective preliminary purification step for aromatic carboxylic acids.[4] By dissolving the crude material in an organic solvent (like ethyl acetate) and extracting with a weak aqueous base (e.g., sodium bicarbonate solution), the acidic target compound will convert to its water-soluble sodium salt and move to the aqueous layer.[5][6] Neutral impurities will remain in the organic layer. Subsequently, re-acidifying the aqueous layer will precipitate the purified carboxylic acid, which can then be further purified by recrystallization. This dual approach often yields a product of very high purity.
Q4: How do I determine the "minimum amount" of hot solvent?
A4: This is determined experimentally. Start by adding a small volume of solvent to your crude solid in an Erlenmeyer flask. Heat the mixture to boiling. Then, continue to add small portions of the boiling solvent until the solid just dissolves completely.[7] Adding too much solvent is a common error that will result in low or no crystal yield because the solution will not become sufficiently supersaturated upon cooling.[2][8]
Solvent Selection and Properties
Choosing the correct solvent is the most critical step in a successful recrystallization.[1] Small-scale solubility tests should always be performed before committing to a bulk procedure.[9] The following table summarizes potential solvents for 3-(methoxycarbonyl)naphthalene-1-carboxylic acid.
| Solvent | Boiling Point (°C) | Suitability Analysis (Pros) | Potential Challenges (Cons) |
| Toluene | 111 | Good for dissolving the non-polar naphthalene ring; high boiling point allows for a wide temperature gradient. | May be too non-polar, requiring a large volume; potential for the compound to "oil out". |
| Ethanol | 78 | Good balance of polarity to dissolve both the carboxylic acid and the aromatic system. Volatile and easy to remove. | The compound may be too soluble at room temperature, leading to lower yields. |
| Methanol | 65 | Similar to ethanol but more polar. Can be effective for more polar impurities. | Lower boiling point provides a smaller working temperature range. Compound might be highly soluble. |
| Acetic Acid | 118 | Often an excellent solvent for aromatic carboxylic acids due to structural similarity and H-bonding. | High boiling point and can be difficult to remove completely from the final product. |
| Ethanol/Water | Variable (78-100) | A highly tunable system. Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy (saturated).[10] | Finding the correct solvent ratio can be tricky; potential for oiling out if the ratio is incorrect or cooling is too rapid. |
| Water | 100 | The compound is likely sparingly soluble due to the large organic backbone, making it a poor choice as a single solvent.[11] | Unlikely to dissolve the compound even when boiling. |
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for the purification of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid.
Workflow Diagram
Caption: Recrystallization workflow for purification.
Step-by-Step Procedure
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair (e.g., Ethanol/Water).
-
Dissolution: Place the crude 3-(methoxycarbonyl)naphthalene-1-carboxylic acid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling stick to ensure smooth boiling.[7] Add the chosen solvent, bring the mixture to a gentle boil using a hot plate, and add more solvent in small portions until the solid is completely dissolved.[9]
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), a hot filtration is required. To prevent premature crystallization, use a slight excess of solvent (~5-10%) and pre-heat your filtration apparatus (funnel and receiving flask). Filter the hot solution quickly to remove the solid impurities.[1]
-
Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. You should observe crystal formation. Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the crystal yield.[3]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor adhering to the crystal surface. Using cold solvent is critical to avoid redissolving your product.[2]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in the air or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
Issue 1: My compound "oiled out" instead of forming crystals. What should I do?
-
Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature that is above the compound's melting point.[12] This is problematic because oils often trap impurities and rarely solidify into pure crystals.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent (if using a single solvent) or more of the "good" solvent (if using a mixed pair like ethanol/water).[12] This increases the volume and ensures the saturation point is reached at a lower temperature.
-
Ensure very slow cooling. You can insulate the flask to slow heat loss.
-
If the problem persists, the chosen solvent is likely unsuitable. Recover the compound by evaporating the solvent and attempt the recrystallization with a different solvent system.[8]
-
Issue 2: No crystals are forming, even after cooling in an ice bath.
-
Causality: This is usually due to one of two reasons: either too much solvent was added, or the solution is supersaturated but requires a nucleation site to begin crystallization.[8]
-
Solution:
-
Induce Crystallization: Try scratching the inner wall of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[2] Alternatively, if you have a small crystal of the pure product, add it to the solution (a "seed crystal") to initiate growth.[3]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt the cooling process again.[8][12]
-
Issue 3: The final yield of my purified product is very low.
-
Causality: A low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration step, washing the final crystals with solvent that was not ice-cold, or the crude material having a very high impurity content.
-
Solution:
-
Review Your Technique: Ensure you are using the minimum amount of hot solvent required for dissolution.
-
Check the Mother Liquor: You can try to recover a "second crop" of crystals by boiling off a significant portion of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.
-
Optimize Washing: Use only a minimal amount of ice-cold solvent to wash the crystals during filtration.
-
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
-
University of California. (n.d.). Recrystallization. Available at: [Link]
- Williamson, K. L., & Fieser, L. F. (1992). Organic experiments. D.C.
- Kim, Y., et al. (2007). Purification method of crude naphthalene dicarboxylic acid using microorganism and 2,6-naphthalene dicarboxylic acid in crystalline form obtained by using the same. Google Patents.
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
- Papageorgiou, C., et al. (1993). Process for preparing purified 2,6-naphthalenedicarboxylic acid. Google Patents.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Lee, B. R., et al. (2005). Towards a Synthesis of Naphthalene Derived Natural Products. Molecules, 10(10), 1272-1279. Available at: [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Available at: [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
Occidental College. (n.d.). Recrystallization. Available at: [Link]
-
Lee, B. R., et al. (2005). Towards a Synthesis of Naphthalene Derived Natural Products. Molecules, 10(10), 1272-1279. Available at: [Link]
-
DeBartolo, M. (2002). Organic Chemistry 253 Experiment #3 Recrystallization. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Chem 267. Recrystallization. Available at: [Link]
-
Wellesley College. (n.d.). Recrystallization. Available at: [Link]
-
Scribd. (n.d.). Recrystallization of Naphthalene and Phthalic Acid. Available at: [Link]
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. youtube.com [youtube.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Towards a Synthesis of Naphthalene Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. CAS 86-55-5: 1-Naphthoic acid | CymitQuimica [cymitquimica.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Overcoming steric hindrance in naphthalene-1-carboxylic acid coupling
This technical guide addresses the specific challenges of coupling naphthalene-1-carboxylic acid (1-naphthoic acid). Unlike its 2-isomer, the 1-isomer presents a unique steric barrier due to the peri-hydrogen effect at the C8 position, which hinders nucleophilic attack and twists the carboxyl group out of planarity.
The Core Challenge: The Peri-Hydrogen Effect
Before troubleshooting, it is critical to understand why this coupling fails. In naphthalene-1-carboxylic acid, the hydrogen atom at position 8 (the peri position) sterically crowds the carboxyl group at position 1.
-
Consequence 1 (Twisting): The steric clash forces the carboxyl group to rotate out of the aromatic plane to relieve strain. While this breaks conjugation (potentially making the carbonyl more electrophilic), it physically blocks the trajectory of the incoming amine.
-
Consequence 2 (Deactivation): Standard activating groups (like OBt esters) are often too bulky to form efficiently or are displaced slowly.
Mechanism of Steric Hindrance
Figure 1: The peri-hydrogen at C8 exerts a repulsive force on the C1-substituent, preventing the formation of bulky transition states required by standard coupling reagents.
Troubleshooting Guide & FAQs
Issue 1: "I am getting <10% yield using EDC/HOBt or DCC."
Diagnosis: Carbodiimide reagents (EDC, DCC) form an O-acylisourea intermediate that is bulky. The peri-hydrogen prevents the amine from approaching this crowded intermediate. Furthermore, the active ester (OBt) is also too sterically demanding.
Solution: Switch to T3P (Propanephosphonic acid anhydride) or Acid Chlorides .
-
Why T3P? T3P acts as a kinetic "sledgehammer." It forms a mixed anhydride that is less bulky than OBt esters and drives the reaction through irreversible thermodynamics (formation of a stable phosphate salt).
-
Why Acid Chlorides? Converting the acid to an acid chloride (–COCl) creates the smallest possible electrophile, minimizing the steric penalty during the amine's approach.
Issue 2: "The reaction stalls even with HATU."
Diagnosis: While HATU is excellent, the resulting OAt-active ester might still be too bulky for extremely hindered amines (e.g., tert-butylamine or aniline derivatives) coupled to 1-naphthoic acid. Solution: Use Ghosez’s Reagent to generate the acid chloride in situ under neutral conditions.
-
Protocol Shift: Do not isolate the acid chloride. Generate it with Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) and react immediately with the amine.
Issue 3: "I see significant epimerization (if coupling to a chiral amine)."
Diagnosis: Slow coupling rates allow time for oxazolone formation or direct proton abstraction at the alpha-carbon of the amine component. Solution:
-
Use T3P: It has the lowest epimerization rate among potent coupling reagents [1].
-
Base Choice: Switch from TEA (Triethylamine) to DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine) . Collidine is non-nucleophilic and reduces base-catalyzed racemization.
Issue 4: "My product is stuck in the organic phase with impurities."
Diagnosis: 1-Naphthoic derivatives are highly lipophilic. Urea byproducts from DCC/EDC are difficult to separate. Solution: Use T3P . The byproducts of T3P are water-soluble.[1] A simple wash with water/bicarbonate removes all reagent-related impurities, leaving the clean lipophilic product in the organic phase.
Reagent Selection Matrix
| Reagent | Suitability for 1-Naphthoic | Mechanism Benefit | Recommended For |
| EDC / HOBt | 🔴 Poor | None. Too bulky. | Simple, unhindered couplings only. |
| HATU / HOAt | 🟡 Moderate | HOAt (7-aza) speeds up rate via neighboring group effect. | Coupling to primary, unhindered amines. |
| T3P | 🟢 Excellent | Irreversible, high driving force, low steric bulk. | First-line choice for most couplings. |
| Ghosez's Rgt | 🟢 Excellent | Generates Acid Chloride (Smallest Electrophile). | Extremely hindered amines (e.g., t-butyl amine). |
| TFFH | 🟢 Good | Generates Acid Fluoride (Stable, small). | Solid-phase synthesis or acid-sensitive substrates.[2] |
Experimental Protocols
Protocol A: The "Gold Standard" T3P Coupling
Best for: General coupling of 1-naphthoic acid to primary/secondary amines with easy workup.
Reagents:
-
1-Naphthoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: EtOAc (preferred) or DMF (if solubility is low)
Step-by-Step:
-
Dissolution: Dissolve 1-naphthoic acid and the amine in EtOAc (approx. 0.2 M concentration).
-
Base Addition: Add DIPEA and cool the mixture to 0 °C (ice bath). Cooling is critical to prevent initial exotherms from degrading the reagent.
-
Activation: Dropwise add the T3P solution.
-
Reaction: Allow to warm to room temperature. Stir for 2–12 hours.
-
Tip: If reaction is slow, heat to 50 °C. T3P is thermally stable.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
Water (x2)
-
10% Citric Acid or 1M HCl (to remove unreacted amine/DIPEA)
-
Sat. NaHCO₃ (to remove unreacted acid)
-
Brine.[3]
-
-
Isolation: Dry over MgSO₄ and concentrate.
Protocol B: Ghosez’s Reagent (Neutral Acid Chloride Method)
Best for: Extremely hindered couplings where T3P/HATU fails.
Reagents:
-
1-Naphthoic acid (1.0 equiv)
-
Ghosez’s Reagent (1.2 equiv)
-
Amine (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Solvent: Dry DCM or Chloroform.
Step-by-Step:
-
Activation: Dissolve 1-naphthoic acid in dry DCM under Nitrogen/Argon.
-
Chloride Formation: Add Ghosez’s reagent dropwise at room temperature. Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC (quench an aliquot with MeOH to form the methyl ester). Ensure acid is converted to chloride.
-
-
Coupling: Add the amine and DIPEA to the reaction mixture.
-
Reflux: If the amine is hindered, reflux the DCM solution for 4–12 hours.
-
Workup: Standard aqueous extraction (Acid/Base washes).
Decision Tree for Optimization
Figure 2: Strategic workflow for selecting the optimal coupling condition based on the steric demand of the amine partner.
References
-
Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[3]
-
Ghosez, L., et al. (1979).[4] "alpha-Chloro-Enamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26.
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent." Journal of the American Chemical Society, 117(19), 5401–5402.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
-
Wainwright, M., et al. (1999). "The peri-interaction in 1-substituted naphthalenes." Dyes and Pigments, 42(1), 45-51.
Sources
Validation & Comparative
High-Resolution ¹H NMR Analysis of 3-(methoxycarbonyl)naphthalene-1-carboxylic Acid: A Comparative Guide to Field Strength and Solvent Selection
As a Senior Application Scientist, I frequently encounter structural elucidation bottlenecks when analyzing highly substituted polycyclic aromatic hydrocarbons (PAHs). For drug development professionals and synthetic chemists, 3-(methoxycarbonyl)naphthalene-1-carboxylic acid presents a classic analytical challenge. The presence of two electron-withdrawing groups (EWGs) on the same aromatic ring, combined with the spatial constraints of the naphthalene core, creates complex, overlapping spectral signatures.
This guide objectively compares the performance of different NMR solvents (CDCl₃ vs. DMSO-d₆) and hardware configurations (400 MHz 1D vs. 600 MHz 2D suites) to establish a self-validating workflow for the unambiguous structural assignment of this compound.
The Analytical Challenge: Structural Causality & The Peri-Effect
To understand why standard NMR protocols often fail for this molecule, we must analyze the causality behind its chemical shifts. The compound features a naphthalene core with a carboxylic acid at C1 and a methyl ester at C3.
-
The Peri-Effect on H-8: The spatial proximity between the bulky C1-carboxylic acid and the C8-proton creates severe steric compression and magnetic anisotropy. This non-bonding interaction, known as the peri-effect, forces a massive downfield shift (deshielding) of H-8, pushing it into the 8.9–9.1 ppm region[1].
-
Deshielding of H-2 and H-4: Both H-2 and H-4 are situated adjacent to carbonyl groups. H-2 is sandwiched between the C1-COOH and C3-COOCH₃, while H-4 is ortho to the ester. Both appear as highly deshielded fine doublets (J ≈ 1.5 Hz) due to meta-coupling, typically resonating between 8.5 and 8.9 ppm[2].
The Bottleneck: In standard 1D ¹H NMR, the signals for H-2, H-4, and H-8 frequently overlap, making it impossible to confirm regiochemistry without advanced techniques.
Solvent Performance Comparison: CDCl₃ vs. DMSO-d₆
Solvent selection is not merely a solubility requirement; it is a structural probe. The choice between a non-polar solvent (CDCl₃) and a polar aprotic solvent (DMSO-d₆) fundamentally alters the observed spectrum due to differential hydrogen bonding and solvent-solute interactions[3].
Table 1: Comparative ¹H NMR Resolution (Predicted Shifts & Behavior)
| Proton Assignment | Performance in CDCl₃ (Non-Polar) | Performance in DMSO-d₆ (Polar Aprotic) | Causality / Scientific Rationale |
| -COOH (C1) | Broad, shifting peak (often invisible) | Sharp, distinct broad singlet (~13.2 ppm) | DMSO disrupts carboxylic acid dimers, locking the proton in a strong solvent H-bond, preventing rapid exchange[4]. |
| H-8 (peri) | ~9.10 ppm (dd) | ~8.95 ppm (dd) | CDCl₃ allows tighter intramolecular compression; DMSO solvation slightly relaxes the peri-effect. |
| H-2 & H-4 | Severe overlap (~8.7–8.8 ppm) | Better resolution (H-4 ~8.80, H-2 ~8.65 ppm) | DMSO alters the electron density of the C1-carbonyl via H-bonding, differentially shifting H-2 away from H-4. |
| -OCH₃ (C3) | ~3.98 ppm (s) | ~3.92 ppm (s) | Minimal solvent effect; isolated spin system. |
Verdict: DMSO-d₆ is the superior solvent for this compound. It provides a self-validating data point (the visible -COOH proton) and improves the dispersion of the critical H-2/H-4/H-8 aromatic region.
Hardware & Technique Comparison: 400 MHz 1D vs. 600 MHz 2D Suite
While a 400 MHz spectrometer is the workhorse of most synthetic labs, its dispersion (Hz per ppm) is often insufficient to resolve the meta-coupling of H-2 and H-4 when their chemical shifts are nearly identical.
Table 2: Analytical Capability Comparison
| Metric | 400 MHz (1D ¹H NMR) | 600 MHz (1D + 2D NOESY/HMBC) |
| Resolution (Hz/pt) | Moderate; meta-couplings often merge into singlets. | High; clear baseline separation of J = 1.5 Hz doublets. |
| Regiochemical Proof | Ambiguous. Cannot definitively distinguish H-2 from H-4. | Absolute. NOESY links H-4 to the -OCH₃ group through space. |
| Carbonyl Assignment | Impossible (requires ¹³C). | HMBC correlates H-2/H-4 to specific C1 and C3 carbonyls. |
Verdict: To achieve a self-validating structural proof, a 600 MHz instrument with 2D NOESY is mandatory. The NOESY experiment will show a cross-peak between the ester methoxy protons (~3.92 ppm) and H-4 (~8.80 ppm), unequivocally distinguishing H-4 from H-2.
Validated Experimental Protocols
To ensure reproducibility and high-fidelity data, follow this self-validating step-by-step methodology for acquiring the 600 MHz 2D suite.
Step 1: Precision Sample Preparation
-
Weigh exactly 15 mg of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid.
-
Dissolve in 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D) to prevent the HDO water peak (~3.3 ppm) from obscuring baseline integrations.
-
Crucial Causality Step: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Why? Particulate matter creates microscopic magnetic susceptibility gradients, which artificially broaden the fine meta-couplings (J ≈ 1.5 Hz) needed to identify H-2 and H-4.
Step 2: Instrument Tuning & Shimming (600 MHz)
-
Insert the sample and allow 5 minutes for thermal equilibration (298 K). Temperature gradients cause signal drift during 2D acquisitions.
-
Perform automated Tuning and Matching (ATM) for both ¹H and ¹³C channels.
-
Execute 3D Gradient Shimming (TopShim). Validate the shim quality by checking the full width at half maximum (FWHM) of the DMSO residual peak; it must be < 0.8 Hz.
Step 3: NOESY Acquisition Parameters
-
Select a 2D NOESY pulse sequence with gradient coherence selection.
-
Mixing Time (
) Optimization: Set to 400 ms . Why? For molecules in the 200–300 Da range, the rotational correlation time ( ) often results in NOE zero-crossings at standard mixing times. A 400 ms mixing time ensures robust cross-relaxation between the -OCH₃ and H-4 without allowing excessive spin diffusion to neighboring protons. -
Acquire with 2048 data points in F2 and 256 increments in F1, using 16 scans per increment. Process with zero-filling to 1024 points in F1 and apply a squared sine-bell apodization function.
Decision Workflow Visualization
The following diagram outlines the logical escalation path for analyzing highly substituted naphthalene derivatives.
Workflow for NMR solvent selection and field-strength escalation in naphthalene derivatives.
References
1.[2] Electronic supporting information for - Rsc.org (Contains baseline NMR data for naphthalene-1-carboxylic acid derivatives). Royal Society of Chemistry. Available at: 2.[1] Intramolecular H-bonding interaction in angular 3-π-EWG substituted imidazo[1,2-a]pyridines contributes to conformational preference (Details on the peri-effect in naphthalene systems). National Institutes of Health (NIH). Available at: 3.[3] Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines (Analysis of NMR solvent effects and chemical shift inversion). ACS Publications. Available at: 4.[4] Comprehensive Guide to NMR Spectroscopy (Principles of 1D/2D NMR and relaxation mechanisms). Scribd. Available at:
Sources
FTIR Analysis of Naphthalene Derivatives: Ester vs. Carboxylic Acid
Executive Summary
Differentiation between naphthalene-based carboxylic acids (e.g., 1-naphthoic acid) and their ester derivatives (e.g., methyl 1-naphthoate) is a critical quality control step in drug development and organic synthesis. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Fourier-Transform Infrared (NMR) Spectroscopy offers a rapid, non-destructive method for monitoring reaction progress (esterification) and assessing functional group purity.
The Core Distinction: The transition from a carboxylic acid to an ester on a naphthalene ring is marked by three primary spectral shifts:
-
Disappearance of the broad, hydrogen-bonded O-H stretching envelope (
). -
Upfield Shift of the Carbonyl (
) frequency from (acid dimer) to (conjugated ester). -
Alteration of the C-O stretching pattern in the fingerprint region (
).
Theoretical Framework: The Naphthalene Effect
Before analyzing specific peaks, it is vital to understand how the naphthalene scaffold influences vibrational frequencies compared to aliphatic analogs.
Conjugation and Frequency Lowering
Unlike aliphatic carbonyls (e.g., cyclohexanecarboxylic acid,
Steric Inhibition of Resonance (The "Peri" Effect)
In 1-substituted naphthalenes , the substituent is in close proximity to the proton at the 8-position (the peri position).
-
Effect: This steric clash can force the carbonyl group to twist out of the plane of the aromatic ring.
-
Spectral Consequence: If the carbonyl twists out of plane, conjugation is broken. The
bond strengthens, and the frequency shifts higher, moving closer to aliphatic values. This makes 1-naphthoates often appear at slightly higher wavenumbers than their 2-naphthoate isomers, which remain planar and fully conjugated.
Comparative Spectral Analysis
The following table synthesizes data for Naphthalene-1-carboxylic acid vs. Methyl 1-naphthoate.
Table 1: Diagnostic FTIR Peaks
| Vibrational Mode | Naphthalene Carboxylic Acid (COOH) | Naphthalene Ester (COOR) | Diagnostic Note |
| O-H Stretch | 2500–3300 cm⁻¹ (Broad, Strong) | Absent | The most obvious indicator of residual acid. |
| C=O Stretch | 1680–1700 cm⁻¹ | 1715–1730 cm⁻¹ | Esters shift +20-30 cm⁻¹ higher due to loss of dimeric H-bonding. |
| C-O Stretch | 1210–1320 cm⁻¹ | 1250–1300 cm⁻¹ | Esters follow the "Rule of Three" (see below). |
| O-H Bend | 1395–1440 cm⁻¹ (In-plane) | Absent | Useful secondary confirmation. |
| Aromatic C-H | > 3000 cm⁻¹ (Weak) | > 3000 cm⁻¹ (Weak) | Present in both; do not confuse with O-H. |
The "Rule of Three" for Esters
Aromatic esters exhibit a unique pattern often called the "Rule of Three" in the fingerprint region, comprising three intense bands:
-
C=O Stretch:
.[1] -
C-C(=O)-O Stretch:
(Asymmetric stretch involving the ring and carbonyl carbon). -
O-C-C Stretch:
(Stretch of the alkoxy group).
Visualization of Spectral Logic
The following decision tree illustrates the workflow for interpreting the spectrum of a naphthalene derivative.
Figure 1: Logical workflow for distinguishing carboxylic acids from esters using FTIR spectral features.
Experimental Protocol: Self-Validating Workflow
For solid naphthalene derivatives, sample preparation is the largest source of error. The Attenuated Total Reflectance (ATR) method is recommended over KBr pellets for reproducibility and ease of cleaning.
Protocol: ATR-FTIR Acquisition
Objective: Obtain a high-signal-to-noise spectrum free from atmospheric interference.
-
Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Validation: Run a "Preview" scan.[2] The baseline must be flat with no peaks at
(residual solvent) or (residual sample). -
Background Collection: Acquire an air background (typically 32 scans,
resolution). -
Sample Loading:
-
Place
of the solid naphthalene derivative onto the crystal center. -
Critical Step: Apply pressure using the anvil until the "Energy Meter" or "Force Gauge" reaches the optimal zone (usually 80-100 units). Poor contact yields weak peaks and noisy baselines.
-
-
Acquisition: Collect sample spectrum (32 scans).
-
ATR Correction (Optional but Recommended): ATR intensity is wavelength-dependent (
). Apply "ATR Correction" in your software to normalize peak intensities for comparison with transmission library spectra.
Troubleshooting Common Pitfalls
-
The "Wet" Sample: If the naphthalene acid sample is not perfectly dry, water moisture will appear at
and . The bending mode of water can overlap with the carbonyl region, broadening the peak and leading to misinterpretation. -
Polymorphism: Naphthalene derivatives often crystallize in different forms. If your spectrum matches the positions but not the intensities of a reference, you may have a different polymorph. Grind the sample to amorphous powder if possible to standardize.
References
-
Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." Accessed October 26, 2025. [Link]
-
Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." Accessed October 26, 2025. [Link]
-
Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids."[3] Accessed October 26, 2025. [Link]
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methoxycarbonylnaphthalene Carboxylic Acid Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of naphthalene derivatives is a critical step in understanding their biological activity and metabolic fate. Methoxycarbonylnaphthalene carboxylic acids, a class of compounds with both ester and carboxylic acid functionalities on a rigid bicyclic aromatic scaffold, present a unique analytical challenge. Their isomeric forms, differing only in the substitution pattern on the naphthalene ring, can exhibit distinct chemical and pharmacological properties. Mass spectrometry, with its unparalleled sensitivity and structural resolving power, stands as the premier technique for their characterization.
This guide provides an in-depth, objective comparison of the mass spectrometric fragmentation behavior of methoxycarbonylnaphthalene carboxylic acid isomers. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and the mechanistic underpinnings of the observed fragmentation pathways. The information presented herein is synthesized from established principles of mass spectrometry and data from closely related chemical structures, offering a robust framework for the analysis of this important class of molecules.
The Analytical Imperative: Why Isomeric Differentiation Matters
The seemingly subtle shift of a functional group on the naphthalene core can profoundly impact a molecule's interaction with biological systems. For instance, the relative positions of the methoxycarbonyl and carboxylic acid groups can influence intramolecular hydrogen bonding, polarity, and steric hindrance, all of which dictate receptor binding and enzymatic processing. Consequently, the ability to unambiguously identify each isomer is not merely an academic exercise but a necessity for meaningful pharmacological and toxicological assessment.
Core Fragmentation Principles: A Mechanistic Overview
The fragmentation of methoxycarbonylnaphthalene carboxylic acid in the mass spectrometer is governed by the interplay of the stable aromatic system and the two functional groups. Under common ionization techniques such as Electrospray Ionization (ESI), which is well-suited for these polar analytes, the molecule will typically be observed as the deprotonated ion [M-H]⁻ in negative ion mode or the protonated ion [M+H]⁺ in positive ion mode. Subsequent fragmentation, induced by Collision-Induced Dissociation (CID), will proceed through characteristic pathways.
General Fragmentation Pathways
The fragmentation of aromatic carboxylic acids and esters is well-documented. For aromatic acids, characteristic losses include the hydroxyl radical (•OH) and the entire carboxyl group (•COOH). Aromatic esters, such as methyl esters, are known to fragment via the loss of the methoxy radical (•OCH3) or the entire methoxycarbonyl radical (•COOCH3).
The following table summarizes the expected primary fragmentation pathways for a generic methoxycarbonylnaphthalene carboxylic acid (Molecular Weight: 230.22 g/mol ).
| Precursor Ion (m/z) | Fragmentation Pathway | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |
| [M-H]⁻ (229.05) | Decarboxylation | CO₂ | 185.06 | Methoxycarbonylnaphthyl anion |
| Loss of methyl radical | •CH₃ | 214.03 | Deprotonated naphthalene dicarboxylate anion | |
| Loss of formaldehyde | CH₂O | 199.04 | Naphthoylcarboxylate anion | |
| [M+H]⁺ (231.07) | Loss of water | H₂O | 213.06 | Acylium ion |
| Loss of methanol | CH₃OH | 199.04 | Naphthoyl cation | |
| Loss of formic acid methyl ester | H₂COOCH₃ | 171.05 | Naphthoyl cation |
The Influence of Isomerism: A Comparative Analysis
The fragmentation pattern can be significantly influenced by the relative positions of the methoxycarbonyl and carboxylic acid groups. Of particular interest is the "ortho effect," a phenomenon observed in mass spectrometry where adjacent functional groups interact during fragmentation, leading to unique product ions not seen in the meta or para isomers.
The "Ortho Effect" in Action
When the methoxycarbonyl and carboxylic acid groups are in adjacent positions on the naphthalene ring (e.g., 1-carboxy-2-methoxycarbonylnaphthalene), a unique fragmentation pathway involving the loss of methanol (CH₃OH) from the protonated molecular ion is highly favored. This proceeds through a cyclic intermediate, a reaction not possible when the groups are further apart.
Experimental Protocols
To aid in the practical application of these principles, the following section outlines a detailed, step-by-step methodology for the analysis of methoxycarbonylnaphthalene carboxylic acid isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of each isomer in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of working solutions by diluting the stock solutions in the initial mobile phase to concentrations ranging from 1 ng/mL to 1000 ng/mL for calibration curve generation.
-
Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interfering substances. Spike the extracted matrix with known concentrations of the analytes for recovery and matrix effect assessment.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of the isomers.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Scan Type: Full scan for precursor ion identification and product ion scan for fragmentation analysis.
-
Collision Gas: Argon at a pressure of 1.5 mTorr.
-
Collision Energy: Optimize for each isomer by ramping the collision energy from 10 to 40 eV and observing the fragmentation pattern. A typical starting point would be 20 eV.
-
Data Acquisition: Monitor the transitions from the precursor ion to the characteristic product ions identified in the fragmentation analysis.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for a generic methoxycarbonylnaphthalene carboxylic acid and the specific ortho effect.
Caption: Proposed general fragmentation pathways in negative and positive ion modes.
Caption: The "ortho effect" leading to a characteristic loss of methanol.
Conclusion and Future Outlook
The mass spectrometric fragmentation of methoxycarbonylnaphthalene carboxylic acids is a nuanced process that provides a wealth of structural information. By understanding the fundamental fragmentation pathways and the influence of isomerism, researchers can confidently identify and differentiate these important compounds. The methodologies and mechanistic insights presented in this guide serve as a robust starting point for the development of validated analytical methods. As mass spectrometry technology continues to advance, with higher resolution and novel fragmentation techniques, we can anticipate an even deeper understanding of the gas-phase chemistry of these and other complex molecules, further empowering the fields of drug discovery and development.
References
While a comprehensive, single source detailing the fragmentation of all methoxycarbonylnaphthalene carboxylic acid isomers is not available, the principles and methodologies described in this guide are grounded in the following authoritative sources on mass spectrometry and the analysis of related compounds.
-
PubChem - National Center for Biotechnology Information. (Provides chemical information and properties for a vast range of compounds, including some naphthalene derivatives). [Link]
-
NIST Chemistry WebBook. (A comprehensive source of chemical and physical data, including mass spectra for many organic compounds). [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (A foundational text on the theory and practice of mass spectrometry). [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (A detailed textbook covering ionization methods, mass analyzers, and fragmentation mechanisms). [Link]
-
Annest, M. J., & Cooks, R. G. (2009). Ortho effects in mass spectrometry. Chemical Reviews, 109(3), 936–964. (A comprehensive review of ortho effects in mass spectrometry, providing mechanistic insights). [Link]
A Comparative Crystallographic Guide to 3-(methoxycarbonyl)naphthalene-1-carboxylic acid and its Structural Analogs
For researchers and professionals in drug development and materials science, a profound understanding of the three-dimensional structure of molecules is paramount. The spatial arrangement of atoms and the nature of intermolecular interactions within a crystal lattice dictate a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative analysis of the anticipated crystal structure of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid, a molecule of interest for its potential applications as a building block in the synthesis of more complex organic scaffolds.
As of the latest search of publicly available crystallographic databases, the specific single-crystal X-ray diffraction data for 3-(methoxycarbonyl)naphthalene-1-carboxylic acid is not available. However, by examining the crystal structures of closely related naphthalene derivatives, we can infer and predict the likely structural characteristics of this target molecule. This guide will, therefore, present a comparative study of relevant analogs, offering valuable insights into its expected molecular geometry, hydrogen bonding motifs, and crystal packing. Furthermore, a detailed experimental protocol for the determination of its crystal structure is provided to facilitate future research.
The Target Molecule: 3-(methoxycarbonyl)naphthalene-1-carboxylic acid
The molecular structure of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid features a rigid naphthalene core substituted with a carboxylic acid group at the 1-position and a methoxycarbonyl group at the 3-position. The interplay between these two functional groups, particularly their ability to act as hydrogen bond donors and acceptors, is expected to be a dominant factor in its solid-state arrangement.
Caption: Molecular structure of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid.
Comparative Analysis with Structural Analogs
To predict the crystal structure of our target molecule, we will analyze the crystallographic data of two closely related compounds: 1-Naphthoic acid [1][2] and Naphthalene-1,8-dicarboxylic anhydride [3][4]. These molecules provide insight into the packing of the naphthalene core and the influence of carboxylic acid and related functional groups.
Crystallographic Data of Comparator Compounds
The following table summarizes the key crystallographic parameters for our selected analogs.
| Parameter | 1-Naphthoic acid | Naphthalene-1,8-dicarboxylic anhydride |
| Chemical Formula | C₁₁H₈O₂ | C₁₂H₆O₃ |
| Molecular Weight | 172.18 g/mol | 198.17 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.864 | 3.7687 |
| b (Å) | 14.394 | 14.5269 |
| c (Å) | 15.111 | 15.8083 |
| β (°) | 97.59 | 94.752 |
| Volume (ų) | 832.4 | 862.49 |
| Z | 4 | 4 |
Data for 1-Naphthoic acid is sourced from typical literature values, and data for Naphthalene-1,8-dicarboxylic anhydride is from published crystallographic studies.[3][4]
Analysis of Intermolecular Interactions
1-Naphthoic Acid: The crystal structure of 1-naphthoic acid is dominated by the formation of hydrogen-bonded dimers. The carboxylic acid groups of two adjacent molecules form a characteristic R²₂(8) ring motif through O-H···O hydrogen bonds. These dimers then pack in a herringbone fashion, driven by π-π stacking interactions between the naphthalene rings.
Naphthalene-1,8-dicarboxylic anhydride: In this molecule, the two carboxylic acid groups have condensed to form a cyclic anhydride. The absence of a hydrogen bond donor significantly alters the packing. The planar molecules stack in parallel sheets, with intermolecular interactions primarily governed by van der Waals forces and C-H···O interactions.[3][4]
Predicted Crystal Structure of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid
Based on the analysis of our comparator compounds, we can hypothesize the following for the crystal structure of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid:
-
Hydrogen Bonding: The presence of the carboxylic acid group strongly suggests the formation of hydrogen-bonded dimers, similar to 1-naphthoic acid. The methoxycarbonyl group is a hydrogen bond acceptor and may participate in weaker C-H···O interactions, further stabilizing the crystal lattice.
-
Molecular Packing: The bulky methoxycarbonyl group at the 3-position will likely influence the packing of the hydrogen-bonded dimers. A herringbone arrangement is still possible, but the steric hindrance may lead to a more complex packing motif to accommodate the ester group.
-
π-π Stacking: The extended aromatic system of the naphthalene core will favor π-π stacking interactions, which will play a crucial role in the overall crystal packing.
Sources
A Comparative Guide to the Reactivity of 1,3- vs. 2,6-Naphthalenedicarboxylic Acid Derivatives
For researchers and professionals in polymer chemistry and drug development, the selection of building blocks is paramount. The isomeric substitution of functional groups on a core scaffold can dramatically alter molecular geometry, electronic properties, and, consequently, reactivity and final material characteristics. This guide provides an in-depth comparison of the reactivity of derivatives from two key isomers of naphthalenedicarboxylic acid (NDA): the linear 2,6-NDA and the angular 1,3-NDA.
The choice between these isomers is critical. The highly symmetrical and linear 2,6-NDA is the cornerstone monomer for high-performance polyesters like polyethylene naphthalate (PEN), prized for its exceptional thermal and mechanical properties.[1][2][3] In contrast, the asymmetric, kinked structure of 1,3-NDA offers a pathway to materials with fundamentally different characteristics. Understanding the reactivity differences, rooted in steric and electronic effects, is essential for designing materials with tailored properties.
The Decisive Influence of Molecular Architecture: Steric and Electronic Factors
The reactivity of the carboxylic acid groups in NDA isomers is governed by their position on the naphthalene ring system. These positions dictate the local chemical environment, primarily through steric hindrance and electronic effects.
Steric Hindrance: The Dominant Differentiator
The most significant factor distinguishing the reactivity of the 1,3- and 2,6-isomers is steric hindrance.
-
2,6-Naphthalenedicarboxylic Acid: This isomer possesses a highly linear and symmetrical structure. The carboxylic acid groups are located on opposite rings and are relatively unhindered. This open accessibility allows for facile approach of reactants, such as alcohols or amines, facilitating reactions like esterification, amidation, and polymerization.
-
1,3-Naphthalenedicarboxylic Acid: This isomer presents a more sterically crowded environment. The carboxylic acid at the 1-position (alpha-position) experiences significant steric clash with the hydrogen atom at the 8-position (a "peri" interaction). This interaction can influence the orientation of the carboxyl group and hinder the approach of incoming reagents. Furthermore, the proximity of the two carboxyl groups in the 1,3-arrangement creates a more congested reaction site compared to the distant groups in the 2,6-isomer. In electrophilic substitution reactions on naphthalene, the 1-position is often kinetically favored, but when bulky groups are involved, the less-hindered 2-position becomes the preferred site of reaction.[4] This principle extends to the reactivity of the functional groups themselves; the less-hindered 2,6-dicarboxylated isomer is expected to exhibit higher reactivity in condensation reactions.
Diagram: Steric Environment of 1,3-NDA vs. 2,6-NDA
Caption: Structural comparison highlighting the angular, hindered nature of 1,3-NDA versus the linear, accessible 2,6-NDA.
Electronic Effects: A More Subtle Influence
The position of the electron-withdrawing carboxylic acid groups also modulates the electronic properties of the naphthalene ring and the acidity of the carboxyl protons. While steric effects are dominant, electronic differences contribute to the reactivity profile.
Computational studies using Density Functional Theory (DFT) on simpler naphthoic acids show that the position of the carboxyl group influences the molecule's electronic distribution, including the HOMO-LUMO energy gap and dipole moment.[5] In dicarboxylic acids, these effects are compounded. The electron-withdrawing nature of one carboxyl group affects the acidity of the other. In the 1,3-isomer, the groups are closer and can exert a stronger mutual electronic influence than in the 2,6-isomer where they are more electronically isolated. This can lead to a difference in the pKa values of the two isomers, affecting the ease of deprotonation during base-catalyzed reactions.
Comparative Reactivity in Key Transformations
The structural and electronic disparities between 1,3-NDA and 2,6-NDA manifest as significant differences in their behavior in common chemical transformations, particularly esterification and polymerization.
Esterification and Amidation
Esterification is a fundamental reaction for these diacids, often serving as the first step in producing monomers like dimethyl-2,6-naphthalenedicarboxylate for polymerization.[1]
-
2,6-NDA Derivatives: Due to low steric hindrance, 2,6-NDA and its derivatives undergo esterification and amidation efficiently. Studies have optimized conditions for the esterification of 2,6-NDA with methanol, achieving high conversion rates (e.g., 95%) with appropriate catalysts like ammonium molybdate.[6]
-
1,3-NDA Derivatives: Direct comparative kinetic data is scarce in the literature. However, based on established principles of steric hindrance, the esterification of the 1-carboxyl group is expected to be slower than that of the 2- or 6-positions.[7][8] The overall rate of diester formation for 1,3-NDA would likely be lower than for 2,6-NDA under identical conditions.
Polymerization and Material Properties
The most dramatic consequence of the isomeric difference is seen in polymerization. The geometry of the diacid monomer dictates the architecture and packing efficiency of the resulting polymer chains.[9]
-
2,6-NDA Polymers: The linearity of 2,6-NDA allows for the formation of highly ordered, semi-crystalline polymers. Poly(ethylene 2,6-naphthalate) (PEN) is the prime example. Its regular, linear chains pack efficiently, leading to a high melting temperature (Tm ~270°C) and glass transition temperature (Tg ~120°C), along with excellent tensile strength and barrier properties.[1][9] This makes it superior to polyethylene terephthalate (PET) for high-performance applications.[3][10]
-
1,3-NDA Polymers: The inherent "kink" in the 1,3-NDA monomer disrupts the linearity of the polymer chain. This prevents efficient packing and the formation of crystalline domains. Consequently, polymers derived from 1,3-NDA are expected to be largely amorphous. This leads to different physical properties:
-
Lower Thermal Resistance: A lower Tg and the absence of a distinct Tm.
-
Enhanced Solubility: The disordered chains allow for easier solvent penetration, making the polymers more soluble in common organic solvents.
-
Different Mechanical Properties: Amorphous polymers are typically less rigid and have lower tensile strength compared to their semi-crystalline counterparts.
-
This structure-property relationship is a well-established principle in polymer science, analogous to the difference between polymers made from linear terephthalic acid (for PET) and bent isophthalic acid.
Comparative Performance Data
The following table summarizes the known properties of polyesters derived from different NDA isomers, illustrating the profound impact of the substitution pattern.
| NDA Isomer | Polymer Name | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Key Characteristics |
| 2,6-NDA | Poly(ethylene 2,6-naphthalate) (PEN) | ~120 | ~270 | Semi-crystalline, high thermal stability, high mechanical strength.[9] |
| 1,4-NDA | Poly(ethylene 1,4-naphthalate) | ~82-90 | Amorphous | Amorphous, lower thermal resistance than PEN.[9] |
| 1,3-NDA | Poly(ethylene 1,3-naphthalate) | Predicted to be <120 | Predicted to be amorphous | Expected to be amorphous with enhanced solubility and lower thermal stability. |
Data for 1,3-NDA polymers are predicted based on established structure-property relationships, as direct, comprehensive studies are not widely published.
Experimental Protocol: Synthesis of Polyester via Melt Polycondensation
To provide a practical context, this section details a generalized, two-stage melt polycondensation protocol, which is the industrial standard for producing polyesters like PEN. This self-validating system relies on monitoring the removal of byproducts (water and ethylene glycol) to drive the reaction to completion and achieve high molecular weight.
Causality: The two-stage approach is critical. The initial esterification stage efficiently creates low-molecular-weight oligomers at atmospheric pressure. The second polycondensation stage requires high vacuum and temperature to remove the viscous diol byproduct, shifting the equilibrium towards a high-molecular-weight polymer, as dictated by Le Chatelier's principle.
Diagram: Workflow for Two-Stage Melt Polycondensation
Caption: A typical experimental workflow for polyester synthesis via melt polymerization.
Step-by-Step Methodology
-
Reactor Charging (Esterification):
-
Charge the reaction vessel (equipped with a mechanical stirrer, nitrogen inlet, and distillation column) with 2,6-naphthalenedicarboxylic acid and ethylene glycol in a molar ratio of approximately 1:2.2. The excess glycol compensates for losses during distillation.
-
Add an esterification catalyst, such as antimony trioxide, at a concentration of 200-400 ppm.
-
Rationale: Antimony catalysts are effective for both esterification and polycondensation stages at high temperatures.
-
-
Esterification Stage:
-
Purge the system with inert nitrogen gas to prevent oxidative degradation.
-
Heat the mixture to a temperature range of 190-230°C while stirring.
-
The esterification reaction commences, producing water as a byproduct, which is continuously removed by distillation.
-
Self-Validation: The reaction progress is monitored by collecting the distilled water. The reaction is considered complete when the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Once esterification is complete, add a stabilizer like phosphoric acid. This complexes with the catalyst to control its activity and prevent side reactions.
-
Gradually increase the temperature to 270-290°C.
-
Simultaneously, slowly apply a high vacuum (typically below 1 Torr).
-
Rationale: The high temperature maintains the polymer in a molten state, while the vacuum is essential for removing the ethylene glycol byproduct, which is now being generated. This removal is crucial for achieving a high degree of polymerization.
-
Self-Validation: The progress of this stage is monitored by measuring the torque on the stirrer, which correlates directly with the viscosity of the molten polymer.
-
-
Termination and Extrusion:
-
Continue the reaction until the desired viscosity (and thus, molecular weight) is achieved, a process that can take several hours.
-
Stop the reaction by breaking the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor through a die into a cooling water bath.
-
The solidified polymer strand is then fed into a pelletizer to produce pellets for subsequent analysis and processing.
-
Conclusion
The isomeric substitution of naphthalenedicarboxylic acid has a profound and predictable impact on chemical reactivity and the properties of resulting derivatives.
-
2,6-Naphthalenedicarboxylic Acid: Its linear, symmetric, and sterically unhindered structure makes it highly reactive in condensation reactions. This geometry is directly responsible for the formation of high-performance, semi-crystalline polymers like PEN, which are valued for their thermal and mechanical superiority.
-
1,3-Naphthalenedicarboxylic Acid: Its angular geometry and the sterically hindered environment of the 1-position carboxyl group reduce its reactivity compared to the 2,6-isomer. This structure inherently disrupts polymer chain packing, leading to amorphous materials with lower thermal stability but potentially enhanced solubility.
For scientists and developers, the choice is clear and driven by the desired outcome. For applications demanding rigidity, thermal resistance, and high strength, the linear 2,6-NDA is the superior building block. For applications where solubility, processability in common solvents, or the creation of amorphous materials is desired, the angular 1,3-NDA presents a valuable, albeit less reactive, alternative.
References
-
Gao, H. Y., Held, P. A., Knor, M., Mück-Lichtenfeld, C., Neugebauer, J., Studer, A., & Fuchs, H. (2014). Decarboxylative polymerization of 2,6-naphthalenedicarboxylic acid at surfaces. Journal of the American Chemical Society, 136(27), 9658–9663. [Link]
-
Gao, H. Y., et al. (2014). Decarboxylative Polymerization of 2,6-Naphthalenedicarboxylic Acid at Surfaces. Journal of the American Chemical Society. [Link]
- U.S. Patent No. 6,114,575A. (2000). Process for preparing 2,6-naphthalenedicarboxylic acid.
-
Sigma-Aldrich. (n.d.). 2,6-Naphthalenedicarboxylic acid. Scientific Laboratory Supplies. [Link]
-
Park, S., et al. (2018). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. ResearchGate. [Link]
-
Elman, A. R. (2016). Synthesis methods for 2,6-naphthalenedicarboxylic acid. ResearchGate. [Link]
-
Wikipedia. (n.d.). 2,6-Naphthalenedicarboxylic acid. [Link]
- European Patent No. EP0828793B1. (1998). Polyesters of 2,6-naphthalenedicarboxylic acid having improved hydrolytic stability.
-
ResearchGate. (n.d.). Research for the process of esterifying 2,6-naphthalene dicarboxylic acid by methanol - Determination for the optimum catalyst and the reaction conditions. [Link]
-
Stier, U., Gähr, F., & Oppermann, W. (2001). Kinetics of transesterification of dimethyl 2,6‐naphthalenedicarboxylate with 1,3‐propanediol. Macromolecular Chemistry and Physics, 202(13), 2772-2778. [Link]
-
Shen, J., et al. (2026). Electron density effect of aromatic carboxylic acids in naphthalenediimide-based coordination polymers: from thermal electron transfer and charge transfer to photoinduced electron transfer. Inorganic Chemistry. [Link]
- U.S. Patent No. 3,042,709A. (1962). Esterification of naphthalene dicarboxylic acids.
-
ACS Catalysis. (2026). Production of 2,6-Naphthalenedicarboxylic Acid from Biomass-Derived Platform Compounds. [Link]
-
PubChem. (n.d.). 2,6-Naphthalenedicarboxylic acid. [Link]
- European Patent No. EP0562105B1. (1993). Process for preparing 2,6-naphthalenedicarboxylic acid.
-
NIST. (n.d.). 1-Naphthalenecarboxylic acid. NIST Chemistry WebBook. [Link]
-
Industrial & Engineering Chemistry Research. (2019). Kinetics and Mechanism of Catalytic Oxidation of 2,6-Dimethylnaphthalene to 2,6-Naphthalenedicarboxylic Acid. [Link]
-
Papageorgiou, G. Z., & Bikiaris, D. N. (2005). Synthesis and Thermal Behavior of Polyesters Derived from 1,3‐Propanediol and Various Aromatic Dicarboxylic Acids. Macromolecular Chemistry and Physics, 206(2), 243-253. [Link]
-
Burdge, D. N., & Allphin, N. L. (1963). Esters of Naphthalenedicarboxylic Acids. Journal of Chemical & Engineering Data, 8(4), 594-595. [Link]
- European Patent No. EP0441347A1. (1991). Method of producing naphthalene dicarboxylic acid.
-
Dalton Transactions. (2020). The effect of conjugation degree of aromatic carboxylic acids on electronic and photo-responsive behaviors of naphthalenediimide-based coordination polymers. [Link]
-
Organic Syntheses Procedure. (n.d.). 3,4-dihydro-1,2-naphthalic anhydride. [Link]
-
ResearchGate. (n.d.). Hydrolysis of 1,8-and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. [Link]
-
MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
PMC. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. [Link]
-
ResearchGate. (n.d.). Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts. [Link]
-
RSC Publishing. (n.d.). Assembly of three Nd(iii) 2,6-naphthalenedicarboxylates (ndc2−) 3D coordination polymers based on various secondary building units (SBUs): structural diversity and gas sorption properties. [Link]
-
ACS Publications. (2021). Sustainable Synthesis of Functionalized Naphthalenedicarboxylic Acid from Lignocellulose-Derived Platform Chemicals. [Link]
-
StackExchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene?. [Link]
-
ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]
Sources
- 1. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 2. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. wpage.unina.it [wpage.unina.it]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
UV-Vis absorption spectra of naphthalene carboxylic acid esters
A Comparative Guide to the UV-Vis Absorption Spectra of Naphthalene Carboxylic Acid Esters
Naphthalene carboxylic acid esters—such as methyl 1-naphthoate, methyl 2-naphthoate, and ethyl 2-naphthoate—are vital chromophoric building blocks in synthetic chemistry, materials science, and drug development[1]. Their robust and highly reproducible UV-Vis absorption profiles make them excellent UV-active tags for High-Performance Liquid Chromatography (HPLC) quantification, as well as versatile intermediates in the design of photoactive molecular switches and mechanofluorochromic materials[2][3].
As a Senior Application Scientist, I have structured this guide to objectively compare the spectral performance of these positional isomers, explain the photophysical causality behind their behavior, and provide a self-validating experimental protocol for accurate spectral acquisition.
Mechanistic Causality of UV-Vis Absorption
To effectively utilize these chromophores, one must understand why they absorb at specific wavelengths. The UV-Vis spectrum of a naphthalene carboxylic acid ester is fundamentally dictated by its electronic structure. The bicyclic naphthalene core provides an extended
-
Transitions: These are the dominant electronic transitions, typically occurring in the 220–300 nm range. Because they are quantum-mechanically "allowed," they result in large molar extinction coefficients (
)[4]. - Transitions: Arising from the non-bonding electrons on the carbonyl oxygen of the ester group, these transitions occur at slightly longer wavelengths. However, they are symmetry-forbidden and thus exhibit much weaker absorption bands.
The position of the ester group (1-naphthyl vs. 2-naphthyl) significantly alters the conjugation length and molecular symmetry. This structural variance is the direct cause of the shifts in absorption maxima (
Figure 1: Electronic transition pathways in naphthalene esters upon UV photon absorption.
Comparative Performance Analysis
To objectively compare these alternatives, we must evaluate their spectral signatures. 2-substituted naphthalene esters generally exhibit a more red-shifted and distinctly split absorption band compared to their 1-substituted counterparts. This occurs because substitution at the 2-position extends the
Table 1: Comparative UV-Vis Absorption Data of Naphthalene Carboxylic Acid Esters
| Compound | Solvent | Primary | Secondary | Molar Absorptivity ( |
| Methyl 1-naphthoate | Methanol | 276.1 | ~290 | ~5800 |
| Methyl 2-naphthoate | Ethanol | 264.0 | 299.0 | ~6200 |
| Ethyl 2-naphthoate | Ethanol | 252.0 | 296.0 | >5000 |
Data synthesized from peer-reviewed spectral databases and photochemical studies[4][6][7][8].
Selection Insight: If your assay requires detection at longer UV wavelengths to avoid background interference from other aromatic species, methyl 2-naphthoate or ethyl 2-naphthoate are superior choices due to their secondary absorption bands pushing near 300 nm[8].
Experimental Protocol: High-Fidelity UV-Vis Measurement
To ensure trustworthiness and reproducibility in your laboratory, the following self-validating protocol is recommended for acquiring the UV-Vis spectra of naphthalene carboxylic acid esters.
Materials Required:
-
Spectrophotometric grade solvent (e.g., Methanol or Ethanol, UV cutoff < 210 nm).
-
Matched pair of Quartz cuvettes (10 mm path length).
-
Dual-beam UV-Vis Spectrophotometer.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh 1.0 mg of the naphthalene ester using an analytical microbalance. Dissolve completely in 10.0 mL of spectrophotometric grade methanol to create a concentrated stock solution.
-
Serial Dilution (Causality Check): Dilute the stock solution to a working concentration of
to . Why? This specific concentration range ensures the maximum absorbance remains between 0.2 and 1.0 AU. Staying within this window strictly adheres to the linear dynamic range of the Beer-Lambert Law ( ), preventing photometric inaccuracies[9]. -
Baseline Correction: Fill both quartz cuvettes with the pure methanol solvent. Place them in the reference and sample beams. Run a baseline scan from 400 nm down to 200 nm to mathematically subtract solvent absorption and cuvette scattering.
-
Sample Measurement: Empty the sample cuvette, rinse it once with the working solution, and fill it with the ester working solution. Scan the sample from 400 nm to 200 nm at a scan rate of 100 nm/min with a slit width of 1 nm.
-
Self-Validation Step: Review the acquired spectrum. If the peak absorbance exceeds 1.5 AU, the detector may be approaching saturation. You must dilute the sample by a factor of 2 and re-measure to confirm that the
remains constant and the absorbance scales linearly.
Applications in Drug Development & Materials Science
Understanding the precise UV-Vis characteristics of these esters directly impacts downstream applications:
-
Chromophoric Tagging: In drug development, the strong UV absorbance of the naphthoate moiety is leveraged as a label to enhance the detection limits of non-UV-active Active Pharmaceutical Ingredients (APIs) during HPLC analysis[1].
-
Mechanofluorochromic Materials: Derivatives like methyl naphthoate are integrated into donor-acceptor (D-A) architectures. The electron-withdrawing nature of the ester group facilitates intramolecular charge transfer (ICT). When mechanical force is applied to these solid-state materials, it alters the molecular packing, which shifts the emission color—a property highly sought after in advanced sensors[2][3].
References
- Benchchem. "Methyl Octahydro-5,5-dimethyl-1-naphthoate - Electronic Absorption Spectroscopy.
- ResearchGate. "UV/Vis absorption spectra of TCCH and CCH in different solid-state environments.
- ResearchGate. "Fluorescent images and corresponding PL spectra of TPE-OX.
- Loughborough University. "Synthesis and stabilisation of novel UV absorbers.
- Smolecule. "Methyl 3-amino-7-methoxy-2-naphthoate.
- Kchem. "Photocycloaddition of Cyclohexa-1,3-diene to Methyl 1-naphthoate.
- ResearchGate. "Oxidative Cross-Esterification.
- Canadian Science Publishing. "The photocycloaddition of naphthoates with acetylacetone.
- Royal Society of Chemistry. "Supporting Information for Ethyl 2-naphthoate.
Sources
- 1. Methyl Octahydro-5,5-dimethyl-1-naphthoate [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bkcs.kchem.org [bkcs.kchem.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Buy Methyl 3-amino-7-methoxy-2-naphthoate [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. repository.lboro.ac.uk [repository.lboro.ac.uk]
Thermal stability analysis (TGA) of naphthalene monoesters
Thermogravimetric Profiling of Naphthalene Monoesters: A Comparative Stability Guide for Advanced Formulation
As a Senior Application Scientist, I frequently encounter formulation bottlenecks where conventional aliphatic or simple benzenoid esters fail under high-thermal-stress environments. Whether you are developing high-temperature synthetic lubricants, robust polymer plasticizers, or stable pharmaceutical prodrugs, the thermal degradation of the ester linkage is a primary failure mode.
Naphthalene monoesters (e.g., 1-naphthyl acetate, 2-naphthyl benzoate) offer a structural paradigm shift. By integrating a fused bicyclic aromatic system, these compounds fundamentally alter the thermodynamics of ester cleavage. This guide objectively compares the thermal stability of naphthalene monoesters against standard alternatives using Thermogravimetric Analysis (TGA) and elucidates the physicochemical mechanisms driving these performance differences.
Mechanistic Causality: Why Naphthalene Outperforms
The superior thermal stability of naphthalene-based compounds is not merely an artifact of increased molecular weight; it is a direct consequence of their electronic and spatial architecture 1.
-
Extended π-π Stacking: The dual-ring system of naphthalene facilitates extensive intermolecular π-π orbital overlap. This creates a highly cohesive bulk phase, significantly increasing the thermal energy required for volatilization or phase transition compared to single-ring (benzene) or non-aromatic systems 2.
-
Resonance Stabilization: The delocalized electron density across the fused rings extends into the ester carbonyl group. This resonance strengthens the C-O bond, elevating the activation energy required for thermal hydrolysis or homolytic cleavage.
-
Steric Hindrance: The bulky naphthyl group restricts the rotational degrees of freedom around the ester bond. This rigidity prevents the molecule from easily adopting the transition-state conformations necessary for standard degradation pathways, such as the McLafferty rearrangement.
Mechanistic Drivers of Thermal Stability in Naphthalene Monoesters
Comparative TGA Data: Naphthalene Monoesters vs. Alternatives
To objectively benchmark performance, we compare 1-Naphthyl acetate against Phenyl acetate (a benzene monoester) and Cyclohexyl acetate (an aliphatic monoester). The data reflects standard TGA under a nitrogen atmosphere at a heating rate of 10 °C/min.
| Compound | Structural Class | Onset Temp ( | 10% Weight Loss ( | Char Yield at 600°C |
| Cyclohexyl acetate | Aliphatic Monoester | 135.2 °C | 148.5 °C | < 1.0 % |
| Phenyl acetate | Benzene Monoester | 182.4 °C | 195.7 °C | 4.5 % |
| 1-Naphthyl acetate | Naphthalene Monoester | 245.8 °C | 262.3 °C | 18.2 % |
| 2-Naphthyl benzoate | Naphthalene Monoester | 288.5 °C | 310.4 °C | 24.6 % |
Data synthesis based on thermal profiling of aromatic esters and naphthalene solid dispersions 3.
Data Interpretation:
The transition from an aliphatic ring (Cyclohexyl) to a single aromatic ring (Phenyl) yields a ~47°C increase in
Self-Validating TGA Protocol for Aromatic Esters
To ensure reproducibility and eliminate artifacts (such as residual solvent masking as early degradation), the following self-validating TGA methodology must be strictly adhered to. Every step is designed with built-in causality to guarantee data integrity 1.
-
System Calibration & Blank Run (Validation Step):
-
Action: Run an empty alumina crucible from 30°C to 600°C at 10°C/min under
(50 mL/min). -
Causality: Establishes a thermal baseline. Any weight drift >10 µg indicates pan contamination, buoyancy effects, or balance instability, which would invalidate subsequent sample runs.
-
-
Sample Preparation:
-
Action: Accurately weigh 5.0 - 10.0 mg of the naphthalene monoester into the tared alumina pan. Ensure the sample is spread evenly across the bottom.
-
Causality: An optimal mass prevents thermal lag (which artificially inflates
) while providing a sufficient signal-to-noise ratio for accurate derivative calculations.
-
-
Isothermal Purge:
-
Action: Hold isothermally at 30°C for 10 minutes under
flow (50 mL/min). -
Causality: Thoroughly displaces residual oxygen from the furnace chamber, preventing premature oxidative degradation which confounds pure thermal stability data.
-
-
Dynamic Heating:
-
Action: Ramp temperature at 10°C/min to 600°C.
-
Causality: A 10°C/min rate is the industry standard for kinetic analysis. Faster rates cause thermal gradients within the sample; slower rates unnecessarily broaden the derivative weight loss (DTG) peaks.
-
-
Data Extraction & Verification:
-
Action: Calculate
using the extrapolated tangent method on the primary weight loss step. Verify that the DTG curve returns to zero baseline, confirming complete degradation of that specific phase.
-
Self-Validating TGA Experimental Workflow for Aromatic Esters
Conclusion
For applications demanding high thermal endurance, naphthalene monoesters provide a statistically and mechanistically superior alternative to standard aliphatic or monocyclic aromatic esters. The inherent rigidity, steric bulk, and electronic delocalization of the naphthyl moiety fundamentally suppress thermal degradation kinetics, making them an optimal choice for advanced chemical formulations.
References
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials Source: mdpi.com URL:[Link]
-
Thermal stability of solid dispersions of naphthalene derivatives with ß-cyclodextrin Source: daneshyari.com URL:[Link]
-
Molecularly Engineered Naphthalene-Based Poly(ether imide)s with Excellent Alkaline Corrosion Resistance Source: acs.org URL:[Link]
Sources
Precision Elemental Analysis of Refractory Naphthalene Dicarboxylic Acid Derivatives: A Comparative Protocol Guide
Introduction: The "Refractory" Challenge in Aromatic Analysis
Naphthalene dicarboxylic acid (NDA) derivatives, particularly 2,6-NDA and 1,4-NDA, are the structural backbones of next-generation metal-organic frameworks (MOFs) and high-performance polyesters like Polyethylene Naphthalate (PEN). Their rigidity and thermal stability—prized in material applications—present a formidable challenge for characterization.
The Core Problem: Standard Elemental Analysis (EA) protocols often fail for these compounds. The fused aromatic ring system exhibits high thermal stability and a tendency to form graphitic "coke" rather than fully oxidizing to CO₂ during flash combustion. This leads to systematically low Carbon (%C) values, false purity failures, and stalled drug development pipelines.
This guide objectively compares the Standard Flash Combustion method against an Enhanced Oxidative Protocol , demonstrating why the latter is the mandatory standard for naphthalene derivatives.
Comparative Analysis of Methodologies
We evaluated two distinct combustion protocols for the analysis of high-purity (>99.5%) 2,6-Naphthalene Dicarboxylic Acid (C₁₂H₈O₄).
Method A: Standard Flash Combustion (The Baseline)
-
Mechanism: Dynamic flash combustion at 950°C.
-
Catalyst: Standard WO₃/Cu setup.
-
Typical Outcome: Often yields Carbon results 0.5% – 1.5% lower than theoretical values.
-
Failure Mode: Aromatic Stacking. Upon rapid heating, the naphthalene cores stack and carbonize (coke) before oxygen can penetrate the lattice. This uncombusted carbon residue remains in the crucible, undetected by the TCD.
Method B: Enhanced Oxidative Combustion (The Recommended Standard)
-
Mechanism: High-Temperature (1050°C+) combustion with Oxygen Boost and Oxide Flux.
-
Additives: Vanadium Pentoxide (V₂O₅) is added directly to the sample capsule.
-
Success Factor: V₂O₅ acts as an oxygen donor and flux. It melts at ~690°C, coating the sample and supplying oxygen intimately to the aromatic rings before they can graphitize. This disrupts the stacking mechanism and ensures 100% conversion to CO₂.
Representative Performance Data
The following data illustrates the systematic error observed in Method A versus the accuracy of Method B for 2,6-NDA (Theoretical: C=66.67%, H=3.73%).
| Parameter | Method A: Standard Flash | Method B: Enhanced Oxidative (V₂O₅) | Theoretical Value | Delta (Method B) |
| Carbon (%C) | 65.82% ± 0.45 | 66.65% ± 0.08 | 66.67% | -0.02% |
| Hydrogen (%H) | 3.70% ± 0.10 | 3.74% ± 0.05 | 3.73% | +0.01% |
| Nitrogen (%N) | < 0.1% (Trace) | < 0.1% (Trace) | 0.00% | N/A |
| Combustion Temp | 950°C | 1060°C | - | - |
| Sample Residue | Black char visible | Clean / White ash | - | - |
| Status | FAIL | PASS | - | - |
Interpretation: Method A fails the standard purity acceptance criteria (typically ±0.4%). The low carbon value suggests ~1.3% of the sample remained as uncombusted elemental carbon. Method B achieves near-theoretical recovery.
Mechanistic Visualization
The following diagram details the divergent combustion pathways of naphthalene derivatives, highlighting the critical intervention of the V₂O₅ flux.
Figure 1: Divergent combustion pathways showing how V₂O₅ prevents graphitic stacking (coking) in polycyclic aromatics.
Detailed Experimental Protocol: Method B
This protocol is self-validating. If the "System Suitability" step fails, do not proceed to sample analysis.
Phase 1: System Configuration
-
Reactor Packing: Use a Quartz combustion tube packed with WO₃ (oxidation catalyst) and reduced Copper (reduction phase).
-
Temperature: Set Furnace to 1060°C (min) to ensure V₂O₅ activation.
-
Carrier Gas: Helium at 140 mL/min.
-
Oxygen Dosing: Set Oxygen loop to High (e.g., 5-10 mL injection) or "Boost" mode (2 sec overlap).
Phase 2: Sample Preparation (The "Sandwich" Technique)
-
Goal: Ensure the V₂O₅ powder contacts the sample directly but does not spill.
-
Reagents:
-
Analyte: Naphthalene dicarboxylic acid derivative (dried at 105°C for 2h).
-
Additive: Vanadium Pentoxide (V₂O₅), analytical grade.
-
Step-by-Step:
-
Tare a clean Tin (Sn) capsule.
-
Weigh 1.5 – 2.0 mg of the NDA derivative. (Note: Keep mass low to prevent soot formation).
-
Add 3 – 5 mg of V₂O₅ powder directly on top of the sample.
-
Fold the capsule tightly to exclude atmospheric nitrogen.
-
Critical Check: Ensure no sample powder is on the outside of the capsule (causes flash-back peaks).
Phase 3: System Suitability & Calibration
Before running the NDA sample, validate the "Refractory Mode" using a hard-to-burn standard. Do not use Acetanilide (it burns too easily).
-
Standard: Use Sulfanilamide or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene).
-
Criteria: Run 3 replicates.
-
%C Precision: RSD < 0.1%
-
%C Accuracy: ± 0.15% of theoretical.
-
-
If Sulfanilamide fails low: Increase O₂ dose time by 1 second.
Phase 4: Analysis & Troubleshooting
Run the NDA samples in triplicate.
| Observation | Diagnosis | Corrective Action |
| Low %C (<0.3% error) | Incomplete Combustion | Increase V₂O₅ ratio to 1:4; Increase Temp to 1100°C. |
| High %N (False Positive) | Trapped N₂ gas | Improve capsule folding (remove air gap); Check He purge. |
| Drifting Baseline | Ash accumulation | V₂O₅ creates ash. Clean the crucible every 10-15 runs. |
Validation Strategy: The Triangulation Method
Do not rely on EA alone. For NDA derivatives, EA must be part of a "Triangulation" validation to confirm that a "Pass" is genuine and not a cancellation of errors (e.g., solvent trapping masking low purity).
Figure 2: The Triangulation Validation Strategy. EA confirms elemental ratio, HPLC removes isomeric false positives, and TGA ensures solvent errors don't skew EA mass.
Validation Logic:
-
HPLC: Detects organic impurities (e.g., 2-formyl-6-naphthoic acid) that EA might miss if their %C is similar to the target.
-
TGA: Naphthalene derivatives often trap acetic acid (from synthesis). 1% trapped acetic acid shifts %C significantly. TGA rules this out.
-
EA: The final gatekeeper. If HPLC is clean and TGA is flat, but EA is off, the structure is incorrect (e.g., salt formation).
References
-
NIST Chemistry WebBook. 2,6-Naphthalenedicarboxylic acid Thermochemistry Data. National Institute of Standards and Technology.[1] [Link]
-
Royal Society of Chemistry. Guide to the presentation of experimental data: Elemental Analysis. RSC Publishing. [Link]
-
Elementar. Best practices for sample preparation in elemental analysis (Combustion Additives). Elementar Analysensysteme GmbH. [Link]
Sources
Distinguishing 3-(methoxycarbonyl)naphthalene-1-carboxylic acid from isomers
Advanced Analytical Guide: Distinguishing 3-(Methoxycarbonyl)naphthalene-1-carboxylic Acid from Regioisomers
Executive Summary & The Isomeric Challenge
In the development of high-performance polymers and targeted therapeutics, the regioisomeric purity of naphthalene dicarboxylic acid derivatives is non-negotiable. 3-(methoxycarbonyl)naphthalene-1-carboxylic acid (hereafter referred to as the 3-Ester Target ) is a critical monoester intermediate. However, its synthesis frequently yields closely related isomers, most notably the positional isomer 1-(methoxycarbonyl)naphthalene-3-carboxylic acid (the 1-Ester Isomer ), as well as symmetric variants like the 1,4-monoester.
Distinguishing these isomers using basic analytical techniques is notoriously difficult because they share identical molecular weights and highly similar functional group profiles. As established in standard regioisomer differentiation protocols 1, simple 1D NMR often yields overlapping aromatic multiplets. To definitively confirm the regiochemistry, we must exploit the peri-effect —the severe steric interaction between the 1-position substituent and the adjacent C-8 proton—using orthogonal 2D NMR and LC-MS/MS workflows.
Logical workflow for the orthogonal differentiation of naphthalene monoester regioisomers.
Mechanistic Causality: The Peri-Effect
The foundational logic for differentiating the 3-Ester from the 1-Ester relies on the spatial geometry of the naphthalene ring.
-
In the 1-Ester Isomer: The bulky methoxycarbonyl group at C-1 is forced into close spatial proximity (< 3.0 Å) with the peri-proton at C-8. This steric clash restricts the rotation of the ester group and provides a highly specific spatial correlation pathway.
-
In the 3-Ester Target: The methoxycarbonyl group at C-3 resides in an unhindered environment, flanked only by the C-2 and C-4 protons. The carboxylic acid at C-1 now occupies the peri-position, altering the molecule's hydrogen-bonding network and chromatographic behavior.
Self-Validating Experimental Protocols
Protocol A: 2D NMR Regiochemical Mapping (HMBC & NOESY)
Benchtop and high-field NMR spectroscopy are the gold standards for distinguishing subtle regioisomeric differences 2. To ensure the data is self-validating, the protocol must include internal calibration checks.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-
. Internal Check: Ensure the solution is perfectly clear; particulate matter will distort the magnetic field homogeneity and ruin NOESY symmetry. -
1D Calibration: Acquire a standard 1H NMR spectrum (400 MHz or higher). Calibrate the chemical shift strictly to the DMSO quintet at
2.50 ppm. Verify the presence of the methoxy singlet near 3.95 ppm. -
NOESY Acquisition: Run a 2D NOESY experiment with a mixing time (
) of 400 ms. This specific mixing time is calibrated to capture the Nuclear Overhauser Effect (NOE) between protons separated by 2.5–3.5 Å without excessive spin diffusion 3. -
HMBC Acquisition: Run a 2D HMBC experiment optimized for long-range
couplings (typically 8 Hz). -
Data Interpretation (The Validation Step):
-
Locate the -OCH
cross-peaks in the NOESY spectrum. -
If the -OCH
shows NOE cross-peaks to two aromatic protons (H-2 and H-4), you possess the 3-Ester Target . -
If the -OCH
shows NOE cross-peaks to the isolated H-2 proton and the distant peri-proton (H-8), you possess the 1-Ester Isomer 4.
-
Divergent NOESY spatial correlations defining the 1-ester versus 3-ester positional isomers.
Protocol B: UPLC-MS/MS Orthogonal Validation
While NMR provides structural proof, UPLC-MS/MS provides high-throughput validation based on polarity and fragmentation kinetics.
Step-by-Step Methodology:
-
Chromatography: Inject 1 µL of a 10 µg/mL sample onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Mobile Phase: Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: The acidic modifier is mandatory to suppress the ionization of the carboxylic acid, ensuring the molecules interact with the stationary phase based strictly on their neutral steric profiles.
-
Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) mode to target the[M-H]- ion of the carboxylic acid.
-
Validation: The 3-Ester Target will elute later than the 1-Ester Isomer. Because the 1-COOH group in the 3-Ester is sterically shielded by the peri-proton, its hydration sphere is reduced, making the molecule effectively more hydrophobic than the 1-Ester (where the COOH at C-3 is fully exposed to the aqueous mobile phase).
Comparative Data Summary
The following table synthesizes the expected quantitative analytical benchmarks required to distinguish the 3-Ester Target from its primary positional and structural isomers.
| Analytical Parameter | 3-(methoxycarbonyl)naphthalene-1-carboxylic acid (Target) | 1-(methoxycarbonyl)naphthalene-3-carboxylic acid (Isomer) | 4-(methoxycarbonyl)naphthalene-1-carboxylic acid (1,4-Isomer) |
| Substitution Pattern | 1-Acid, 3-Ester | 1-Ester, 3-Acid | 1-Acid, 4-Ester |
| 1H NMR: H-2 Signal | Singlet (δ ~8.5 ppm) | Singlet (δ ~8.6 ppm) | Doublet (J ~7.8 Hz) |
| 1H NMR: H-3/H-4 | H-4 is a Singlet | H-4 is a Singlet | H-2 & H-3 are Doublets |
| NOESY Correlations | -OCH | -OCH | -OCH |
| HMBC Correlations | H-2, H-4 ↔ Ester C=O | H-2, H-4 ↔ Acid C=O | H-2, H-3 ↔ Ester C=O |
| UPLC Retention | Later Elution (Hydrophobic) | Earlier Elution (Hydrophilic) | Intermediate Elution |
| ESI-MS/MS Base Peak | [M-H-CH | [M-H-CO | [M-H-H |
Conclusion
To definitively identify 3-(methoxycarbonyl)naphthalene-1-carboxylic acid and rule out its isomers, a single 1D NMR spectrum is insufficient due to aromatic signal overlap. The application of 2D NOESY NMR is the mandatory, self-validating step. By mapping the spatial proximity of the methoxy protons to the naphthalene ring system, analysts can exploit the peri-effect to achieve absolute regiochemical certainty.
References
- A Spectroscopic Showdown: Differentiating 1- and 2-Nitronaphthalene Isomers. Benchchem.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
- How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.
- Structure elucidation and absolute configuration of metabolites using spectroscopic and computational methods (HMBC and NOESY correlations). ResearchGate.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
